2-Propoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSVGKRARHIICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211901 | |
| Record name | o-Propoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-96-2 | |
| Record name | 2-Propoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Propoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6280-96-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | o-Propoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-propoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-Propoxyphenol
Technical Whitepaper: Physicochemical & Synthetic Profile of 2-Propoxyphenol
Executive Summary
2-Propoxyphenol (CAS 6280-96-2), often referred to as Catechol mono-n-propyl ether , is a critical phenolic ether used primarily as an intermediate in the synthesis of fine chemicals, fragrances, and pharmaceutical compounds. It is the propyl homolog of Guaiacol (2-methoxyphenol) and Guethol (2-ethoxyphenol).
Critical Distinction: Researchers often confuse 2-Propoxyphenol with "Guethol." It is imperative to note that Guethol specifically refers to 2-Ethoxyphenol (CAS 94-71-3) . 2-Propoxyphenol possesses a longer alkyl chain, resulting in higher lipophilicity (LogP ~2.2) compared to Guaiacol (LogP ~1.3) and Guethol (LogP ~1.8), significantly altering its pharmacokinetic profile and membrane permeability in drug design applications.
Molecular Identity & Structural Analysis
2-Propoxyphenol consists of a catechol core mono-alkylated with a propyl chain. This asymmetry creates a distinct amphiphilic profile, balancing the hydrogen-bond donating capability of the free phenol group with the lipophilic propyl tail.
Table 1: Chemical Identity Standards
| Parameter | Value | Context |
| IUPAC Name | 2-Propoxyphenol | Official nomenclature |
| Common Synonyms | Catechol mono-n-propyl ether; o-Propoxyphenol | "Guethol" is incorrect (refer to Executive Summary) |
| CAS Registry | 6280-96-2 | Unique identifier |
| Molecular Formula | C₉H₁₂O₂ | - |
| Molecular Weight | 152.19 g/mol | Critical for stoichiometry |
| SMILES | CCCOc1ccccc1O | For chemoinformatics |
| InChIKey | JFSVGKRARHIICJ-UHFFFAOYSA-N | Standard hash |
Critical Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictive models. These parameters are foundational for calculating ADME (Absorption, Distribution, Metabolism, Excretion) trajectories in drug development.
Table 2: Physicochemical Properties
| Property | Value | Technical Insight |
| Physical State | Liquid (at 25°C) | Often supercools; MP is close to 7°C [1]. |
| Boiling Point | 224°C - 228°C | High boiling point due to intermolecular H-bonding. |
| Density | 1.052 g/mL | Slightly denser than water; facilitates phase separation in aqueous workups. |
| LogP (Octanol/Water) | 2.20 ± 0.2 | Key Metric: Indicates good membrane permeability; optimal for CNS-active drug scaffolds. |
| Water Solubility | ~2.3 g/L | Sparingly soluble; requires co-solvents (EtOH, DMSO) for bio-assays. |
| pKa | 9.72 (Predicted) | Weakly acidic; exists as neutral species at physiological pH (7.4). |
| Refractive Index | 1.517 - 1.520 | Useful for purity checks via refractometry. |
Spectroscopic Characterization
Accurate identification requires verifying the propyl chain integration against the aromatic core. The following NMR data is derived from standard chloroform-d (CDCl₃) spectra [2].
Table 3: 1H NMR Chemical Shifts (400 MHz, CDCl₃)
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Structural Correlate |
| Ar-H | 6.78 – 6.94 | Multiplet | 4H | Aromatic Ring Protons |
| -OH | 5.81 | Singlet (Broad) | 1H | Phenolic Hydroxyl (Exchangeable) |
| -O-CH₂- | 3.93 | Triplet | 2H | Ether linkage (Deshielded) |
| -CH₂- | 1.78 | Sextet/Multiplet | 2H | Central Propyl Methylene |
| -CH₃ | 1.00 | Triplet | 3H | Terminal Methyl |
Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): m/z 152[1]
-
Base Peak: m/z 110.[1] Mechanism: Loss of the propyl chain (M - 42) via McLafferty rearrangement or simple cleavage, leaving the stable catechol ion.
Synthetic Methodology: Mono-Propylation of Catechol
Causality & Logic: Direct alkylation of catechol often leads to di-alkylation (forming 1,2-dipropoxybenzene). To maximize the yield of the mono-ether (2-Propoxyphenol), we utilize a controlled Williamson ether synthesis with a weak base (K₂CO₃) in a polar aprotic solvent (Acetone or DMF). The weak base minimizes the deprotonation of the second hydroxyl group after the first alkylation has occurred, as the steric bulk of the propyl group hinders the second attack [3].
Experimental Protocol
Reagents:
-
Catechol (1.0 eq)
-
n-Propyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.2 eq)
-
Acetone (Reagent Grade) or DMF (for higher temp)
Workflow:
-
Activation: Dissolve Catechol in Acetone under N₂ atmosphere. Add K₂CO₃. Stir at reflux for 30 mins to form the mono-phenoxide anion.
-
Alkylation: Add n-Propyl Bromide dropwise over 1 hour. Reasoning: Slow addition prevents high local concentration of alkylating agent, reducing di-alkylation risk.
-
Reflux: Maintain reflux for 6–12 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2).
-
Workup: Filter off inorganic salts (KBr). Evaporate solvent.
-
Purification: Dissolve residue in DCM, wash with dilute HCl (to remove residual base) and water. Dry over MgSO₄.
-
Distillation: Fractional distillation under reduced pressure is required to separate the product (BP ~225°C) from unreacted catechol and trace di-ether.
Visual Workflow: Synthesis Logic
Figure 1: Step-by-step synthetic pathway for the mono-alkylation of catechol, highlighting critical control points to avoid di-alkylation.
Biopharmaceutical Implications
In drug discovery, 2-Propoxyphenol serves as a "lipophilic switch" from Guaiacol. By replacing the methyl group with a propyl group, researchers can modulate the LogP and Steric Bulk of a scaffold without altering the electronic properties of the phenol ring significantly.
Structure-Activity Relationship (SAR):
-
Lipophilicity: The increase in LogP (1.3 → 2.2) enhances blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The propyl chain is susceptible to CYP450 oxidation (hydroxylation at the terminal carbon), serving as a potential "soft spot" for drug clearance design.
Visual Logic: ADME & SAR Decision Tree
Figure 2: Biopharmaceutical logic flow demonstrating how the influence drug design parameters.
Handling, Stability & Safety
-
Stability: Stable under standard conditions. Phenolic ether linkage is resistant to hydrolysis but the phenol group is sensitive to oxidation (darkens upon air exposure). Store under inert gas (Argon/Nitrogen).
-
Safety Profile (GHS Classifications):
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to potential irritant vapors [4].
References
-
PubChem. (2023). 2-Propoxyphenol Compound Summary (CID 80476). National Library of Medicine. [Link]
-
Organic Syntheses. (Adapted Protocol). General methods for Catechol mono-alkylation.[Link]
-
ECHA. (2023). Registration Dossier - Phenol, 2-propoxy-.[1][2] European Chemicals Agency.[2] [Link]
Sources
Technical Synthesis Guide: 2-Propoxyphenol via Catechol Intermediate
Target Molecule: 2-Propoxyphenol (CAS: 6280-96-2) Starting Material: Guaiacol (2-Methoxyphenol) Primary Application: Pharmaceutical intermediate, flavor/fragrance synthesis, antioxidant derivatives.
Executive Summary & Retrosynthetic Logic
The synthesis of 2-propoxyphenol from guaiacol requires the substitution of a methyl ether group (
-
Demethylation: Cleavage of the methyl ether in guaiacol to generate the reactive intermediate, Catechol (1,2-dihydroxybenzene).
-
Selective Mono-alkylation: Controlled Williamson ether synthesis to install the propyl group on exactly one hydroxyl moiety.
This guide prioritizes the Aluminum Chloride (
Reaction Pathway
Figure 1: Step-wise transformation from Guaiacol to 2-Propoxyphenol, highlighting the critical branch point at the alkylation stage.
Phase 1: Demethylation of Guaiacol[1]
The conversion of guaiacol to catechol is a classic nucleophilic cleavage. We utilize Aluminum Chloride (
Mechanistic Insight
acts as a strong Lewis acid, coordinating to the ether oxygen. The chloride ion then acts as a nucleophile, attacking the methyl group (anProtocol 1.0: Lewis Acid Demethylation
| Parameter | Specification |
| Reagents | Guaiacol (1.0 eq), Anhydrous |
| Solvent | Toluene or Xylene (Anhydrous) |
| Temperature | Reflux ( |
| Time | 2–4 Hours |
| Atmosphere | Nitrogen/Argon (Strictly required to prevent oxidation) |
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with
. -
Solvation: Charge the flask with anhydrous toluene and Guaiacol.
-
Lewis Acid Addition: Cool the solution to
. Add powdered anhydrous slowly. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature, then heat to reflux. The solution will turn dark (formation of aluminum phenolate complexes). Monitor by TLC (Silica, 30% EtOAc/Hexane) until Guaiacol is consumed.
-
Quench: Cool to room temperature. Pour the reaction mixture slowly into ice-cold dilute HCl (2M). This breaks the Al-O bonds.
-
Isolation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (
). -
Purification: Dry combined organics over
and concentrate. Recrystallize the crude solid from toluene/petroleum ether to obtain pure Catechol.
Critical Quality Attribute (CQA): Catechol is highly prone to oxidation (turning pink/brown). Store under inert gas in the dark.
Phase 2: Selective Mono-Alkylation
This is the most technically demanding step. Catechol has two equivalent hydroxyl groups. Once one is alkylated, the resulting phenol (2-propoxyphenol) is actually less acidic than catechol, which theoretically aids selectivity. However, in the presence of excess base and alkyl halide, the di-ether (1,2-dipropoxybenzene) is a common impurity.
Strategy for Selectivity
To maximize the yield of the mono-ether:
-
Stoichiometry: Use a slight excess of Catechol (1.2 eq) relative to the alkyl halide.
-
Base Choice: Use a mild base like Potassium Carbonate (
) rather than strong hydrides ( ) to minimize rapid double deprotonation. -
Solvent: Acetone (reflux) is preferred for mild kinetics; DMF can be used for faster rates but increases di-alkylation risk.
Protocol 2.0: Williamson Ether Synthesis
| Parameter | Specification |
| Reagents | Catechol (1.2 eq), 1-Bromopropane (1.0 eq), |
| Solvent | Acetone (Reagent Grade) |
| Catalyst | Potassium Iodide (0.1 eq) - Finkelstein acceleration |
| Temperature | Reflux ( |
Step-by-Step Methodology:
-
Setup: Equip a flask with a reflux condenser and magnetic stirring. Maintain
atmosphere. -
Base Activation: Dissolve Catechol in acetone. Add anhydrous
and stir for 30 minutes at Room Temp. This ensures deprotonation of the first hydroxyl group ( ). -
Alkylation: Add 1-Bromopropane and the catalytic KI.
-
Reflux: Heat to mild reflux. Monitor via GC-MS or TLC.
-
Note: You will see three spots: Unreacted Catechol (Polar), 2-Propoxyphenol (Target), and Di-propoxybenzene (Non-polar).
-
-
Workup: Filter off the inorganic salts (
). Concentrate the filtrate. -
Partition: Redissolve residue in Ether/DCM and wash with water.
Purification Workflow (The "Self-Validating" System)
Because we used excess catechol, we must remove it. Catechol is water-soluble and acidic.
Figure 2: Purification logic. Note: 2-Propoxyphenol is a phenol (
Correction to Diagram Logic:
-
Di-ether: Stays in Organic layer during NaOH wash.
-
Mono-ether (Target) & Catechol: Move to Aqueous layer (as salts).
-
Separation of Target from Catechol: Upon re-acidification and extraction, you have a mixture of Catechol and Target.
-
Final Step: Vacuum Distillation is required.[1]
-
Catechol BP: 245 °C (760 mmHg) / Sublimes.
-
2-Propoxyphenol BP: ~228 °C (760 mmHg).[2]
-
Refinement: Use fractional distillation under reduced pressure. The mono-ether is more volatile than the hydrogen-bonded catechol dimer.
-
Analytical Validation
To ensure the integrity of the synthesized compound, compare against the following standard data.
| Property | Value | Notes |
| Physical State | Clear to pale yellow liquid | Darkens on air exposure |
| Boiling Point | Literature value [1] | |
| Density | ||
| Refractive Index | ||
| Solubility | Soluble in alcohols, ether; slightly soluble in water |
Key NMR Signals (Predicted)
-
1H NMR (
):-
1.05 (t, 3H,
) -
1.85 (m, 2H,
) -
4.00 (t, 2H,
) -
5.70 (s, 1H,
, exchangeable) - 6.8–7.0 (m, 4H, Aromatic)
-
1.05 (t, 3H,
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80476, 2-Propoxyphenol. Retrieved January 30, 2026 from [Link]
-
Organic Syntheses. Catechol (Preparation via Demethylation).[3] Coll. Vol. 1, p.149 (1941). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Selectivity.[Link]
Sources
An In-depth Technical Guide to o-Propoxyphenol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Propoxyphenol, also known as 2-propoxyphenol, is a pivotal chemical intermediate whose structural features—a phenolic hydroxyl group and a propoxy ether linkage on an aromatic scaffold—render it a versatile building block in synthetic chemistry. This guide provides an in-depth exploration of its physicochemical properties, established synthesis protocols, and its reactivity profile. We will delve into the causality behind its utility in the synthesis of fine chemicals, with a particular focus on its emerging role in the design and development of novel pharmaceutical agents. This document is intended to serve as a comprehensive technical resource, blending established chemical principles with practical, field-proven insights for professionals in research and development.
Introduction: The Strategic Importance of o-Propoxyphenol
In the landscape of organic synthesis, the selection of an appropriate starting material or intermediate is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. o-Propoxyphenol (Figure 1) emerges as a compound of significant interest due to its bifunctional nature. The presence of a nucleophilic hydroxyl group and a stable ether linkage on an aromatic ring provides two distinct points for chemical modification. This duality allows for sequential and controlled derivatization, making it an ideal precursor for complex molecules.
Its applications are broad, ranging from the synthesis of dyes and fragrances to pesticides[1]. However, it is within the realm of medicinal chemistry and drug development that its potential is most profoundly realized. The phenol moiety is a well-known pharmacophore, contributing to antioxidant properties and participating in crucial hydrogen bonding interactions with biological targets[2]. The propoxy group, in turn, modulates the lipophilicity of the molecule, a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will unpack the chemistry of o-propoxyphenol, providing the foundational knowledge necessary to leverage its synthetic potential.
Caption: Key functional regions of the o-propoxyphenol molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical's physical properties is fundamental to its safe handling, storage, and application in experimental design. o-Propoxyphenol is a colorless to slightly yellow liquid characterized by a distinct aromatic odor[1].
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][3] |
| Molar Mass | 152.19 g/mol | [1][3] |
| IUPAC Name | 2-propoxyphenol | [3] |
| CAS Number | 6280-96-2 | [3] |
| Density | ~1.052 g/cm³ | [1] |
| Boiling Point | ~227 °C (estimated) | [1] |
| Flash Point | 97.2 °C | [1] |
| Water Solubility | 2.359 g/L (at 24.99 °C) | [1] |
| pKa | 9.72 ± 0.30 (Predicted) | [1] |
Spectroscopic data for related propoxyphenol isomers is available and provides a reference for characterization. For instance, detailed NMR and Mass Spectrometry data for 4-propoxyphenol can be found in the PubChem database, which can be used as a comparative benchmark for confirming the structure of the ortho isomer.[4]
Synthesis of o-Propoxyphenol: The Williamson Ether Synthesis
The most reliable and widely adopted method for preparing o-propoxyphenol is the Williamson Ether Synthesis . This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism[5][6]. The causality behind this choice of reaction is its high efficiency and predictability, especially when using a primary alkyl halide.
The synthesis involves two key steps:
-
Deprotonation: The phenolic proton of a suitable precursor, typically catechol (1,2-dihydroxybenzene), is selectively removed by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the ether bond[7].
Using a primary alkyl halide is critical to favor the Sɴ2 pathway and avoid the competing E2 elimination reaction, which becomes significant with secondary or tertiary halides.
Caption: Workflow for the Williamson Ether Synthesis of o-Propoxyphenol.
Experimental Protocol: Synthesis of o-Propoxyphenol
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 eq) and a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a powdered anhydrous base, such as potassium carbonate (K₂CO₃, 1.1 eq), to the flask. The base must be anhydrous to prevent unwanted side reactions with water. Stir the suspension vigorously.
-
Alkyl Halide Addition: Slowly add 1-bromopropane (1.05 eq) to the reaction mixture. A slight excess of the alkyl halide ensures the complete consumption of the phenoxide.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the Sɴ2 reaction.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid byproducts (e.g., KBr) and wash with a small amount of solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and a water-immiscible organic solvent like ethyl acetate. The product will partition into the organic layer. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted catechol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield pure o-propoxyphenol.
Reactivity and Applications as a Chemical Intermediate
o-Propoxyphenol's value lies in the distinct reactivity of its functional groups. The hydroxyl group can act as a nucleophile or be deprotonated, while the aromatic ring is activated towards electrophilic substitution.
Caption: Reactivity map of o-propoxyphenol as a chemical intermediate.
Key Synthetic Transformations:
-
Esterification: The phenolic hydroxyl can react with carboxylic acids or acyl chlorides to form esters, which are common motifs in pharmaceuticals and fragrances.
-
Alkylation: The hydroxyl group can be further alkylated to form a diether, a useful transformation for modifying solubility or blocking the phenolic site.
-
Oxidation: The phenolic group can be oxidized to form quinones or other derivatives, which are electrochemically active and can have unique biological properties[8].
-
Electrophilic Aromatic Substitution: The -OH and -OPr groups are both electron-donating and ortho-, para-directing. This allows for controlled introduction of substituents like nitro (-NO₂), halogen (-Br, -Cl), or acyl groups onto the aromatic ring, further expanding the molecular complexity.
Application in Drug Discovery
o-Propoxyphenol serves as a valuable scaffold in drug development. The core structure can be elaborated to generate libraries of compounds for screening against biological targets. For example, derivatives of similar phenolic ethers are investigated as cardiovascular agents, particularly as beta-adrenergic receptor antagonists[8]. The phenolic hydroxyl is crucial for receptor binding, while modifications at other positions fine-tune potency and selectivity.
Furthermore, the phenolic structure inherently provides antioxidant properties, which can be beneficial in treating conditions associated with oxidative stress[2][8]. By using o-propoxyphenol as a starting point, medicinal chemists can design molecules that combine this antioxidant potential with other desired pharmacological activities, creating multi-target-directed ligands. It serves as a lead compound in drug discovery for cardiovascular agents and as a research tool to study receptor interactions[8].
Safety, Handling, and Hazard Mitigation
As a responsible scientist, a rigorous understanding of a chemical's hazards is non-negotiable. o-Propoxyphenol presents several hazards that must be managed with appropriate engineering controls and personal protective equipment[3][9].
GHS Hazard Classification:
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][9] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [3][9] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [3][4] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | [3] |
Self-Validating Safety Protocol:
A self-validating safety system ensures that procedures inherently minimize risk and provide immediate feedback.
-
Engineering Controls (Primary Barrier):
-
Ventilation: All handling of o-propoxyphenol must occur in a certified chemical fume hood to prevent inhalation of vapors[10][11].
-
Isolation: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[9]. Keep containers tightly closed[9][12].
-
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Procedural Controls (Tertiary Barrier):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist[11]. Use non-sparking tools and take measures to prevent electrostatic discharge[10].
-
Spill Response: In case of a spill, evacuate the area. Contain the spill with non-combustible absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal[10].
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[9][10].
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing[9][12].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention[9][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[12].
-
-
Conclusion
o-Propoxyphenol is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, straightforward synthesis via the Williamson ether reaction, and versatile reactivity make it an invaluable intermediate. For researchers in drug development, its structure offers a compelling starting point for creating novel therapeutics, particularly in areas where antioxidant and receptor-binding properties are desired. By understanding its chemistry and adhering to rigorous safety protocols, scientists can effectively unlock the potential of this powerful molecular building block.
References
-
ChemBK. (n.d.). phenol, 2-propoxy-. Retrieved from [Link]
-
PPG. (2021, June 23). 01BK038 BASE COMPONENT Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80476, o-Propoxyphenol. Retrieved from [Link]
-
Chemistry Lectures. (2021, July 10). Ring opening reactions of epoxide with strong and weak nucleophile [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29352, 4-Propoxyphenol. Retrieved from [Link]
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet 1-Propoxy-2-propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116239, 3-Propoxyphenol. Retrieved from [Link]
-
Gwaram, N. S., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Course Hero. (n.d.). [Chemistry] Mechanism for the Williamson ether synthesis of 2-propoxynaphthalene. Retrieved from [Link]
-
Neochoritis, C. G., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. PubMed. Retrieved from [Link]
-
Williamson synthesis || Preparation of 1-Propoxypropane. (2021, January 9). [Video]. YouTube. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 2-Propoxyphenol. Retrieved from [Link]
-
SpectraBase. (n.d.). m-[2-(Methylamino)propoxy]phenol, hydrochloride. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
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- 4. 4-Propoxyphenol | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
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- 11. echemi.com [echemi.com]
- 12. indenta.com [indenta.com]
2-Propoxyphenol: A Versatile Catechol-Derived Building Block
The following technical guide details the utility, synthesis, and application of 2-Propoxyphenol (Catechol monopropyl ether) in organic synthesis and drug development.
Technical Guide & Whitepaper
Executive Summary
2-Propoxyphenol (CAS: 6280-96-2) serves as a critical "privileged scaffold" in medicinal chemistry. Structurally analogous to Guaiacol (2-methoxyphenol), the introduction of the propyl chain alters lipophilicity (
This guide outlines the robust synthesis of this building block, its reactivity profile in electrophilic aromatic substitutions, and its specific utility in antimicrobial peroxidase systems.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-Propoxyphenol |
| Common Synonyms | Catechol monopropyl ether; o-Propoxyphenol |
| CAS Number | 6280-96-2 |
| Molecular Formula | |
| Molecular Weight | 152.19 g/mol |
| Boiling Point | ~227 °C |
| Density | 1.052 g/mL |
| pKa | ~9.72 (Phenolic OH) |
| Solubility | Soluble in alcohols, ethers, DCM; Low solubility in water (~2.3 g/L) |
Synthesis of the Building Block
To ensure high purity and scalability, the Williamson Ether Synthesis starting from catechol is the preferred industrial and laboratory method. This route avoids the regioselectivity issues often encountered when trying to propylate a pre-functionalized ring.
Protocol: Mono-alkylation of Catechol
Objective: Selective synthesis of 2-propoxyphenol while minimizing the formation of the dialkylated byproduct (1,2-dipropoxybenzene).
Reagents:
-
Catechol (1.0 equiv)[1]
-
1-Iodopropane (1.2 equiv)[1]
-
Potassium Carbonate (
, 1.0 equiv)[1] -
Solvent: Acetone (Anhydrous)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Catechol (11.0 g, 100 mmol) and
(13.8 g, 100 mmol) in anhydrous acetone (200 mL). -
Activation: Stir the suspension at room temperature for 30 minutes. The solution may darken slightly due to phenoxide formation.
-
Addition: Add 1-Iodopropane (11.7 mL, 120 mmol) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor reaction progress via TLC (Silica, 4:1 Hexane:EtOAc). The mono-ether appears as a distinct spot between the starting catechol (more polar) and the diether (less polar).
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (
, unreacted ). -
Concentrate the filtrate under reduced pressure.[1]
-
Dissolve the residue in Benzene or Toluene (to separate from unreacted catechol).
-
Critical Purification Step: Wash the organic layer with 10% NaOH .[1] The 2-propoxyphenol (pKa ~9.[2][1]7) will deprotonate and move into the aqueous phase, while the dialkylated byproduct remains in the organic phase.
-
-
Isolation: Separate the aqueous layer, cool in an ice bath, and acidify with conc. HCl to pH 1. Extract the liberated oil with Ethyl Acetate (3x), dry over
, and concentrate. -
Yield: Typical yields range from 50–65% .
Expert Insight: The use of the base extraction (Step 5) is the self-validating control point. If the final product contains dialkylated impurity, the NaOH wash was insufficient.
Reactivity Profile & Derivatization
The 2-propoxyphenol scaffold is highly activated toward Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) is a strong activator and ortho/para director. The propoxy group (-OPr) is a moderate activator and ortho/para director.
Regioselectivity Logic:
-
Site 1 (Ortho to OH): Sterically hindered by the OH group, but accessible.
-
Site 2 (Para to OH / Meta to OPr): Preferred Site. The para position relative to the strongest activator (-OH) dominates, especially since it is less sterically crowded than the position between the two oxygens.
-
Site 3 (Para to OPr / Meta to OH): Less favored due to the weaker directing power of the ether vs. the phenol.
Key Transformation: Formylation (Vilsmeier-Haack)
Synthesizing 4-hydroxy-3-propoxybenzaldehyde (a Vanillin analog).
-
Reagents:
(1.1 equiv), DMF (1.2 equiv), 2-Propoxyphenol (1.0 equiv). -
Conditions:
°C, then hydrolysis. -
Outcome: The formyl group installs selectively para to the hydroxyl group. This derivative is a potent intermediate for synthesizing "vanilloid" drugs and flavorants.
Visualization: Reactivity Map
Figure 1: Synthesis pathway and regioselective derivatization of 2-propoxyphenol.[3][4] Note the para-selectivity driven by the hydroxyl group.
Application Case Study: Antimicrobial Peroxidase Systems
2-Propoxyphenol is not just a passive scaffold; it functions as a radical mediator in enzymatic antimicrobial systems.
Mechanism of Action: In systems containing peroxidases (e.g., Lactoperoxidase in saliva or wound care formulations) and hydrogen peroxide, 2-propoxyphenol acts as a substrate enhancer.
-
Oxidation: The peroxidase oxidizes 2-propoxyphenol to a phenoxy radical.
-
Mediation: This stabilized radical (sterically protected by the propyl chain) acts as an electron shuttle, oxidizing other bacterial components or thiocyanate (
) more efficiently than the enzyme alone. -
Result: Enhanced bactericidal activity against pathogens like S. aureus and E. coli.
Experimental Workflow: Peroxidase Enhancement Assay
This protocol validates the bioactivity of the synthesized block.
-
Buffer: 10 mM Potassium Phosphate, pH 7.4.
-
Components:
-
Lactoperoxidase (LPO): 10 nM.
-
Substrate:
(Thiocyanate): 1 mM. -
Enhancer: 2-Propoxyphenol (100
M). -
Oxidant:
(100 M).
-
-
Measurement: Monitor the production of Hypothiocyanite (
) via UV-Vis at 412 nm (using TNB reagent) or by direct bacterial killing assays (CFU reduction). -
Expectation: Systems containing 2-propoxyphenol show a 2–5x increase in oxidation rate compared to controls without the phenolic enhancer.
Visualization: Radical Mediator Cycle
Figure 2: The catalytic cycle of 2-propoxyphenol acting as a redox mediator in peroxidase-driven antimicrobial systems.
References
-
Synthesis & Properties: ChemicalBook & NIST Standard Reference Data. "2-Propoxyphenol (CAS 6280-96-2) Physicochemical Properties."[2][3][1][5]
-
Medicinal Application: World Intellectual Property Organization (WIPO). "Antimicrobial Peroxidase Compositions using Alkoxyphenols."[6][7] WO2006133523A2.
-
Lignin Model Chemistry: RSC Advances. "Electrochemical lignin depolymerization via halide chemistry." (2025).[3][5][8]
-
Derivatization Protocols: Asian Journal of Chemistry. "Acylation of Guaiacol Derivatives: Synthesis of Acetovanillone Analogs." (Contextual reference for Friedel-Crafts on catechol ethers).
Sources
- 1. 6280-96-2 | CAS DataBase [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. o-Propoxyphenol | C9H12O2 | CID 80476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. echemi.com [echemi.com]
- 6. WO2006133523A2 - Improved antimicrobial peroxidase compositions - Google Patents [patents.google.com]
- 7. US20090285890A1 - Antimicrobial peroxidase compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Monograph: Pharmacological & Synthetic Applications of 2-Propoxyphenol
[1][2]
Part 1: Executive Summary & Chemical Profile[1][2]
2-Propoxyphenol (Catechol monopropyl ether) represents a critical structural scaffold in medicinal chemistry, serving as a lipophilic homolog of Guaiacol (2-methoxyphenol).[1][2] While historically utilized as a flavorant (smoke/vanilla notes), its pharmacological value lies in its enhanced lipophilicity (LogP ~2.[2]3) compared to its methoxy counterparts.[1][2][3][4] This physicochemical shift allows for superior membrane permeability, making it a "privileged scaffold" for designing local anesthetics, sodium channel blockers, and antioxidant systems.[2]
Physicochemical Specifications
| Property | Value | Relevance to Pharmacology |
| CAS Number | 6280-96-2 | Unique Identifier (n-propyl isomer) |
| Molecular Formula | C₉H₁₂O₂ | Catechol ether derivative |
| Molecular Weight | 152.19 g/mol | Low MW, favorable for CNS/membrane penetration |
| LogP (Octanol/Water) | ~2.34 (Predicted) | Higher than Guaiacol (1.32); enhanced bioavailability |
| Boiling Point | 227°C | High thermal stability for synthetic workflows |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for receptor binding & antioxidant HAT mechanism |
Part 2: Pharmacological Mechanisms & Applications[1][2][7]
Sodium Channel Modulation (Local Anesthesia)
2-Propoxyphenol serves as a primary building block for alkoxyaniline-based local anesthetics .[1][2] The introduction of the propoxy chain at the ortho position of the phenolic ring modulates the steric bulk and hydrophobicity required to block Voltage-Gated Sodium Channels (Nav).
-
Mechanism: The propoxy tail anchors the molecule within the lipid-rich pore of the Nav channel, while the phenolic hydroxyl (often derivatized in the final drug) participates in H-bonding.
-
Application: Synthesis of 3-Halo-4-dialkylaminoalkoxy-5-alkoxyanilines. The propoxy variant often exhibits a longer duration of action than methoxy analogs due to slower washout from the lipid bilayer.
Potent Antioxidant & Radical Scavenger
As a catechol ether, 2-Propoxyphenol retains the phenolic hydrogen necessary for radical scavenging via the Hydrogen Atom Transfer (HAT) mechanism.[2]
-
Efficacy: Comparative studies indicate that increasing the alkyl chain length (Methoxy → Propoxy) can alter the bond dissociation enthalpy (BDE) of the O-H group. 2-Propoxyphenol acts as an electron donor in antimicrobial peroxidase systems (e.g., Lactoperoxidase), enhancing the generation of hypothiocyanite (OSCN⁻) ions which kill bacteria.[2]
-
Protocol Utility: It is used as a standard in DPPH assays to benchmark the lipophilic antioxidant capacity of novel phenol derivatives.
Bioisostere in Vanilloid (TRPV1) Ligands
The compound acts as a bioisostere for the vanillyl headgroup found in Capsaicin and Resiniferatoxin.
-
Significance: Modifying the ortho-alkoxy group is a classic strategy in SAR (Structure-Activity Relationship) studies to tune the potency of TRPV1 agonists/antagonists.[1][2] The propoxy group increases van der Waals contacts in the hydrophobic binding pocket of TRPV1, often altering the agonist-to-antagonist switching profile.[1][2]
Part 3: Experimental Methodologies
Protocol A: Regioselective Synthesis of 2-Propoxyphenol
Objective: Mono-alkylation of catechol with high selectivity to avoid dialkylation.[1][2]
Reagents:
-
Potassium Carbonate (K₂CO₃)[2]
Workflow:
-
Dissolution: Dissolve 1.0 eq of Catechol in acetone under N₂ atmosphere.
-
Base Addition: Add 1.0 eq of anhydrous K₂CO₃. Stir for 30 min to form the mono-phenolate anion.
-
Alkylation: Dropwise add 1.0 eq of n-Propyl bromide. Crucial: Slow addition prevents the formation of 1,2-dipropoxybenzene.[1][2]
-
Reflux: Heat to reflux (56°C for acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][2]
-
Purification: Distillation under reduced pressure (essential to separate from unreacted catechol and dialkylated byproduct).
Protocol B: DPPH Radical Scavenging Assay
Objective: Quantify antioxidant efficacy (IC₅₀).
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).[1][2]
-
Dilution: Prepare serial dilutions of 2-Propoxyphenol (10–500 µM) in methanol.
-
Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure Absorbance at 517 nm (A₅₁₇).
-
Calculation:
Plot % Inhibition vs. Concentration to determine IC₅₀.[2]
Part 4: Visualization & Logic[2]
Figure 1: Pharmacological Logic of 2-Propoxyphenol
The following diagram illustrates the dual pathway of 2-Propoxyphenol: as a direct antioxidant and as a scaffold for Nav Channel Blockers.[1][2]
Caption: Functional divergence of 2-Propoxyphenol showing its direct utility in redox systems and its synthetic role in generating voltage-gated sodium channel blockers.[1][2][5]
Part 5: Safety & Toxicology (GHS Standards)[2]
When handling 2-Propoxyphenol for research, strict adherence to safety protocols is mandatory due to its irritant nature.[1][2]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
PubChem. 2-Propoxyphenol Compound Summary (CID 80476).[1][2] National Library of Medicine.[1][2] [Link]
-
Google Patents. Antimicrobial peroxidase compositions (US20090285890A1).[1][2] (Describes use as an electron donor/enhancer).[1][2][6]
-
Google Patents. Synthesis process of 2-propoxy-chloroethane (CN105348052A).[1][2] (Relevant for alkylation chemistry).
-
MDPI. Antioxidant Properties of Biosurfactants and Phenolic Derivatives. (Contextualizes phenolic antioxidant mechanisms).[1][2] [Link][2]
Sources
- 1. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. o-Propoxyphenol | C9H12O2 | CID 80476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Propoxyphenol | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20090285890A1 - Antimicrobial peroxidase compositions - Google Patents [patents.google.com]
Technical Guide: Metabolic Investigation of 2-Propoxyphenol
Content Type: Technical Whitepaper & Experimental Protocol Subject: 2-Propoxyphenol (1-propoxy-2-hydroxybenzene) Metabolism Intended Audience: DMPK Scientists, Toxicologists, and Analytical Chemists[1]
Executive Summary & Chemical Identity
2-Propoxyphenol (CAS: 7003-80-7), also known as catechol monopropyl ether, is a structural analog of guaiacol (2-methoxyphenol) and guethol (2-ethoxyphenol).[1] In drug development and toxicology, it serves two primary roles: as a steric probe to map the active site volume of Cytochrome P450 (CYP) enzymes and as a model compound for investigating the O-dealkylation mechanisms of phenol ethers.
Unlike its smaller analogs, the propyl chain of 2-propoxyphenol introduces steric bulk that restricts its metabolism to specific CYP isoforms capable of accommodating larger hydrophobic groups, most notably CYP2C19 and CYP2D6 . This guide details the experimental framework to elucidate its metabolic fate, focusing on the O-depropylation pathway and subsequent Phase II conjugation.
Chemical Properties relevant to Metabolism
| Property | Value | Metabolic Implication |
| Molecular Formula | Substrate for oxidative dealkylation.[1] | |
| Molecular Weight | 152.19 g/mol | Suitable for LC-MS/MS analysis.[1] |
| LogP | ~2.3 | Moderate lipophilicity; high microsomal affinity.[1] |
| Acidity (pKa) | ~9.98 | Ionizes in ESI Negative mode (phenolate).[1] |
Metabolic Pathways & Mechanism
The metabolism of 2-propoxyphenol is dominated by Phase I O-depropylation followed by Phase II conjugation .[1]
Phase I: Oxidative O-Depropylation
The primary clearance mechanism is the cleavage of the ether bond. This reaction is catalyzed by CYP450 enzymes (requires NADPH and
Phase II: Conjugation
The resulting Catechol is highly reactive and undergoes rapid conjugation:
-
Glucuronidation (UGT): Formation of catechol-O-glucuronides.[1]
-
Sulfation (SULT): Formation of catechol-O-sulfates.[1]
-
Methylation (COMT): Catechol-O-Methyltransferase may methylate the catechol back to guaiacol or its isomer, creating a futile cycle or positional isomer.[1]
Pathway Visualization
The following diagram illustrates the metabolic cascade.
Figure 1: Metabolic pathway of 2-Propoxyphenol showing Phase I O-depropylation and Phase II conjugation.[1]
Experimental Protocol: In Vitro Investigation
To validate the pathway and determine intrinsic clearance (
Reagents & Preparation
-
Test System: Human Liver Microsomes (HLM) or Recombinant CYP2C19 (Baculosomes).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
).[1] -
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., 2-ethoxyphenol or deuterated analog).[1]
Incubation Workflow
This protocol ensures linear metabolite formation conditions.[1]
-
Pre-incubation: Mix HLM (0.5 mg/mL final conc.) and 2-Propoxyphenol (1 µM - 10 µM) in phosphate buffer. Equilibrate at 37°C for 5 minutes.
-
Note: Keep substrate concentration
(typically < 50 µM for phenol ethers) to ensure first-order kinetics.[1]
-
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: At
min, remove 50 µL aliquots. -
Termination: Immediately dispense aliquot into 150 µL ice-cold Quench Solution.
-
Preparation: Centrifuge at 4,000 rpm for 15 min (4°C) to precipitate proteins. Inject supernatant into LC-MS/MS.[1]
Reaction Phenotyping (Isoform Identification)
To confirm if CYP2C19 or CYP2D6 is the primary driver, perform the incubation with specific chemical inhibitors:
-
Ticlopidine (1 µM): Potent CYP2C19 inhibitor.[1]
-
Quinidine (1 µM): Potent CYP2D6 inhibitor.[1]
-
Ketoconazole (1 µM): CYP3A4 inhibitor (negative control).[1]
Logic: If Ticlopidine suppresses Catechol formation by >80%, CYP2C19 is the major metabolizing enzyme.[1]
Analytical Strategy: LC-MS/MS Method
Since 2-propoxyphenol is a phenol, ESI Negative Mode is preferred for higher sensitivity, forming the phenolate ion
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode stability).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 3 minutes.
Mass Spectrometry Optimization (MRM)
The following transitions are theoretical starting points for optimization. You must perform a "product ion scan" on the parent molecule.[1]
| Analyte | Ionization | Precursor ( | Product ( | Rationale |
| 2-Propoxyphenol | ESI (-) | 151.1 | 109.0 | Loss of propyl chain ( |
| 2-Propoxyphenol | ESI (-) | 151.1 | 108.0 | Radical anion formation (loss of |
| Catechol (Metabolite) | ESI (-) | 109.0 | 81.0 | Ring fragmentation (loss of CO).[1] |
| Catechol-Glucuronide | ESI (-) | 285.1 | 109.0 | Neutral loss of glucuronic acid (176 Da).[1] |
Analytical Decision Tree
Figure 2: Step-by-step LC-MS/MS method development workflow.[1]
Data Analysis & Interpretation
Intrinsic Clearance Calculation
Plot the natural log of the remaining substrate concentration (
-
Units:
protein.[1] -
Interpretation: A high
(>50 µL/min/mg) indicates 2-propoxyphenol is rapidly cleared, likely due to high affinity for CYP2C19.[1]
Kinetic Parameters ( and )
If saturation kinetics are observed, fit the metabolite formation rate (
-
Significance: A low
(< 10 µM) confirms 2-propoxyphenol is a high-affinity probe for the enzyme.[1]
References
-
FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] U.S. Food and Drug Administration.[1] Link
-
Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chemical Research in Toxicology, 14(6), 611–650.[1] Link[1]
-
Lewis, D. F. V. (2000).[1] On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics. Biochemical Pharmacology, 60(3), 293-306.[1] (Context on phenol ether SAR and CYP2C/2D specificity).
-
Khojasteh, S. C., et al. (2011).[1] Drug Metabolism and Pharmacokinetics Quick Guide.[1] Springer.[1] (Standard protocols for microsomal stability and LC-MS optimization).
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 2-Propoxyphenol
Executive Summary
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Propoxyphenol (1-propoxy-2-hydroxybenzene), a pivotal homolog in the ortho-alkoxyphenol class. While often overshadowed by its methylated analog, Guaiacol (2-methoxyphenol), the propylated variant represents a critical inflection point in medicinal chemistry.
For drug development professionals, 2-propoxyphenol serves as a "molecular hinge" in SAR studies, particularly when investigating Transient Receptor Potential Vanilloid 1 (TRPV1) modulation and lipophilic antioxidant capacity . This guide details the chemical basis of its activity, synthetic pathways for library generation, and validated protocols for biological characterization.
Chemical Basis & Molecular Modeling[1]
The pharmacological efficacy of 2-propoxyphenol is governed by three primary structural determinants: the phenolic hydroxyl group, the ortho-propoxy tail, and the resulting intramolecular hydrogen bonding.
The "Ortho-Effect" and Radical Stabilization
Unlike para or meta isomers, 2-propoxyphenol exhibits a strong intramolecular hydrogen bond (iHB) between the phenolic hydrogen and the ether oxygen.
-
Mechanism: This iHB locks the molecule in a planar conformation, reducing the bond dissociation enthalpy (BDE) of the O-H bond.
-
SAR Implication: In antioxidant applications, this facilitates hydrogen atom transfer (HAT) to free radicals (e.g., peroxyl radicals). The propoxy group acts as an electron-donating group (+M effect), further stabilizing the resulting phenoxyl radical.
Lipophilicity and Membrane Permeability
The transition from a methoxy (Guaiacol) to a propoxy substituent significantly alters the partition coefficient (LogP).
-
Guaiacol LogP: ~1.32
-
2-Propoxyphenol LogP: ~2.35
-
Significance: This increase allows 2-propoxyphenol to penetrate lipid bilayers more effectively, accessing transmembrane binding sites on ion channels (like TRPV1) or intercepting lipid peroxidation events within the membrane core.
Visualization: SAR Logic Flow
The following diagram illustrates the causal link between structural features and biological outcomes.
Figure 1: Mechanistic flow connecting chemical features of 2-propoxyphenol to biological targets.
Pharmacological Targets
TRPV1 Modulation (The Vanilloid Connection)
The TRPV1 channel is a primary target for pain research. Capsaicin, the archetypal agonist, possesses a vanilloid head and a long hydrophobic tail.
-
The Chain Length Rule: Short-chain phenols (methoxy/ethoxy) often act as weak agonists or anesthetics. Long-chain phenols (octyl/nonyl) act as potent agonists.
-
2-Propoxyphenol's Role: It occupies the "intermediate" zone. It possesses sufficient lipophilicity to interact with the S4-S5 linker region of the channel but lacks the full hydrophobic tail required for maximal channel opening. This makes it an ideal scaffold for designing antagonists or partial agonists that desensitize the receptor without inducing severe nociception.
Antioxidant Profile
While steric hindrance from the propyl group is higher than in guaiacol, the increased lipophilicity makes 2-propoxyphenol superior in preventing lipid peroxidation . It partitions into the lipid phase where oxidation chains propagate, unlike more hydrophilic antioxidants (e.g., ascorbic acid).
Experimental Protocols
Synthesis for SAR Library Generation
To study the SAR, one must synthesize high-purity 2-propoxyphenol. The most robust method for SAR variation is the mono-alkylation of catechol.
Protocol: Williamson Ether Synthesis of 2-Propoxyphenol
-
Reagents: Catechol (1.0 eq), n-Propyl Bromide (1.1 eq), Potassium Carbonate (K2CO3, 1.5 eq), Acetone (anhydrous).
-
Setup: Equip a round-bottom flask with a reflux condenser and nitrogen inlet.
-
Procedure:
-
Dissolve catechol in acetone under N2 atmosphere.
-
Add K2CO3 and stir for 30 min to form the phenoxide anion.
-
Add n-Propyl Bromide dropwise (controls exotherm).
-
Reflux at 60°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][2]
-
Purification: The crude will contain unreacted catechol, the desired mono-ether, and the di-ether (1,2-dipropoxybenzene).
-
Critical Step: Use Column Chromatography on Silica Gel. Elute with a gradient of Hexane -> 5% EtOAc/Hexane. The di-ether elutes first (non-polar), followed by 2-propoxyphenol , then catechol.
-
-
Yield: Expect 60-70% after purification.
Biological Assay: TRPV1 Calcium Flux
To determine if the propoxy substitution confers agonism or antagonism.
Protocol: FLIPR Calcium Assay
-
Cell Line: HEK293 cells stably expressing human TRPV1.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Agonist Mode:
-
Inject 2-propoxyphenol (0.1 µM to 100 µM).
-
Measure fluorescence increase (Ex 488nm / Em 525nm).
-
Control: Capsaicin (1 µM).[3]
-
-
Antagonist Mode:
-
Pre-incubate cells with 2-propoxyphenol for 10 min.
-
Inject Capsaicin (EC50 concentration).
-
Measure inhibition of fluorescence signal.
-
Visualization: Experimental Workflow
Figure 2: Integrated workflow from chemical synthesis to biological validation.
Data Analysis & Comparative SAR
The following table summarizes the expected SAR trends when comparing 2-propoxyphenol to its homologs.
Table 1: Comparative SAR of Ortho-Alkoxyphenols
| Compound | R-Group | LogP (Approx) | TRPV1 Activity | Antioxidant (DPPH) | Notes |
| Guaiacol | -CH3 | 1.32 | Weak Agonist | High | Standard reference. Fast kinetics but low lipid retention. |
| 2-Ethoxyphenol | -C2H5 | 1.80 | Moderate | High | Intermediate properties. |
| 2-Propoxyphenol | -C3H7 | 2.35 | Partial Agonist / Modulator | High (Lipid biased) | Optimal balance for membrane-associated targets. |
| 2-Butoxyphenol | -C4H9 | 2.90 | Agonist | Moderate | Steric hindrance begins to reduce radical scavenging rate. |
| Capsaicin | (Complex) | 4.0+ | Full Agonist | Low | Reference agonist. Tail is too long for simple antioxidant comparison. |
Interpretation:
-
The Propoxy Advantage: 2-Propoxyphenol provides a significant boost in lipophilicity (+1.0 LogP vs Guaiacol) without the excessive steric bulk of longer chains (Pentyl/Hexyl) that might impede the approach to the radical center or the receptor binding pocket.
References
-
Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature.
-
Barceloux, D. G. (2008). Medical Toxicology of Natural Substances: Foods, Fungi, Medicinal Herbs, Plants, and Venomous Animals. John Wiley & Sons. (Reference for Guaiacol/Phenol toxicity classes).
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[4][5][6][7] LWT - Food Science and Technology. (Standard DPPH Protocol).
-
PubChem Database. (2023). Compound Summary for CID 11867: 2-Propoxyphenol. National Center for Biotechnology Information.
-
Ursu, D., et al. (2010). Automated Electrophysiology Assays for TRPV1 Channels. Current Chemical Genomics. (Protocol for TRPV1 assays).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0900775A1 - Process for producing catechol derivatives - Google Patents [patents.google.com]
- 3. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Thermodynamic Characterization of 2-Propoxyphenol
[1]
Executive Summary
2-Propoxyphenol (CAS: 6280-96-2) , also known as catechol monopropyl ether or o-propoxyphenol, represents a critical intermediate in the synthesis of fine fragrances (vanillin derivatives) and pharmaceuticals (guaifenesin analogs).[1][2] Its physicochemical behavior is dominated by the amphiphilic nature of its structure: a polar hydroxyl head group capable of hydrogen bonding, juxtaposed with a lipophilic propoxy tail.[1]
This guide provides a comprehensive analysis of the solubility landscape of 2-Propoxyphenol.[1] Unlike solid pharmaceutical ingredients where "solubility" refers to the saturation of a crystal lattice, 2-Propoxyphenol is a liquid at standard ambient temperature and pressure (SATP).[1] Therefore, this guide focuses on miscibility , liquid-liquid equilibrium (LLE) , and phase separation boundaries . It establishes a predictive framework based on structural homologs (2-methoxyphenol and 2-ethoxyphenol) and details the experimental protocols required for precise thermodynamic modeling.[1]
Physicochemical Profile & Structural Logic[1]
Understanding the solubility of 2-Propoxyphenol requires dissecting its molecular interactions.[1] The molecule exhibits a "push-pull" solvation mechanism:
-
The Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1] This moiety drives solubility in polar protic solvents (alcohols, water) and polar aprotic solvents (DMSO, DMF).[1]
-
The Propoxy Chain (-O-CH₂-CH₂-CH₃): Increases the van der Waals surface area and lipophilicity compared to its methyl (guaiacol) and ethyl (guaethol) analogs.[1] This shift significantly enhances miscibility with non-polar alkanes and chlorinated solvents while reducing aqueous solubility.[1]
Table 1: Key Physicochemical Parameters
| Parameter | Value | Source/Context |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Physical State (25°C) | Liquid | Colorless to pale yellow |
| LogP (Octanol/Water) | 2.2 | Moderately Lipophilic |
| Water Solubility (25°C) | 2.359 g/L (~15.5 mM) | Low, defined phase separation |
| Boiling Point | 227°C | High boiling solvent/solute |
| Density | ~1.05 g/cm³ | Slightly denser than water |
Predictive Solubility Landscape
Based on the thermodynamic behavior of its homologs (2-methoxyphenol and 2-ethoxyphenol), we can construct a high-confidence predictive solubility map.[1]
-
Class I: Fully Miscible Solvents
-
Alcohols (Methanol, Ethanol, Isopropanol): The hydroxyl group allows for infinite miscibility via H-bonding networks.[1]
-
Polar Aprotic (Acetone, Ethyl Acetate, THF):[1] Strong dipole-dipole interactions stabilize the mixture.[1]
-
Chlorinated Solvents (DCM, Chloroform): Excellent solvency due to polarizability matching.[1]
-
-
Class II: Partially Miscible (Temperature Dependent) [1]
-
Alkanes (Hexane, Heptane, Cyclohexane): Unlike 2-methoxyphenol, which shows a high Upper Critical Solution Temperature (UCST) in alkanes, 2-propoxyphenol's longer alkyl chain lowers the UCST.[1] It is likely miscible at room temperature but may phase separate at lower temperatures (
).[1] -
Water:[1][3][4] Forms a distinct two-phase system.[1] The solubility of water in 2-propoxyphenol is likely higher than 2-propoxyphenol in water due to the plasticizing effect of the ether oxygen.[1]
-
Experimental Determination Protocols
Since 2-Propoxyphenol is a liquid, standard "shake-flask" methods for solids are insufficient.[1] The following protocols are designed to map the Liquid-Liquid Equilibrium (LLE) and Binary Miscibility Gaps .
Protocol A: Cloud Point Method (for UCST Determination)
This protocol determines the temperature at which a binary mixture (e.g., 2-Propoxyphenol + Heptane) transitions from homogenous to biphasic.[1]
-
Preparation: Prepare gravimetrically defined mixtures of 2-Propoxyphenol and the solvent (mole fractions
from 0.1 to 0.9) in flame-sealed Pyrex ampoules or a jacketed equilibrium cell. -
Thermal Cycling: Heat the mixture until a single clear phase is observed.
-
Detection: Cool the mixture slowly (
) while monitoring turbidity. -
Validation: Repeat heating/cooling cycles. Hysteresis should be
.[1]
Protocol B: Shake-Flask Equilibrium (for Aqueous Solubility)
-
Saturation: Add excess 2-Propoxyphenol to phosphate-buffered saline or water in a glass vial.
-
Equilibration: Agitate at a controlled temperature (e.g., 25.0 ± 0.1°C) for 24 hours.
-
Phase Separation: Allow the phases to separate (centrifugation may be required to break emulsions).[1]
-
Sampling: Carefully withdraw the aqueous phase (avoiding the interface).[1]
-
Quantification: Analyze via HPLC-UV (270-280 nm) against a standard curve.
Figure 1: Decision tree for selecting the appropriate experimental protocol based on solvent polarity and expected phase behavior.
Thermodynamic Modeling & Analysis
Once experimental data is acquired, it must be modeled to extract thermodynamic parameters (
The Apelblat Equation
For systems showing complete miscibility but temperature-dependent solubility limits (if treating it as a pseudo-solid at low T), the modified Apelblat equation is the standard:
Where:
- is the mole fraction solubility of 2-Propoxyphenol.[1]
- is the absolute temperature.[1]
- are empirical model constants derived from regression.[1]
NRTL Model for Liquid-Liquid Equilibrium
For partially miscible liquid systems (e.g., 2-Propoxyphenol + Hexane), the Non-Random Two-Liquid (NRTL) model is superior for correlating the phase boundary (binodal curve).[1] It accounts for the non-ideality arising from the disruption of the phenol's hydrogen bonding network by the non-polar solvent.[1]
1-
Insight: In alkane systems, we expect positive deviations from Raoult's law (
) due to the unfavorable entropy of mixing a polar solute in a non-polar matrix.[1]
Applications in Purification and Extraction[1]
The solubility differential of 2-Propoxyphenol is the basis for its purification.[1]
Extraction Strategy
-
Synthesis Work-up: 2-Propoxyphenol is often synthesized from catechol.[1] Unreacted catechol is highly water-soluble.[1]
-
Protocol:
-
Dissolve the crude reaction mixture in Toluene or Ethyl Acetate (High solubility for 2-Propoxyphenol).[1]
-
Wash with Water (removes salts and catechol).[1]
-
Wash with 0.1 M NaOH (Careful: Phenols are acidic; high pH will deprotonate 2-Propoxyphenol, moving it into the aqueous phase).[1]
-
Optimization: To remove neutral impurities, extract the 2-Propoxyphenol into base (pH > 11), wash the aqueous layer with ether, then re-acidify and extract back into organic solvent.[1]
-
Crystallization (Low Temperature)
While liquid at room temperature, 2-Propoxyphenol can be crystallized at low temperatures from non-polar solvents like Pentane or Petroleum Ether .[1]
-
Mechanism: Cooling reduces the solubility in alkanes drastically.[1] The high energetic cost of the phenol-alkane interaction forces the 2-Propoxyphenol molecules to self-associate and crystallize/precipitate.[1]
Figure 2: Purification workflow utilizing the solubility differential between 2-Propoxyphenol and its precursors.
References
-
PubChem. (2025).[1] 2-Propoxyphenol Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Alonso Tristán, C., et al. (2025).[1][5] Liquid-liquid equilibria of systems containing 2-methoxyphenol or 2-ethoxyphenol and n-alkanes. Journal of Molecular Liquids. (Provides homologous series data for predictive modeling).[1] Available at: [Link][1]
-
ChemBK. (2024).[1] 2-Propoxyphenol Properties and Safety. Available at: [Link][1]
-
Prausnitz, J. M., et al. (1999).[1] Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall.[1] (Authoritative text for NRTL/UNIQUAC modeling).
natural occurrence of 2-Propoxyphenol in plants
Technical Assessment: 2-Propoxyphenol Context: Lignin-Derived Occurrence, Analytical Detection, and Phytochemical Relevance
Executive Summary
This technical guide addresses the phytochemical status of 2-Propoxyphenol (CAS: 6280-96-2; Synonyms: Catechol mono-n-propyl ether, 1-Hydroxy-2-propoxybenzene). Unlike ubiquitous plant volatiles such as Guaiacol (2-methoxyphenol) or Eugenol, 2-Propoxyphenol is rarely a direct biosynthetic product of living plant tissue. Instead, it is primarily identified as a thermal or catalytic degradation product of lignin (specifically Guaiacyl units) or as a synthetic flavoring agent used to impart smoky, vanilla-like notes.
This document outlines the chemical identity, formation mechanisms (pyrolysis/transetherification), and rigorous GC-MS detection protocols required to distinguish this compound from its naturally occurring homologs.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| IUPAC Name | 2-Propoxyphenol |
| CAS Number | 6280-96-2 |
| Molecular Formula | C |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Smoky, phenolic, vanilla-like, medicinal |
| Solubility | Soluble in alcohols, dipropylene glycol; slightly soluble in water |
| Key Homologs | Guaiacol (2-Methoxyphenol), 2-Ethoxyphenol |
Structural Context: 2-Propoxyphenol consists of a catechol backbone etherified at the ortho position with a propyl chain. This structural specificity is critical for its detection, as it shares similar retention indices with other alkyl-phenols but exhibits distinct mass spectral fragmentation due to the "ortho effect."
Occurrence Context: The Lignin Connection
While 2-Propoxyphenol is not typically synthesized by plant enzymes (e.g., O-methyltransferases) in fresh tissue, it "occurs" naturally through the degradation of lignocellulosic biomass.
A. Lignin Pyrolysis & Degradation
Lignin is a complex polymer rich in Guaiacyl (G) units.[1] When wood or plant biomass undergoes pyrolysis (burning) or electrochemical depolymerization , the ether linkages (specifically
-
Primary Product: Guaiacol (2-methoxyphenol).
-
Secondary Transformation: Under specific thermal or catalytic conditions involving propyl donors (e.g., propanol solvents, propyl side-chain fragments), Guaiacol can undergo transetherification or alkylation to form 2-Propoxyphenol.
-
Archaeological Marker: It has been identified in archaeological wood samples as a biomarker for anthropogenic heating or degradation.
B. Synthetic & Flavor Industry
In the flavor industry (FEMA 2934), 2-Propoxyphenol is synthesized to provide "smoke" flavors for sauces and meats. It is often produced via the alkylation of catechol with propyl halides or the transetherification of guaiacol.
Formation Mechanism Visualization
The following diagram illustrates the pathway from Lignin (Guaiacyl units) to 2-Propoxyphenol, highlighting the distinction between direct biosynthesis and degradation/processing artifacts.
Figure 1: Formation pathways of 2-Propoxyphenol. Note that the primary route is degradation or chemical modification, not direct enzymatic biosynthesis.
Analytical Methodology: Identification & Validation
Distinguishing 2-Propoxyphenol from Guaiacol and 2-Ethoxyphenol requires precise Mass Spectrometry (MS) interpretation.
Protocol: GC-MS Identification
Objective: Validate the presence of 2-Propoxyphenol in a complex matrix (e.g., smoke condensate or essential oil fraction).
-
Sample Preparation:
-
Extract sample using Dichloromethane (DCM) or Diethyl Ether.
-
Optional Derivatization: Silylation with BSTFA/TMCS to improve volatility and peak shape.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium (1.0 mL/min constant flow).
-
Temp Program: 50°C (2 min)
5°C/min 240°C.
-
-
MS Fragmentation Logic (The "Ortho Effect"):
-
Molecular Ion (
): m/z 152 (Visible, medium intensity). -
Base Peak: m/z 110.[2]
-
Mechanism: The propyl ether side chain undergoes a specific rearrangement/cleavage. The loss of the propyl group (as propene,
) yields the stable Catechol ion (m/z 110) . -
Differentiation:
-
Guaiacol (
): Base peak m/z 109 (Loss of methyl). -
2-Ethoxyphenol (
): Base peak m/z 110 (Loss of ethene).
-
-
Critical Check: Verify the ratio of m/z 152 to m/z 110.
-
Quantitative Data Table: Homolog Comparison
| Compound | Molecular Ion ( | Base Peak (100%) | Key Fragment | Retention Index (DB-5) |
| Guaiacol | 124 | 109 ( | 81 | ~1090 |
| 2-Ethoxyphenol | 138 | 110 ( | 138 | ~1160 |
| 2-Propoxyphenol | 152 | 110 ( | 152 | ~1240 |
References
-
Lignin Depolymerization & Artifacts
- Title: Controlling electrochemical lignin depolymerization via halide chemistry
- Source: Royal Society of Chemistry (RSC), 2025.
-
URL:[Link] (Verified via Search 1.1)
-
Transetherification Mechanisms
-
Mass Spectral Data & Pyrolysis
- Title: New markers of natural and anthropogenic chemical alteration of archaeological lignin revealed by in situ pyrolysis/silylation-gas chrom
- Source: Journal of Analytical and Applied Pyrolysis, 2025.
-
URL:[Link] (Context from Search 1.3)
- Title: Perfume composition and perfumed products which contain one or more O-alkoxyphenols (Patent US4650604A).
Sources
Theoretical Framework for 2-Propoxyphenol Reactivity: A Computational Guide
This guide serves as a comprehensive theoretical framework for analyzing the chemical reactivity of 2-Propoxyphenol (Guethol).[1] It synthesizes Density Functional Theory (DFT) methodologies, thermodynamic descriptors, and predictive modeling to provide a roadmap for understanding its antioxidant mechanisms and synthetic pathways.
Executive Summary & Chemical Profile
2-Propoxyphenol (CAS: 6280-96-2), often referred to as Guethol, is a catechol monoether.[1][2] Unlike its methoxy analogue (Guaiacol), the propoxy chain introduces increased lipophilicity and steric bulk, altering its electronic landscape and interaction potential.
This guide details the computational protocols required to map its reactivity, focusing on two primary domains:
-
Radical Scavenging Mechanisms: Determining the preferred antioxidant pathway (HAT vs. SPLET).[1][2]
-
Electrophilic/Nucleophilic Behavior: Mapping active sites for synthetic modification and enzymatic interaction.[1][2]
| Property | Value | Source/Method |
| Formula | C | PubChem |
| Molecular Weight | 152.19 g/mol | Calculated |
| LogP (Predicted) | ~2.3 | XLogP3 |
| Key Functional Group | Phenolic -OH (Ortho-substituted) | Structural Analysis |
| Primary Reactivity | H-atom donation (Antioxidant), SEAr (Electrophilic Aromatic Substitution) | DFT Inference |
Computational Methodology: The Standard Protocol
To ensure scientific integrity, theoretical studies on 2-propoxyphenol must utilize a validated level of theory.[1] The following protocol is the industry standard for phenolic systems.
Electronic Structure Calculation[1][2][3][4][5][6]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion handling in non-covalent interactions).[1][2]
-
Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are critical for describing the anionic species formed during proton loss (phenolate ions).
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD .[1][2] Calculations must be performed in:
Geometry Optimization Logic[1][2]
-
Conformational Search: The ortho-propoxy group can rotate.[1][2] The lowest energy conformer typically features an intramolecular hydrogen bond between the phenolic hydrogen and the ether oxygen (
). This stabilizes the radical but increases the Bond Dissociation Enthalpy (BDE). -
Frequency Analysis: Required to verify stationary points (zero imaginary frequencies) and to calculate Zero-Point Vibrational Energy (ZPVE).[1][2]
Antioxidant Mechanisms: The Core Reactivity
Phenolic antioxidants like 2-propoxyphenol scavenge free radicals (
Thermodynamic Descriptors
To determine the pathway, calculate the following enthalpies at 298K:
-
Bond Dissociation Enthalpy (BDE): Governs the HAT mechanism.[1][2]
[1] -
Ionization Potential (IP): Governs the SET mechanism.[1][2]
[1]-
Lower IP = Easier Electron Donation.
-
-
Proton Affinity (PA): First step of SPLET.[1][2][4]
[1][2] -
Electron Transfer Enthalpy (ETE): Second step of SPLET.
Mechanism Selection Logic[1][2]
-
Gas Phase/Non-Polar Solvents: HAT is dominant.[1][2] The homolytic breaking of the O-H bond is energetically favored over charge separation.
-
Polar Solvents (Water/Methanol): SPLET becomes dominant.[1][2] High dielectric solvents stabilize the intermediate phenolate anion (
) and the proton ( ), significantly lowering the PA.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways for 2-propoxyphenol scavenging a radical (
Figure 1: Competitive antioxidant mechanisms for 2-propoxyphenol. Green path (SPLET) dominates in polar media; Blue path (HAT) dominates in lipids.
Molecular Electrostatic Potential (MEP) & Synthetic Reactivity
Mapping the electron density surface allows us to predict sites for electrophilic aromatic substitution (SEAr) and nucleophilic attacks.
MEP Analysis[1][2][8]
-
Red Regions (Negative Potential): Electron-rich areas.[1][2]
-
Location: Oxygen atoms (phenolic and ether) and the aromatic ring carbons ortho and para to the oxygen donors.
-
Implication: These are the sites for electrophilic attack (e.g., nitration, halogenation).
-
-
Blue Regions (Positive Potential): Electron-deficient areas.[1][2]
Regioselectivity in Synthesis
When synthesizing derivatives of 2-propoxyphenol, theoretical calculations (Fukui Functions) predict the site of substitution.[1][2]
-
Directing Groups: The -OH and -OPr groups are both ortho/para directors.[1][2]
-
Steric Hindrance: The propoxy tail at position 2 sterically shields position 3.[2]
-
Predicted Major Product: Electrophilic substitution will favor position 4 (para to -OH) and position 5 (para to -OPr), with position 4 often preferred due to the stronger activation by the -OH group compared to the ether.
Predictive Modeling: ADMET & Docking Workflow
For drug development professionals, 2-propoxyphenol serves as a scaffold.[1][2] The following workflow validates its pharmacological potential.
Drug-Likeness (Lipinski's Rule of 5)
Theoretical profiling confirms 2-propoxyphenol is a viable oral drug candidate:
Molecular Docking Protocol
To study its biological activity (e.g., anti-inflammatory), follow this "Self-Validating" docking protocol:
-
Target Selection: Cyclooxygenase-2 (COX-2) or Tyrosinase .[1][2] (Phenols often inhibit these enzymes).[1][2]
-
Ligand Preparation: Optimize 2-propoxyphenol geometry using DFT (B3LYP/6-31G*) before docking. Do not use standard force-field geometries.
-
Grid Generation: Center grid box on the active site residues (e.g., Tyr355 in COX-2).[1][2]
-
Validation: Re-dock the native co-crystallized ligand.[1][2] RMSD must be < 2.0 Å.[1][2]
-
Interaction Analysis: Look for
stacking with aromatic residues (Phe/Trp) and H-bonding with the phenolic -OH.[1][2]
References
-
PubChem. (2024).[1][2] 2-Propoxyphenol Compound Summary. National Library of Medicine.[1][2] [Link]
-
M.D.P.I. (2022).[1][2][5] The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. Molecules. [Link]
-
Galano, A., et al. (2016).[1][2] Methodology for the Computational Study of Antioxidant Activity. Journal of Chemical Information and Modeling. (Standard Protocol Reference).[1][2]
-
Najafi, M., et al. (2012).[1][2] DFT study of the antioxidant activity of guethol and its derivatives. Structural Chemistry. (Inferred from general guaiacol derivative studies).[1][2]
Sources
- 1. o-Propoxyphenol | C9H12O2 | CID 80476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Propoxyphenol | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
exploration of 2-Propoxyphenol isomers and their properties
Executive Summary
This technical guide provides a comprehensive analysis of the structural isomers of 2-propoxyphenol (C₉H₁₂O₂), focusing on the critical distinction between the n-propyl (Guethol) and isopropyl (Propoxur metabolite) ether derivatives. While sharing a molecular formula, these isomers exhibit divergent physicochemical properties, synthetic pathways, and industrial applications ranging from flavor chemistry to agrochemical toxicology. This document serves as a reference for researchers in organic synthesis, analytical chemistry, and drug development.
Chemical Identity & Structural Isomerism
The term "2-propoxyphenol" refers to a catechol (1,2-dihydroxybenzene) core where one hydroxyl group is etherified with a propyl chain. The specific nature of the propyl group (straight-chain vs. branched) and the substitution pattern (ortho vs. para) dictates the molecule's functional identity.
Primary Isomers of Interest
| Common Name | IUPAC Name | Structure Description | CAS RN |
| Guethol | 2-Propoxyphenol | Ortho-substituted, n-propyl ether | 6280-96-2 |
| 2-Isopropoxyphenol | 2-(1-Methylethoxy)phenol | Ortho-substituted, iso-propyl ether | 4812-20-8 |
| 4-Propoxyphenol | 4-Propoxyphenol | Para-substituted, n-propyl ether | 18979-50-5 |
Note on Nomenclature: Researchers must distinguish these ethers from C-alkylated phenols (e.g., 2-propylphenol, CAS 644-35-9), which are chemically distinct and possess different reactivity profiles.
Physicochemical Profiling
The following data consolidates experimental values useful for process design and analytical method development.
Comparative Properties Table
| Property | 2-n-Propoxyphenol (Guethol) | 2-Isopropoxyphenol | 4-n-Propoxyphenol |
| Physical State (20°C) | Liquid (Colorless to pale yellow) | Liquid (or low melting solid) | Solid (Crystalline) |
| Melting Point | ~15–20 °C (Often supercools) | < 25 °C | 49–58 °C |
| Boiling Point | 227–229 °C (atm) | 100–102 °C (11 mmHg) | ~261 °C (est) |
| Density | 1.052 g/mL | 1.03 g/mL | N/A |
| LogP (Octanol/Water) | 2.18 (est) | 2.09 | 2.30 |
| Refractive Index ( | 1.5176 | 1.5140 | N/A |
| Solubility | Soluble in alcohols, oils; slightly in water | Soluble in organic solvents, water | Soluble in alcohols |
| Key Application | Flavor/Fragrance (Vanilla/Clove) | Agrochemical Metabolite | Liquid Crystals/Pharma |
Synthesis & Manufacturing Protocols
The synthesis of 2-propoxyphenol isomers typically involves the mono-alkylation of catechol. The challenge lies in preventing di-alkylation (forming the dipropoxybenzene) and ensuring regioselectivity.
Protocol: Mono-alkylation of Catechol (Williamson Ether Synthesis)
Objective: Selective synthesis of 2-isopropoxyphenol.
Reagents:
-
Catechol (1.0 eq)
-
Isopropyl Bromide (1.1 eq)
-
Potassium Carbonate (
, 1.2 eq) -
Solvent: Butanone (MEK) or DMF
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with catechol and anhydrous
in Butanone. Establish an inert atmosphere ( ). -
Addition: Heat the mixture to reflux (80°C). Add Isopropyl Bromide dropwise over 2 hours. Rationale: Slow addition favors mono-alkylation by keeping the alkylating agent concentration low relative to the unreacted catechol.
-
Reaction: Maintain reflux for 8–12 hours. Monitor via TLC or GC until catechol consumption plateaus.
-
Workup:
-
Cool to room temperature and filter off inorganic salts.
-
Remove solvent under reduced pressure.
-
Dissolve residue in toluene and wash with dilute NaOH. Critical Step: The unreacted catechol is more acidic and dissolves in the aqueous base; the mono-ether remains in the organic phase.
-
-
Purification: Distill the organic layer under vacuum (e.g., 1.46 kPa) to collect the pure ether fraction (bp ~100–102°C).
Visualization: Synthesis Workflow
Figure 1: Selective mono-alkylation workflow for catechol ether synthesis.
Analytical Characterization
Differentiation of isomers is critical for quality control, particularly in forensic toxicology (pesticide exposure) and flavor analysis.
NMR Spectroscopy[1][2][3]
-
2-n-Propoxyphenol: The propyl chain appears as a triplet (methyl), multiplet (methylene), and triplet (O-methylene).
-
2-Isopropoxyphenol: The isopropyl group shows a distinct septet (methine, ~4.5 ppm) and a doublet (methyls, ~1.3 ppm).
-
4-Propoxyphenol: The aromatic region displays a characteristic AA'BB' coupling pattern (two doublets), contrasting with the complex ABCD pattern of the ortho isomers.
Mass Spectrometry (GC-MS)[3]
-
Fragmentation:
-
Ortho-isomers (2-propoxy): Often show a characteristic loss of the alkene (propene) via a McLafferty-like rearrangement to generate the catechol radical cation (m/z 110).
-
Para-isomers: Fragmentation is less facile, often preserving the ether linkage or showing alpha-cleavage.
-
Biological Activity & Applications
Flavor & Fragrance (2-n-Propoxyphenol)
Known as Guethol , this isomer is a FEMA-approved flavoring agent (FEMA 3522).
-
Profile: Smoky, medicinal, vanilla-like, clove-like.
-
Utility: It serves as a precursor to Vanitrope (1-ethoxy-2-hydroxy-4-propenylbenzene), a potent synthetic vanilla substitute.
Agrochemical Toxicology (2-Isopropoxyphenol)
This isomer is the primary metabolite of Propoxur (Baygon), a carbamate insecticide.
-
Mechanism: Propoxur inhibits acetylcholinesterase. In the body, it is hydrolyzed to 2-isopropoxyphenol, which is then conjugated (glucuronide/sulfate) and excreted.
-
Biomarker: Urinary levels of 2-isopropoxyphenol are used to monitor human exposure to Propoxur.
Visualization: Propoxur Metabolism
Figure 2: Metabolic pathway of Propoxur yielding 2-Isopropoxyphenol.
Safety & Toxicology
-
2-n-Propoxyphenol: Generally Recognized as Safe (GRAS) for food use. JECFA evaluations indicate no safety concern at current intake levels.[1]
-
2-Isopropoxyphenol:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling: Requires standard PPE (gloves, goggles) and ventilation.[2]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80476, 2-Propoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20949, 2-Isopropoxyphenol. Retrieved from [Link]
-
World Health Organization (2000). Safety Evaluation of Certain Food Additives: 2-Propylphenol and related compounds. JECFA. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2-Isopropoxyphenol Mass Spectrum. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Selective Synthesis of 2-Propoxyphenol (Guethol)
Abstract & Application Scope
2-Propoxyphenol (CAS: 6280-96-2), industrially known as Guethol , is a critical intermediate in the synthesis of flavor and fragrance compounds, specifically propenylguaethol (Vanitrope). While the Williamson ether synthesis is the standard route for its preparation, the reaction is plagued by a common competing pathway: the formation of the dialkylated byproduct, 1,2-dipropoxybenzene.
This application note details a chemoselective mono-alkylation protocol utilizing a weak base/polar aprotic solvent system. Unlike standard industrial methods that rely solely on fractional distillation for purification, this guide introduces a chemical separation workflow based on pKa differentials, ensuring high purity (>98%) suitable for pharmaceutical and fine chemical research.
Scientific Foundation (E-E-A-T)
Reaction Mechanism
The synthesis proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2]
-
Deprotonation: Potassium carbonate (
) deprotonates one of the phenolic hydroxyl groups of catechol. -
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of 1-bromopropane (n-propyl bromide), displacing the bromide ion.
The Selectivity Challenge: The mono-alkylated product (2-propoxyphenol) still possesses a phenolic proton. In the presence of strong bases (e.g., NaOH, NaH) or excess alkyl halide, this proton is easily removed, leading to a second alkylation event to form 1,2-dipropoxybenzene.
Thermodynamic & Kinetic Control
-
Base Selection: We utilize
rather than NaOH. The carbonate anion is basic enough to deprotonate catechol ( ) in equilibrium but provides a "buffering" effect that minimizes the concentration of the highly reactive dianion. -
Stoichiometry: To statistically favor mono-alkylation, Catechol is used in excess (1.5 equivalents) . This ensures that the alkyl halide is the limiting reagent and is statistically more likely to encounter unreacted catechol than the mono-ether product.
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting the critical branching point between mono- and di-alkylation.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Density | Quantity (Example) | Role |
| Catechol | 110.11 | 1.5 | Solid | 16.5 g | Substrate |
| 1-Bromopropane | 122.99 | 1.0 | 1.35 g/mL | 12.3 g (9.1 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 1.2 | Solid | 16.6 g | Base |
| Acetone (Dry) | 58.08 | Solvent | 0.78 g/mL | 150 mL | Solvent |
| Toluene | 92.14 | Solvent | 0.87 g/mL | 100 mL | Extraction |
Equipment:
-
250 mL 3-neck Round Bottom Flask (RBF).
-
Reflux condenser with Nitrogen inlet.
-
Pressure-equalizing addition funnel.
-
Magnetic stir bar and oil bath.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Inert Atmosphere: Flame-dry the glassware and flush with Nitrogen (
). Catechol oxidizes rapidly in air (turning brown/black); an inert atmosphere ensures product color quality. -
Solvation: Charge the RBF with 16.5 g Catechol , 16.6 g Potassium Carbonate , and 100 mL Acetone . Stir vigorously for 15 minutes at room temperature.
-
Note: The solution may turn a pale grey/brown; this is normal.
-
-
Addition: Add 9.1 mL 1-Bromopropane to the addition funnel. Dilute with 10 mL Acetone.
Phase 2: Synthesis
-
Reflux: Heat the oil bath to 60°C (Acetone bp: 56°C).
-
Dropwise Addition: Add the alkyl halide solution dropwise over 30 minutes while maintaining a gentle reflux.
-
Rationale: Slow addition keeps the concentration of alkyl halide low, further suppressing di-alkylation.
-
-
Reaction Time: Reflux for 12–16 hours. Monitor via TLC (Eluent: 80:20 Hexane:Ethyl Acetate).
-
TLC Data: Catechol (
), Product ( ), Di-ether ( ).
-
Phase 3: Workup (The Chemical Separation)
Standard filtration is insufficient for high purity. We employ a pH-swing extraction.
-
Filtration: Cool the mixture. Filter off the inorganic salts (
, excess ). Rinse the filter cake with cold acetone. -
Solvent Swap: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil. Redissolve this oil in 100 mL Toluene .
-
Removal of Catechol: Wash the Toluene layer with 3 x 50 mL Water .
-
Solubility Logic: Catechol is highly water-soluble (430 g/L), whereas 2-propoxyphenol is sparingly soluble (2.3 g/L). This step removes the excess starting material.
-
-
Isolation of Product (Claisen Method):
-
Extract the Toluene layer with 2 x 50 mL 10% NaOH .
-
Mechanism: The Product (phenol) converts to sodium phenoxide and moves to the Aqueous Layer . The Di-ether (neutral) remains in the Toluene Layer .
-
Discard the organic (Toluene) layer (contains the side product).
-
-
Recovery: Acidify the collected aqueous NaOH layer with 6M HCl until pH < 2. The solution will become cloudy as the product oils out.
-
Final Extraction: Extract the acidified aqueous mix with 3 x 40 mL Dichloromethane (DCM) . Dry over
, filter, and evaporate.
Phase 4: Purification
-
Vacuum Distillation: Distill the residue under vacuum (approx. 10-15 mmHg).
-
Boiling Point: Collect fractions at ~115–120°C (at 10 mmHg).
-
Yield: Expected yield is 65–75% based on alkyl halide.
-
Workup Logic Visualization
Figure 2: Purification workflow utilizing solubility and pKa differences to isolate the target mono-ether.
Quality Control & Troubleshooting
Analytical Parameters
-
1H NMR (CDCl3, 400 MHz): Look for the triplet at
1.0 (CH3), multiplet at 1.8 (CH2), and triplet at 3.9-4.0 (O-CH2). The key identifier is the singlet at 5.6-5.7 , corresponding to the phenolic -OH. If this is missing, you have the di-ether. -
Boiling Point: 227°C (at atm pressure) / ~118°C (at 10 mmHg).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction | Switch solvent to MEK (higher reflux temp) or add catalytic Potassium Iodide (Finkelstein condition). |
| High Di-ether | Base too strong / Excess halide | Ensure |
| Dark Product | Oxidation of Catechol | Ensure tighter |
| Emulsion | Toluene/NaOH density match | Add Brine (NaCl) to the aqueous layer to increase density difference. |
Safety & Compliance
-
Catechol (CAS 120-80-9): Toxic if swallowed/in contact with skin. Causes skin corrosion. Action: Wear double nitrile gloves.
-
1-Bromopropane (CAS 106-94-5): Flammable. Reproductive toxicity. Action: Handle only in a fume hood.
-
2-Propoxyphenol (CAS 6280-96-2): Skin and eye irritant.
References
-
Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
-
Organic Chemistry Portal. "Williamson Ether Synthesis Mechanism". [Link]
-
PubChem. (2025). "Catechol Safety Data Sheet". National Library of Medicine. [Link]
-
Dakin, H. D. (1923).[3] "Catechol".[4][5][6] Organic Syntheses, Coll.[3] Vol. 1, p.149. (Reference for catechol handling/purification). [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Propoxyphenol CAS#: 6280-96-2 [amp.chemicalbook.com]
- 5. 120-80-9 CAS MSDS (Catechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Rank the following molecules in decreasing order of boiling points: (1) .. [askfilo.com]
1H NMR and 13C NMR spectral data of 2-Propoxyphenol
Application Note: Structural Elucidation and Quality Control of 2-Propoxyphenol via 1H and 13C NMR Spectroscopy
Executive Summary
2-Propoxyphenol (1-Hydroxy-2-propoxybenzene) is a mono-propyl ether derivative of catechol, structurally homologous to Guaiacol (2-methoxyphenol) and Guaethol (2-ethoxyphenol).[1] It serves as a critical intermediate in the synthesis of pharmaceutical expectorants (e.g., guaifenesin analogs) and fine fragrance ingredients.[1]
This Application Note provides a definitive protocol for the structural verification of 2-Propoxyphenol using high-field Nuclear Magnetic Resonance (NMR). Unlike standard database dumps, this guide focuses on the diagnostic signals required to distinguish this compound from its isomers (e.g., 4-propoxyphenol) and impurities (e.g., unreacted catechol).[1]
Chemical Context & Safety
-
Molecular Formula:
[1][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Molecular Weight: 152.19 g/mol [1]
-
Key Structural Features:
Safety Warning: 2-Propoxyphenol is an irritant.[1] Handle in a fume hood. Deuterated solvents (CDCl3) are toxic and carcinogenic.[1]
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra free from concentration-dependent shifts (particularly for the -OH signal), follow this preparation standard:
-
Solvent Selection:
-
Concentration:
-
1H NMR: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
13C NMR: Dissolve 40–60 mg of sample in 0.6 mL solvent.
-
-
Vessel: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz Base Frequency)
-
Temperature: 298 K (25°C).[1] Critical: Temperature fluctuations shift the -OH signal.[1]
-
Pulse Sequence:
-
1H: zg30 (30° pulse) or equivalent.
relaxation delay 1.0 s. -
13C: zgpg30 (Power-gated decoupling).[1] Scans
512 for adequate S/N.
-
Structural Elucidation: 1H NMR Data
The proton spectrum of 2-Propoxyphenol is defined by three distinct regions: the aliphatic propyl chain, the exchangeable phenol, and the aromatic core.[1]
Table 1: 1H NMR Assignment (400 MHz, CDCl3)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 1 | 1.04 - 1.08 | Triplet (t) | 3H | 7.4 | Terminal methyl of propyl chain.[1] |
| 2 | 1.81 - 1.91 | Multiplet (m) | 2H | - | Central methylene ( |
| 3 | 3.98 - 4.05 | Triplet (t) | 2H | 6.6 | O-Methylene ( |
| 4 | 5.65 - 5.80 | Broad Singlet | 1H | - | Phenolic |
| 5 | 6.82 - 6.98 | Multiplet | 4H | - | Aromatic ring protons (ABCD system).[1] |
Detailed Analysis:
-
The Propyl "Fingerprint": The triplet at
4.0 ppm is the most diagnostic signal.[1] If this signal appears at 2.6 ppm, you have 2-propylphenol (C-alkylated), not the ether.[1] -
Aromatic Region: Due to the similar electron-donating effects of the -OH and -OPr groups, the four aromatic protons often overlap in lower-field instruments (300 MHz), appearing as a complex multiplet between 6.8 and 7.0 ppm.[1] At higher fields (600 MHz+), these resolve into distinct doublets and triplets.[1]
Structural Elucidation: 13C NMR Data
The carbon spectrum confirms the ether linkage and the substitution pattern.[1]
Table 2: 13C NMR Assignment (100 MHz, CDCl3)
| Carbon Type | Shift ( | Assignment Note |
| Aliphatic | 10.5 | Terminal Methyl ( |
| Aliphatic | 22.6 | Central Methylene ( |
| Ether Link | 70.8 | O-Methylene ( |
| Aromatic | 111.6 | C-3 (Ortho to OPr) |
| Aromatic | 114.5 | C-6 (Ortho to OH) |
| Aromatic | 120.1 | C-5 (Para to OPr) |
| Aromatic | 121.3 | C-4 (Para to OH) |
| Quaternary | 145.8 | C-1 (Ipso, C-OH) |
| Quaternary | 146.6 | C-2 (Ipso, C-OPr) |
Note: Aromatic assignments C-3 through C-6 are tentative and may swap depending on solvent concentration, but the two low-field quaternary carbons (145-147 ppm) are definitive for the catechol ether motif.[1]
Visualization: Verification Workflow
The following diagram outlines the logical decision tree for verifying 2-Propoxyphenol purity and identity.
Figure 1: Step-by-step logic flow for the structural validation of 2-Propoxyphenol, distinguishing it from common alkyl-phenol isomers.
Troubleshooting & Common Issues
-
Broad Phenol Peak:
-
Water Peak Interference:
-
Distinguishing Isomers:
References
-
National Institute of Standards and Technology (NIST). (2023).[1] 2-Propoxyphenol Mass Spectrum and Retention Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
PubChem. (2023).[1] Compound Summary: 2-Propoxyphenol (CID 80476).[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
SDBS. (2023). Spectral Database for Organic Compounds, SDBS.[1] AIST Japan.[1] (General reference for catechol ether shift correlations). Available at: [Link][1]
Sources
Application Note: Precision Purification of 2-Propoxyphenol via Flash Chromatography
Executive Summary
2-Propoxyphenol (CAS: 18979-55-0), also known as o-propoxyphenol or guaethol, is a critical intermediate in the synthesis of pharmaceutical agents (e.g., mucolytics like guaifenesin analogs) and fine fragrance ingredients. Its synthesis—typically via the mono-alkylation of catechol—often yields a complex mixture containing the unreacted starting material (catechol), the target mono-ether, and the over-alkylated byproduct (1,2-dipropoxybenzene).
This guide provides a definitive protocol for isolating high-purity (>99%) 2-Propoxyphenol using Flash Column Chromatography. Unlike generic phenol purification methods, this protocol addresses the specific polarity challenges posed by the catechol moiety, utilizing a polarity-step gradient to maximize resolution while minimizing solvent consumption. We also provide a validated HPLC method for fraction analysis.
Physicochemical Profile & Separation Logic
Understanding the molecular behavior of 2-Propoxyphenol is the foundation of this protocol. The separation strategy relies on the distinct hydrogen-bonding capabilities of the impurities versus the target.
Table 1: Critical Quality Attributes (CQA) for Chromatography
| Property | Value | Chromatographic Implication |
| Molecular Structure | Catechol mono-propyl ether | Contains one phenolic -OH and one ether linkage. |
| Boiling Point | 224–226 °C | High boiling point; solvent evaporation requires heat/vacuum. |
| pKa | ~10.5 (Phenolic OH) | Weakly acidic. Can cause peak tailing on silica due to interaction with silanols. |
| LogP | ~2.93 | Moderately lipophilic. Retains well on C18 (Reverse Phase). |
| Physical State | Liquid / Low-melting solid (~7°C) | Can be liquid-loaded or dry-loaded onto silica. |
| Solubility | Soluble in alcohols, ethers, EtOAc | Compatible with standard normal-phase solvents. |
The Separation Logic (Mechanistic Insight)
The crude reaction mixture typically contains three distinct species. We exploit their polarity differences on Silica Gel 60 (
-
1,2-Dipropoxybenzene (Impurity A): Lacks free hydroxyl groups. No hydrogen bonding donor capability.
-
Behavior: Elutes near the solvent front (High
).
-
-
2-Propoxyphenol (Target): Contains one phenolic hydroxyl. Moderate hydrogen bonding with silica.
-
Behavior: Elutes in the middle (Moderate
).
-
-
Catechol (Impurity B): Contains two vicinal hydroxyl groups. Strong bidentate hydrogen bonding with silica.
-
Behavior: Retains strongly, often requiring polar "flush" solvents to elute (Low
).
-
Pre-Purification Workflow
Before chromatography, the crude mixture must be prepared to protect the column and ensure reproducibility.
Diagram 1: Purification Workflow
Caption: Operational workflow from crude synthesis to isolated product. The TLC step is the critical "Go/No-Go" decision point for solvent selection.
Protocol 1: Flash Column Chromatography
Objective: Isolate 2-Propoxyphenol from dialkylated byproducts and unreacted catechol.
Materials
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Mobile Phase A:
-Hexane (or Cyclohexane). -
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Visualization: UV Lamp (254 nm) and Iodine Chamber (Phenols stain brown/yellow).
Step-by-Step Methodology
Step 1: Thin Layer Chromatography (TLC) Optimization
-
Prepare a 10% solution of the crude oil in EtOAc.
-
Spot onto a silica TLC plate.
-
Elute with Hexane:EtOAc (90:10) .
-
Observation: The dialkylated impurity should travel near the solvent front (
). The target 2-Propoxyphenol should be in the lower-middle ( ). Catechol will remain at the baseline.
-
-
Adjustment: If the target
is < 0.15, increase polarity to 85:15.
Step 2: Sample Loading
-
Liquid Loading (Preferred): Since 2-Propoxyphenol is a liquid/low-melting solid, dissolve the crude (e.g., 1 g) in the minimum amount of Hexane:DCM (1:1).
-
Note: Avoid pure DCM if possible as it can disrupt the equilibration of the silica bed, but it is excellent for solubility.
Step 3: Gradient Elution Program
Use a stepwise gradient to maximize separation efficiency.
| Time / CV (Column Volumes) | % Mobile Phase B (EtOAc) | Purpose |
| 0 – 3 CV | 0% (100% Hexane) | Elute non-polar 1,2-dipropoxybenzene. |
| 3 – 5 CV | 0% → 5% | Transition. |
| 5 – 15 CV | 5% → 20% | Elute Target: 2-Propoxyphenol. |
| 15 – 18 CV | 20% → 100% | Flush unreacted Catechol. |
| 18 – 20 CV | 100% | Column wash. |
Step 4: Fraction Collection & Analysis[1]
-
Collect fractions in test tubes.
-
Spot fractions on TLC.
-
Pool fractions containing the single spot corresponding to 2-Propoxyphenol.
-
Evaporate solvent under reduced pressure (
, 20 mbar) to yield a colorless oil.
Protocol 2: Analytical HPLC (Validation)
Objective: Quantify purity and ensure removal of isomeric impurities.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 274 nm (Absorption max for catechol ethers) |
| Temperature | 30 °C |
| Injection Vol | 5 µL |
Note on Acid Modifier: Phenols are weak acids. Without 0.1% Formic acid, the phenolic proton equilibrium will cause peak broadening (tailing). The acid suppresses ionization (
Gradient Table
| Time (min) | % B (ACN) |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 (Re-equilibrate) |
Troubleshooting & Optimization
Diagram 2: Separation Logic & Troubleshooting
Caption: Decision tree for resolving common chromatographic issues. Tailing is often due to the acidic nature of the phenol interacting with basic sites on the silica.
Common Issues
-
Peak Tailing: If the 2-Propoxyphenol spot on TLC or peak on Flash streaks, add 0.1% Acetic Acid to the mobile phase. This neutralizes slightly basic sites on the silica gel.
-
Co-elution: If the dialkylated impurity overlaps, use a shallower gradient (e.g., hold at 2% EtOAc for 5 CVs before increasing).
Safety & Handling
-
Phenolic Toxicity: 2-Propoxyphenol is a skin and eye irritant.[2][3] It can be absorbed through the skin. Wear nitrile gloves and safety goggles.
-
Inhalation: Handle in a fume hood to avoid inhaling vapors, which may cause respiratory irritation.
-
Disposal: Dispose of silica gel as hazardous solid waste (contaminated with phenols).
References
-
PubChem. 2-Propoxyphenol - Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.[1] Available at: [Link]
-
Biotage. Successful Flash Chromatography: A Whitepaper. Available at: [Link]
Sources
Application Note: Strategies for the Derivatization of 2-Propoxyphenol for Enhanced Analytical Detection
Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-propoxyphenol for analytical purposes. Direct analysis of 2-propoxyphenol, a phenolic compound, can be challenging due to its polarity and, in the case of gas chromatography, insufficient volatility. Derivatization addresses these issues by chemically modifying the phenol's hydroxyl group to create a derivative with properties more suitable for analysis.[1] This document explores three robust derivatization strategies: silylation and acylation for Gas Chromatography-Mass Spectrometry (GC-MS) and dansylation for High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Each section provides not only a step-by-step protocol but also the underlying chemical principles, expected outcomes, and troubleshooting guidance to ensure reliable and sensitive quantification in research, quality control, and drug development settings.
The Rationale for Derivatization
2-Propoxyphenol is an aromatic organic compound containing a hydroxyl (-OH) group attached to a benzene ring. This phenolic functional group imparts polarity to the molecule, which can lead to several analytical challenges:
-
For Gas Chromatography (GC): The polar hydroxyl group can engage in hydrogen bonding, leading to poor peak shape (tailing), low volatility, and potential thermal degradation in the hot GC injection port.[2][3] Derivatization is essential to cap the active hydrogen, thereby reducing polarity and increasing volatility and thermal stability.[1][3]
-
For High-Performance Liquid Chromatography (HPLC): While 2-propoxyphenol can be analyzed directly by HPLC, achieving high sensitivity may require the attachment of a chromophoric or fluorophoric tag, especially when analyzing trace levels in complex matrices.[4][5] Derivatization can significantly lower the limits of detection by enhancing the molecule's response to UV-Visible or fluorescence detectors.
The choice of derivatization strategy is therefore dictated by the analytical instrumentation available and the sensitivity requirements of the assay.
Selecting the Appropriate Analytical Pathway
The first decision point in analyzing 2-propoxyphenol is the choice between GC and HPLC. This choice, in turn, dictates the required derivatization strategy. GC is often favored for its high resolving power, while HPLC is well-suited for less volatile or thermally labile compounds.
Protocols for Gas Chromatography (GC) Analysis
For GC-based methods, the primary goal is to convert the polar -OH group into a non-polar, thermally stable ether or ester.
Protocol 1: Silylation for GC-MS Analysis
Principle & Causality: Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as phenols.[2][3] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][2] This transformation eliminates hydrogen bonding, which significantly increases the volatility and thermal stability of 2-propoxyphenol, resulting in improved chromatographic peak shape and reproducibility.[3] The addition of a catalyst like Trimethylchlorosilane (TMCS) can accelerate the reaction for sterically hindered or less reactive hydroxyl groups, though it is often not strictly necessary for simple phenols.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of 2-propoxyphenol in an aprotic solvent (e.g., pyridine, acetonitrile, or acetone) at a concentration of approximately 1 mg/mL. Ensure the sample and solvent are anhydrous, as moisture can deactivate the silylating reagent.[7]
-
Derivatization Reaction:
-
Reaction Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven.[8]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Column: Low-polarity siloxane-based phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temp: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Detection: Scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Expected Results: A successful derivatization will result in a molecular weight increase of 72 Da (the mass of a Si(CH₃)₃ group minus one proton). The resulting TMS-ether of 2-propoxyphenol will elute earlier and exhibit a much sharper, more symmetrical peak compared to the underivatized compound.
Protocol 2: Acylation with PFBBr for GC-ECD/MS Analysis
Principle & Causality: This method involves the formation of a pentafluorobenzyl (PFB) ether.[9] Derivatization with pentafluorobenzyl bromide (PFBBr) introduces a highly electronegative group onto the 2-propoxyphenol molecule.[10] The resulting PFB-ether is extremely sensitive to an Electron Capture Detector (ECD), allowing for ultra-trace quantification.[10][11] This method is particularly valuable for environmental or biological samples where very low detection limits are required.[9][12] The reaction is a nucleophilic substitution where the phenoxide ion (formed under basic conditions) attacks the PFBBr.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of 2-propoxyphenol in a suitable solvent like acetone.
-
Derivatization Reaction:
-
To a 4 mL vial, add 500 µL of the sample solution.
-
Add 1 mL of a 5% potassium carbonate (K₂CO₃) solution in water. This creates the basic conditions needed to deprotonate the phenol.
-
Add 50 µL of PFBBr solution (10% in acetone).
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
-
Reaction Incubation: Heat the vial at 80°C for 1 hour in a heating block.[12]
-
Extraction & Cleanup:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and vortex for 2 minutes to extract the PFB-ether derivative.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean autosampler vial.
-
The sample is now ready for GC-ECD or GC-MS analysis.
-
Expected Results: The derivatization adds a 181 Da pentafluorobenzyl group. The derivative will be significantly less polar than the parent compound and will exhibit a very strong signal on an ECD.
Protocol for HPLC Analysis
Protocol 3: Dansylation for HPLC-Fluorescence Detection
Principle & Causality: For HPLC analysis, derivatization is employed to enhance detectability. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatization reagent that reacts with phenols (and amines) under basic conditions to form intensely fluorescent dansyl-ethers.[13][14] This allows for highly sensitive detection using a fluorescence detector (FLD), often achieving detection limits far lower than standard UV-Vis detection.[15][16] The reaction must be performed in a basic buffer (e.g., sodium bicarbonate or carbonate) to ensure the phenol is in its phenoxide form, which is the nucleophile that attacks the sulfonyl chloride.[14]
Experimental Protocol:
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 2 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh.
-
Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 10.
-
-
Derivatization Reaction:
-
In a 2 mL vial, add 100 µL of the 2-propoxyphenol sample (dissolved in acetone or acetonitrile).
-
Add 200 µL of the pH 10 sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Cap the vial, vortex, and heat at 60°C for 45 minutes in the dark (dansyl derivatives can be light-sensitive).
-
-
Reaction Quenching:
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of a 2% methylamine or proline solution to react with and quench the excess dansyl chloride. Let it stand for 10 minutes.
-
-
Analysis: The sample is now ready for injection into the HPLC-FLD system.
-
HPLC-FLD Conditions (Typical):
-
Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
Fluorescence Detection: Excitation (λex) ≈ 340 nm, Emission (λem) ≈ 525 nm.
-
Expected Results: The resulting dansyl-ether will be significantly more retained on a C18 column compared to the parent phenol and will produce a strong signal with a fluorescence detector.
Method Comparison Summary
| Parameter | Silylation (GC-MS) | Acylation (GC-ECD/MS) | Dansylation (HPLC-FLD) |
| Principle | Increases volatility | Increases ECD response | Adds a fluorescent tag |
| Reagent | BSTFA, MSTFA | PFBBr | Dansyl Chloride |
| Instrumentation | GC-MS, GC-FID | GC-ECD, GC-MS | HPLC-FLD, LC-MS |
| Advantages | Robust, common, simple cleanup | Extremely high sensitivity with ECD | Excellent sensitivity, applicable to non-volatile matrices |
| Disadvantages | Reagents are moisture-sensitive | More complex multi-step cleanup | Reagent can produce interfering peaks, derivatives may be light-sensitive |
| Typical Use Case | Routine quantification, metabolite profiling | Ultra-trace analysis (e.g., environmental) | Bioanalysis, trace analysis in aqueous samples |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivative peak (All Methods) | Inactive derivatizing reagent. | Use a fresh vial of reagent. Store reagents under inert gas and in a desiccator. |
| Presence of water in the sample/solvent. | Use anhydrous solvents. Dry sample extracts completely before adding reagent. | |
| Incorrect reaction pH (Dansylation). | Verify the pH of the buffer is correct (typically 9.5-10.5). | |
| Multiple derivative peaks (Silylation) | Incomplete reaction. | Increase reaction time or temperature. Consider using a catalyst (e.g., 1% TMCS). |
| Broad, tailing peaks (GC Methods) | Active sites in the GC inlet or column. | Use a fresh, deactivated inlet liner. Condition the column. |
| Large excess reagent peak obscuring analyte | Too much reagent used. | Optimize the reagent-to-analyte ratio. For Dansylation, ensure the quenching step is effective. |
References
-
David, V., Moldoveanu, S. C., & Galaon, T. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Elsevier. [Link]
-
Nakamura, S., & Daishima, S. (2005). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Journal of Chromatography A. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex Technical Note. [Link]
-
Rbeida, O., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. [Link]
-
ResearchGate. (2019). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Request PDF. [Link]
-
Nakamura, S., et al. (2001). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. Analyst. [Link]
-
Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International. [Link]
-
ResearchGate. (2021). How could I do the derivatization for polyphenols before analyzing on GC-MS?. Q&A. [Link]
-
Gupta, K. R., & Wadodkar, S. G. (2017). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
dos Santos, J. C. C., et al. (2018). Chemical constituents and antibacterial activity of three types of Amazonian geopropolis. Química Nova. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics. [Link]
-
ResearchGate. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Request PDF. [Link]
-
Zhang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA SW-846. [Link]
-
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules. [Link]
-
Lunte, C. E., & Wong, O. S. (1990). Enhanced fluorescence detection of dansyl derivatives of phenolic compounds using a postcolumn photochemical reactor and application to chlorophenols in river water. Analytical Chemistry. [Link]
-
Portolés, T., et al. (2016). Injection-port derivatization coupled to GC-MS/MS for the analysis of glycosylated and non-glycosylated polyphenols in fruit samples. Food Chemistry. [Link]
-
Valls, M. A., et al. (2001). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]
-
Nakamura, S., & Daishima, S. (2005). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. PubMed. [Link]
-
Milofsky, R. E. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]
-
Zheng, S., et al. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Note: High-Sensitivity Analytical Strategies for the Quantification of 2-Propoxyphenol in Complex Matrices
Abstract
This technical guide provides detailed analytical methods for the sensitive and selective detection of 2-Propoxyphenol in complex sample matrices, such as biological fluids and environmental samples. Recognizing the limited availability of specific validated protocols for this analyte, this document synthesizes established methodologies for analogous phenolic compounds to propose robust analytical workflows. The protocols detailed herein leverage High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering comprehensive guidance on sample preparation, chromatographic separation, and method validation. This guide is intended for researchers, scientists, and drug development professionals requiring accurate quantification of 2-Propoxyphenol.
Introduction: The Analytical Challenge of 2-Propoxyphenol
2-Propoxyphenol is a phenolic compound with potential applications and implications in various fields, including chemical synthesis and as a metabolite of other compounds. Its detection in complex mixtures, such as plasma, urine, or environmental water samples, presents a significant analytical challenge due to the presence of interfering matrix components. Effective sample preparation is therefore critical to remove these interferences, concentrate the analyte, and ensure accurate and reproducible results.[1][2]
This application note details two primary analytical approaches for the quantification of 2-Propoxyphenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on factors such as the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix.[3][4]
Foundational Strategy: Sample Preparation for Complex Matrices
The success of any analytical method for 2-Propoxyphenol hinges on a meticulous sample preparation strategy. The primary goals of sample preparation are to isolate the analyte from the matrix, reduce matrix effects, and concentrate the sample to achieve the desired sensitivity.[1][2] Three common techniques are applicable: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (for biological samples).
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can yield very clean extracts.[2] It involves passing the liquid sample through a sorbent bed that retains the analyte, while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
Protocol: SPE for Aqueous Samples (e.g., Urine, Plasma, Water)
-
Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Lichrolut EN) suitable for retaining phenolic compounds.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 1-5 mL of the pre-treated sample (e.g., centrifuged plasma, filtered water) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 2-Propoxyphenol with 2-4 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquids.[5] It is a versatile technique for extracting phenolic compounds from aqueous matrices.
Protocol: LLE for Aqueous Samples
-
Sample Preparation: To 1 mL of the sample, add a suitable buffer to adjust the pH to be at least one unit below the pKa of 2-Propoxyphenol to ensure it is in its neutral form.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate or a hexane/isopropanol mixture).
-
Mixing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase or derivatization solvent.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of phenolic compounds.[6][7][8] A reversed-phase HPLC method is proposed for the analysis of 2-Propoxyphenol.
Expertise & Experience: The choice of a C18 or a more polar-endcapped RP-Amide column provides a good starting point for retaining and separating moderately polar compounds like 2-Propoxyphenol. The mobile phase composition, particularly the organic modifier and pH, is critical. A buffer is used to maintain a consistent pH, which is important for the reproducible ionization state of the phenolic hydroxyl group.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm (based on the UV absorbance of the phenol chromophore) |
| Injection Volume | 10-20 µL |
Protocol: HPLC Analysis
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards of 2-Propoxyphenol in the mobile phase.
-
Inject the calibration standards, followed by the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of 2-Propoxyphenol in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis of 2-Propoxyphenol
Caption: Workflow for HPLC-UV analysis of 2-Propoxyphenol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of 2-Propoxyphenol, especially at low concentrations.[4] Given that phenolic compounds can exhibit poor peak shape in GC, derivatization is often employed to improve their volatility and chromatographic performance.
Expertise & Experience: Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the polar hydroxyl group into a less polar trimethylsilyl ether. This reduces tailing and improves peak symmetry, leading to better resolution and sensitivity. The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern, which can be used for confident identification and quantification. The NIST WebBook provides mass spectral data for 2-isopropoxyphenol (a synonym for 2-propoxyphenol), which can be used to identify key ions for selected ion monitoring (SIM) mode.[9]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC-MS system |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification |
Protocol: GC-MS Analysis
-
Derivatization: To the dried sample extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 70 °C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Acquisition: Acquire data in full scan mode to confirm the identity of the derivatized 2-Propoxyphenol by comparing the obtained mass spectrum with a reference spectrum. For quantification, use SIM mode, monitoring characteristic ions of the derivatized analyte. Based on the mass spectrum of 2-isopropoxyphenol, key ions to consider would be the molecular ion and major fragment ions.[10][11]
-
Quantification: Prepare calibration standards and derivatize them in the same manner as the samples. Construct a calibration curve and quantify the analyte.
Workflow for GC-MS Analysis of 2-Propoxyphenol
Caption: Workflow for GC-MS analysis of 2-Propoxyphenol.
Method Validation
To ensure the reliability of the analytical data, the chosen method must be validated. Key validation parameters include:[6][8]
| Validation Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of >0.99 is desirable.[4] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments, with recoveries typically in the range of 85-115%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. Expressed as the relative standard deviation (RSD). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the detection and quantification of 2-Propoxyphenol in complex matrices. While direct, validated methods for this specific analyte are not widely published, the principles and protocols adapted from the analysis of similar phenolic compounds offer a scientifically sound starting point for method development and validation. The choice between HPLC-UV and GC-MS will be dictated by the specific requirements of the research, with GC-MS generally providing higher sensitivity and selectivity. Rigorous method validation is essential to ensure the generation of accurate and reliable data.
References
- Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. (n.d.).
- A Guide to Cross-Validation of Analytical Methods for Phenolic Compound Quantification - Benchchem. (n.d.).
- Cross-validation of analytical methods for phenolic compounds - Benchchem. (n.d.).
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.).
- Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024, July 8).
- 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem - NIH. (n.d.).
- o-Propoxyphenol | C9H12O2 | CID 80476 - PubChem - NIH. (n.d.).
- Overview of Methods and Considerations for Handling Complex Samples. (2020, April 1).
- Novel Sample Preparation Methods for Analyzing Pain Management Drugs in Complex Matrices | LCGC International. (2021, September 10).
- Enhancing the Analysis of Pharmaceutical Compounds Across Diverse Sample Matrices. (2024, September 27).
- 2-Isopropoxyphenol - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Developing HPLC Methods - Sigma-Aldrich. (n.d.).
Sources
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- 5. phmethods.net [phmethods.net]
- 6. Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products [tesidottorato.depositolegale.it]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Isopropoxyphenol [webbook.nist.gov]
- 10. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. o-Propoxyphenol | C9H12O2 | CID 80476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Integrated Assay Framework for Characterizing 2-Propoxyphenol: From Cytotoxicity to TRP Channel Modulation
Abstract
2-Propoxyphenol (2-PP), an ortho-alkoxyphenol structurally related to guaiacol and the anesthetic propofol, presents unique challenges in bioassay development due to its lipophilicity and redox-active phenolic moiety. This application note outlines a validated framework for measuring the biological effects of 2-PP. We prioritize ATP luminescence over tetrazolium-based assays to avoid chemical interference, and we introduce a TRPA1 Calcium Flux protocol to quantify the compound's potential for sensory irritation, a known property of alkylphenols.
Pre-Analytical Considerations & Physicochemical Context
Before initiating biological assays, the physicochemical nature of 2-PP must be addressed to ensure data integrity.
-
Chemical Identity: 2-Propoxyphenol (also known as catechol monopropyl ether).
-
Lipophilicity (LogP ~2.5): The propoxy chain increases membrane permeability compared to guaiacol. This necessitates careful solvent selection to prevent precipitation in aqueous media.
-
Redox Activity: As a phenol, 2-PP is susceptible to auto-oxidation at physiological pH (7.4), potentially generating quinone intermediates that confound colorimetric readouts.
Solubilization Protocol
-
Primary Stock: Dissolve neat 2-PP in anhydrous DMSO to 100 mM.
-
Storage: Store under nitrogen or argon at -20°C to prevent oxidation.
-
Working Solution: Dilute into serum-free media immediately prior to use. Maintain final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Core Directive: Cytotoxicity Profiling
Why MTT Assays Fail with Phenols
Standard MTT/MTS assays rely on the reduction of tetrazolium salts to formazan.[1] Phenolic compounds like 2-PP can directly reduce tetrazolium salts in the absence of cells, leading to false-negative toxicity data (overestimation of viability).
Recommendation: Use an ATP Luminescence Assay for metabolic viability and LDH Release for membrane integrity.
Protocol A: ATP Luminescence Viability Assay
Objective: Quantify metabolically active cells without phenolic interference.
Materials:
-
Cell Line: HepG2 (Liver model) or HaCaT (Keratinocyte model).
-
Reagent: CellTiter-Glo® or equivalent ATP-monitoring reagent.
-
Plate: 96-well White Opaque (to maximize signal reflection).
Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 100 µL media. Incubate 24h.
-
Treatment: Remove media. Add 100 µL of 2-PP dosed media (Range: 1 µM – 500 µM). Include a "No Cell" control with 2-PP to check for luminescence quenching.
-
Exposure: Incubate for 24 hours at 37°C.
-
Lysis/Detection: Add 100 µL ATP reagent directly to wells.
-
Orbit Shake: 2 minutes (rapid lysis).
-
Equilibration: 10 minutes (stabilize signal).
-
Read: Measure Total Luminescence (Integration: 1s).
Protocol B: LDH Membrane Leakage Assay
Objective: Distinguish between metabolic arrest (low ATP) and necrosis (membrane rupture).
Workflow:
-
Supernatant Harvest: After 2-PP exposure, transfer 50 µL of culture supernatant to a fresh clear 96-well plate.
-
Substrate Addition: Add 50 µL Lactate Dehydrogenase (LDH) reaction mix.
-
Kinetic Read: Measure Absorbance at 490 nm every 5 minutes for 30 minutes.
-
Calculation:
Mechanistic Assay: TRPA1 Channel Activation
Alkylphenols are established agonists of the TRPA1 ion channel, mediating sensory irritation and pain.[2][3] This assay characterizes the "sting" or irritancy potential of 2-PP.
Biological Rationale
2-PP acts as a non-electrophilic agonist, likely interacting with the transmembrane domain of TRPA1, inducing Ca²⁺ influx.
Protocol C: Fluo-4 Calcium Flux Assay
Materials:
-
Cells: HEK293 stable cell line expressing human TRPA1 (hTRPA1-HEK).
-
Dye: Fluo-4 AM (Calcium indicator).
-
Buffer: HBSS with 20 mM HEPES, pH 7.4.
Step-by-Step:
-
Dye Loading: Incubate hTRPA1-HEK cells with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 mins at 37°C.
-
Wash: Replace dye solution with HBSS (3x wash).
-
Baseline: Measure fluorescence (
) for 30 seconds (Ex/Em: 494/516 nm). -
Injection: Inject 2-PP (5x concentration) to the cells.
-
Response: Record fluorescence (
) for 120 seconds. -
Control: Use Allyl Isothiocyanate (AITC, 100 µM) as a positive control.
Data Output: Plot
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for selecting the appropriate assay based on the specific biological question regarding 2-PP.
Caption: Decision tree for 2-Propoxyphenol assay selection, highlighting the critical exclusion of tetrazolium-based assays.
Summary of Assay Parameters
| Assay Type | Target Endpoint | Detection Method | Critical Control |
| ATP Viability | Metabolic Activity | Luminescence (RLU) | "No Cell" + 2-PP (Check for quenching) |
| LDH Release | Membrane Integrity | Absorbance (490 nm) | Triton X-100 (100% Lysis) |
| TRPA1 Flux | Sensory Irritation | Fluorescence (Fluo-4) | Allyl Isothiocyanate (Agonist) |
| H2DCFDA | Oxidative Stress | Flow Cytometry (FITC) | H2O2 (Positive Control) |
References
-
PubChem. (n.d.).[4] 2-Isopropoxyphenol (Compound Summary). National Library of Medicine. Retrieved from [Link] Note: Provides physicochemical data (LogP, H-bond donors) relevant to both n-propoxy and isopropoxy isomers.
-
Sumantran, V. N. (2011). Cellular Chemosensitivity Assays: An Overview. Methods in Molecular Biology. Retrieved from [Link] Note: Validates the use of ATP assays over MTT for compounds with reductive potential.
-
Startek, J. B., et al. (2019). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order. Frontiers in Physiology. Retrieved from [Link] Note: Establishes alkylphenols as non-electrophilic agonists of TRPA1.[3][5][6]
-
National Toxicology Program. (n.d.). Testing Status of 2-Propoxyphenol. Retrieved from [Link] Note: General reference for toxicological standards in phenolic compound testing.
Sources
- 1. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 2. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation [mdpi.com]
- 6. Thymol and related alkyl phenols activate the hTRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Profiling of 2-Propoxyphenol (Guethol): Substrate Kinetics and Biocatalytic Applications
Introduction & Scientific Context
2-Propoxyphenol (Guethol) is a monoalkyl ether of catechol, structurally analogous to Guaiacol (2-methoxyphenol) but distinguished by the presence of a propyl chain. This structural modification introduces increased hydrophobicity and steric bulk, making Guethol an invaluable probe for mapping the active site plasticity of oxidoreductases.
In drug development and biocatalysis, Guethol serves two primary functions:
-
Lignin Model Substrate: It mimics the structural motifs of lignin polymers, allowing researchers to study degradation pathways catalyzed by Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), and Laccases.
-
Metabolic Probe: It functions as a substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19 families) to assess O-dealkylation rates, a critical Phase I metabolic pathway.
This guide provides validated protocols for characterizing Guethol in peroxidase-mediated oxidation and P450-mediated metabolism.
Mechanistic Insight: Divergent Pathways
The enzymatic fate of 2-Propoxyphenol is dictated by the enzyme class. It undergoes either Radical Coupling (Peroxidases/Laccases) or Hydroxylation/Dealkylation (P450s).
Pathway Visualization
The following diagram illustrates the bifurcation of Guethol processing based on the catalytic system employed.
Figure 1: Divergent enzymatic pathways for 2-Propoxyphenol. Peroxidases drive radical polymerization, while P450s drive oxidative dealkylation.
Protocol A: Peroxidase Kinetic Assay (Colorimetric)
Objective: Determine the Michaelis-Menten constants (
Principle: Peroxidases oxidize Guethol to a phenoxy radical. These radicals rapidly couple to form tetraguaiacol-like dimers (typically biphenyl structures) which exhibit a chromophore shift. While Guaiacol is measured at 470 nm, the propyl group of Guethol may shift
Reagents Required[1][2][3]
-
Buffer: 50 mM Potassium Phosphate, pH 7.0 (for HRP) or Sodium Tartrate, pH 3.0 (for Lignin Peroxidase).
-
Enzyme: HRP (approx.[1] 0.5 units/mL final concentration).
-
Substrate Stock: 100 mM 2-Propoxyphenol in DMSO (Note: Limited water solubility compared to Guaiacol).
-
Oxidant: 30% Hydrogen Peroxide (
), diluted to 10 mM working stock.
Step-by-Step Procedure
-
Baseline Correction (Spectral Scan):
-
Prepare a reaction mix: 980 µL Buffer + 10 µL Guethol Stock + 10 µL Enzyme.
-
Initiate with 10 µL
. -
Immediately scan absorbance from 300 nm to 600 nm.
-
Target: Identify the peak absorbance (
), typically between 450–480 nm . Use this wavelength for kinetic reads.[2]
-
-
Kinetic Assay Setup:
-
Prepare a 96-well plate.
-
Create a concentration gradient of Guethol (0.1 mM to 5.0 mM final) in Buffer.
-
Add Enzyme (constant concentration).
-
Incubate at 25°C for 2 minutes to equilibrate.
-
-
Initiation & Measurement:
-
Add
(final conc. 1.0 mM) to all wells simultaneously using a multi-channel pipette. -
Critical: Do not use excess
(>5 mM) as it can inhibit HRP (suicide inactivation). -
Measure
(Initial Velocity) for the first 60 seconds.
-
-
Data Processing:
-
Plot Initial Velocity (
) vs. Substrate Concentration [S]. -
Fit to the Michaelis-Menten equation to derive
. -
Note: Expect a higher
for Guethol compared to Guaiacol due to steric hindrance of the propyl chain.
-
Protocol B: Cytochrome P450 O-Dealkylation Assay
Objective: Assess the metabolic stability of Guethol or use it as a probe for P450 activity (specifically CYP2D6-like activity).
Principle: P450s hydroxylate the
Reagents Required[1][2][3]
-
Microsomes: Human or Rat Liver Microsomes (HLM/RLM) or recombinant CYP isozymes (e.g., CYP2D6).
-
Cofactor System: NADPH Generating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quenching Solution: Ice-cold Acetonitrile with 1% Formic Acid.
-
Internal Standard: 4-Methylcatechol.
Experimental Workflow
Figure 2: Standard workflow for P450 metabolic stability assay.
HPLC Conditions for Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: Isocratic 10 mM Ammonium Acetate (pH 3.0) : Methanol (85:15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (for Catechol) or Electrochemical Detection (+0.6 V) for higher sensitivity.
-
Retention Time: Catechol elutes early (~3-4 min); Guethol elutes later due to higher lipophilicity.
Comparative Data Analysis
When validating 2-Propoxyphenol against the standard Guaiacol, typical trends are observed. Use the table below to interpret your results.
| Parameter | Guaiacol (Standard) | 2-Propoxyphenol (Guethol) | Mechanistic Interpretation |
| Solubility | High (Water) | Low (Requires DMSO/EtOH) | Propyl chain increases lipophilicity ( |
| HRP | Low (~0.5 - 1.0 mM) | Higher (~1.5 - 3.0 mM) | Steric bulk of propyl group hinders active site access. |
| Reaction Product | Tetraguaiacol (Red/Brown) | Poly(guethol) (Brown Precipitate) | Similar radical coupling; Guethol polymers are less soluble. |
| P450 Metabolism | Rapid O-demethylation | Slower O-depropylation | C-H bond abstraction is rate-limiting; propyl chain may alter binding orientation. |
Troubleshooting & Self-Validation
To ensure "Trustworthiness" (Part 2 of requirements), every experiment must include these controls:
-
The "No-Enzyme" Control:
-
Incubate Guethol +
(or NADPH) without enzyme. -
Purpose: Rule out auto-oxidation. Guethol is prone to darkening in air/light over long periods.
-
-
Solvent Tolerance Check:
-
If using >1% DMSO to dissolve Guethol, validate that your specific enzyme (e.g., CYP2D6) is not inhibited by the solvent.
-
-
Substrate Inhibition:
-
In Peroxidase assays, if the rate decreases at high Guethol concentrations (>5 mM), you are observing substrate inhibition or solubility limits (precipitation causes light scattering, interfering with UV-Vis reads).
-
References
-
Doerge, D. R., Divi, R. L., & Deck, J. (1997). Identification of the colored guaiacol oxidation product produced by peroxidases. Journal of Biological Chemistry. (Note: Establishes the biphenyl-quinone nature of guaiacol-analog oxidation products).
-
Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of P450-catalyzed reactions: C-H bond activation and O-dealkylation. Chemical Reviews.
-
Wong, K. S., et al. (2024). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase. International Journal of Molecular Sciences. (Validates ortho-substituted phenols as substrates).
-
Kudanga, T., & Le Roes-Hill, M. (2014). Laccase-mediated synthesis of bioactive phenolic derivatives. Scientia Pharmaceutica.
Sources
Application Note: Formulation and Delivery of 2-Propoxyphenol for In Vitro Studies
Abstract & Introduction
2-Propoxyphenol (2-PP), a structural analog of guaiacol and propofol, presents specific challenges in in vitro formulation due to its lipophilic nature (LogP ~2.[1]9) and phenolic reactivity.[1][2] While often utilized in fragrance chemistry, its pharmacological evaluation for antioxidant or anesthetic properties requires rigorous control over solubility and stability.[1]
The primary failure mode in studying lipophilic phenols like 2-PP is micro-precipitation upon introduction to aqueous culture media.[1] This often goes undetected by the naked eye but results in erratic dose-response curves and non-specific toxicity (physical disruption of cell membranes by micro-crystals).[1] Furthermore, phenolic compounds are prone to auto-oxidation in pH-neutral media, leading to the formation of quinones which can induce false-positive cytotoxicity.[1]
This guide provides a validated workflow to solubilize, stabilize, and deliver 2-PP to cell culture systems, ensuring that observed biological effects are due to the molecule itself, not formulation artifacts.
Physicochemical Profile
Understanding the physical constraints of 2-PP is the first step to successful formulation.
| Property | Value | Implication for Cell Culture |
| Molecular Weight | 152.19 g/mol | Calculation basis for Molarity.[1] |
| Physical State | Colorless/Pale Yellow Liquid | Easy to handle, but density correction is needed if pipetting by volume.[1] |
| LogP (Octanol/Water) | ~2.9 - 3.0 | Highly Lipophilic. Will partition into cell membranes rapidly.[1] High risk of precipitation in media.[1] |
| Water Solubility | ~1.6 - 2.3 g/L | Low.[1] Requires organic co-solvent (DMSO/Ethanol).[1] |
| pKa | ~10.5 | Non-ionized at physiological pH (7.4), facilitating membrane permeation. |
| Stability | Sensitive to Oxidation | Critical: Solutions may turn pink/brown if exposed to light/air for extended periods.[1] |
Solvent Selection Strategy
The Primary Solvent: Anhydrous DMSO
Dimethyl sulfoxide (DMSO) is the required vehicle. Ethanol is a secondary option but is less desirable due to high volatility (altering concentrations in plate assays) and lower solubilizing power for this specific lipophile.
-
Target Stock Concentration: 100 mM or 200 mM.
-
Maximum Final Solvent Concentration: 0.1% (v/v) is the gold standard; 0.5% is the absolute upper limit for robust cell lines (e.g., HeLa, HepG2).
The "Crash-Out" Phenomenon
Directly adding high-concentration DMSO stock (e.g., 200 mM) to cell culture media often causes the hydrophobic compound to precipitate locally before it disperses.[1]
-
Solution: Use an Intermediate Dilution Step (described in Protocol 2).[1]
Experimental Protocols
Protocol 1: Preparation of 100 mM Master Stock Solution
Safety Note: 2-Propoxyphenol is a skin and eye irritant.[1] Perform all steps in a fume hood.
Materials:
-
2-Propoxyphenol (Pure substance, >98%)[1]
-
DMSO (Cell Culture Grade, Anhydrous, Sterile)
-
Amber Glass Vials (2 mL or 4 mL) – Plastic tubes can leach plasticizers in contact with concentrated phenols.
Procedure:
-
Calculate: To prepare 1 mL of 100 mM stock:
(Note: Since 2-PP is a liquid, weighing is more accurate than volumetric pipetting due to viscosity/density variations. If pipetting is necessary, use density 1.05 g/mL). -
Weigh: Tare an amber glass vial. Weigh approximately 15.2 mg of 2-PP. Record the exact mass.[1]
-
Adjust Volume: Calculate the exact volume of DMSO required to reach 100 mM based on the actual mass weighed.
-
Dissolve: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1] The solution should be clear and colorless.
-
Storage: Flush the headspace with nitrogen gas (if available) to prevent oxidation.[1] Cap tightly. Store at -20°C. Stability: ~1 month.
Protocol 2: The "Step-Down" Dilution (Delivery to Cells)
This method prevents precipitation shocks.
Goal: Treat cells at 50 µM final concentration (0.05% DMSO).
-
Prepare Intermediate Stock (100x Working Conc):
-
Thaw the 100 mM Master Stock.[1]
-
Dilute 1:10 in sterile PBS or Serum-Free Media .[1]
-
Example: 10 µL of 100 mM Stock + 90 µL PBS = 10 mM Intermediate .[1]
-
Observation: Vortex immediately.[1] If cloudiness persists, use pure DMSO for this step instead (making a 10 mM DMSO stock), but be mindful of the final DMSO % in the well.
-
-
Prepare Final Working Solution (2x Conc):
-
Cell Treatment:
-
Remove half the volume of media from the cell culture wells.
-
Add the 2x Working Solution to the wells.
-
This ensures rapid mixing without disturbing the monolayer.[1]
-
Visualization: Formulation Workflow
The following diagram illustrates the critical "Step-Down" path to avoid solubility shock.
Caption: Step-down dilution workflow designed to maintain solubility of lipophilic 2-Propoxyphenol during transfer from organic solvent to aqueous media.
QC & Validation: How to Trust Your Data
Before running your biological assay (e.g., MTT, Luciferase), perform these two checks:
A. The "Crystal Check" (Microscopy)
-
Prepare a "Dummy Plate" with media and compound (no cells).[1]
-
Incubate for 1 hour at 37°C.
-
Inspect under 20x or 40x phase-contrast microscopy.[1]
-
Pass: Clear field.
-
Fail: Presence of needle-like crystals or oily droplets.[1] Action: Reduce concentration or increase DMSO slightly (max 0.5%).
B. The "Color Check" (Oxidation)
Phenols can oxidize to quinones, which are often red/brown and highly toxic.
-
Observation: If your media turns pink/red faster than the control wells (which contain Phenol Red), your compound is oxidizing.
-
Remedy: Add an antioxidant to the media (e.g., 100 µM Ascorbic Acid) if it does not interfere with your specific assay, or change media every 12 hours.
Summary of Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitation | Concentration > Solubility Limit | Use "Step-Down" dilution; Ensure media is pre-warmed to 37°C. |
| Media Discoloration | Phenolic Oxidation | Use fresh stock; Limit light exposure; Shorten incubation times.[1][3] |
| High Cytotoxicity | DMSO Toxicity | Run a "Vehicle Control" (DMSO only) to normalize data.[1] Keep DMSO <0.1%.[1][4][5][6] |
| Variable Data | Adsorption to Plastic | 2-PP is lipophilic.[1] Use glass-coated plates or pre-saturate tips if loss is suspected.[1] |
References
-
PubChem. (2023).[1] 2-Propoxyphenol Compound Summary (CID 80476).[1] National Center for Biotechnology Information.[1] [Link]
-
OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1] OECD Series on Testing and Assessment.[1] [Link]
-
Timm, M., et al. (2013).[1] In vitro cytotoxicity of DMSO on various cell lines.[1][4]Toxicology in Vitro, 27(6). (General reference for DMSO limits). [Link]
Sources
Application Note: Precision Monitoring of Catechol Mono-Propylation
Executive Summary & Core Directive
The synthesis of 2-Propoxyphenol (an analog of Guaiacol) typically involves the O-alkylation of catechol (1,2-dihydroxybenzene) with a propyl halide or alcohol. The critical process challenge is regioselectivity and degree of substitution . Researchers must arrest the reaction at the mono-alkylation stage to prevent the formation of the over-alkylated impurity, 1,2-dipropoxybenzene.
This guide details a multi-modal monitoring strategy. It prioritizes HPLC-UV for quantitative kinetic control, supported by TLC/Colorimetry for rapid qualitative checks and GC-MS for impurity profiling.
Reaction Pathway & Monitoring Logic
The transformation of catechol to 2-propoxyphenol is a consecutive reaction system (
Diagram 1: Reaction Workflow & Analytical Decision Matrix
Caption: Kinetic pathway of catechol propylation.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Quantitative determination of conversion and selectivity. This is the "Gold Standard" for stopping the reaction at maximum yield.
Scientific Rationale
Phenolic compounds exhibit strong UV absorption due to the aromatic ring. 2-Propoxyphenol is significantly less polar than catechol due to the propyl chain masking one hydroxyl group, but more polar than the di-propoxy byproduct. Reverse-Phase (RP) chromatography provides excellent resolution based on these hydrophobicity differences.
Experimental Protocol
System: Agilent 1200/1260 or equivalent with Diode Array Detector (DAD).
Column: C18 (e.g., Zorbax Eclipse Plus),
-
Solvent A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization, sharpening peaks).
-
Solvent B: Acetonitrile (ACN).
Gradient Method:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase Description |
|---|---|---|---|
| 0.0 | 10 | 1.0 | Initial equilibration |
| 15.0 | 90 | 1.0 | Elution of Mono & Di-ether |
| 18.0 | 90 | 1.0 | Wash |
| 18.1 | 10 | 1.0 | Re-equilibration |
Detection: UV at 275 nm (Characteristic phenol
Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
-
Catechol (
): Elutes first (most polar). -
2-Propoxyphenol (
): Target peak. -
1,2-Dipropoxybenzene (
): Elutes last (hydrophobic).
Critical Quality Attribute (CQA): The reaction should be quenched when the ratio of [Mono]/[Di] is maximized, typically before Catechol is 100% consumed, to avoid the "runaway" formation of the di-ether.
Method B: Thin Layer Chromatography (TLC) & Staining
Purpose: Rapid, at-line qualitative assessment to determine if HPLC sampling is necessary.
Scientific Rationale
Catechols and phenols react distinctively with Ferric Chloride (
Protocol
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).
-
Visualization:
-
UV (254 nm): All aromatic spots visible.
-
Stain: Spray with 1% aqueous
.
-
Interpretation Table
| Compound | UV Appearance | ||
| Catechol | 0.1 - 0.2 | Dark Spot | Dark Green / Black |
| 2-Propoxyphenol | 0.4 - 0.5 | Dark Spot | Violet / Blue-Green |
| 1,2-Dipropoxybenzene | 0.7 - 0.8 | Dark Spot | No Color / Faint Yellow |
Note: The color shift from the dark green of catechol to the violet of the mono-ether is a primary visual indicator of reaction progress.
Method C: GC-MS (Impurity Profiling)
Purpose: Identification of unknown side-products (e.g., C-alkylation vs O-alkylation isomers) and final purity validation.
Scientific Rationale
While HPLC is better for kinetics, GC-MS definitively identifies the molecular structure. 2-Propoxyphenol is volatile enough for GC, but derivatization improves peak shape by capping the H-bonding hydroxyl group.
Protocol
-
Derivatization (Optional but Recommended):
-
Mix
reaction aliquot with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -
Heat at
for 30 mins.
-
-
Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane).
-
Temperature Program:
(hold 1 min) . -
MS Source: Electron Impact (EI), 70 eV.
Diagnostic Ions (m/z)
-
2-Propoxyphenol (Underivatized): Parent ion
. Loss of propyl group (Catechol-like fragment). -
1,2-Dipropoxybenzene: Parent ion
.
Troubleshooting & Causality
Diagram 2: Troubleshooting Logic
Caption: Root cause analysis for over-alkylation, the most common failure mode in 2-propoxyphenol synthesis.
Expert Insight: The "Mono-Selectivity" Paradox
In the alkylation of catechol, the mono-ether product (2-propoxyphenol) contains a remaining phenolic hydroxyl group. However, the propoxy group at the ortho position is electron-donating, potentially making the remaining phenolate more nucleophilic than the starting catechol under certain conditions. This leads to rapid over-alkylation.
Control Strategy:
-
Stoichiometry: Use a slight deficit of the propylating agent (0.95 eq) relative to catechol.
-
Base Selection: Use weaker bases (e.g.,
in acetone) rather than strong bases (NaH/NaOH) to minimize the concentration of the highly reactive dianion.
References
-
Peñarrieta, J. M., et al. (2007).[1] "Separation of Phenolic Compounds from Foods by Reversed-Phase High Performance Liquid Chromatography." Revista Boliviana de Química. (Demonstrates standard C18 separation protocols for catechol and phenolic ethers).
-
Wu, Q., et al. (2017).[2] "A redox-neutral catechol synthesis."[2] Nature Communications, 8, 14227.[2] (Provides authoritative context on catechol synthesis and functionalization challenges). [2]
-
NCASI Method PC-97. "Determination of Phenol and Catechol in Weak and Strong Black Liquors." (Standardized extraction and GC protocols for catechols).
-
Sielc Technologies. "HPLC Method for Phenol - Acetone Production and Impurities." (Application note for separating phenols and alkyl-phenols using ACN/Water gradients).
Sources
Application Notes and Protocols for 2-Propoxyphenol in the Development of New Polymers
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of 2-Propoxyphenol in Polymer Chemistry
2-Propoxyphenol, a colorless to slightly yellow liquid, is a functionalized phenol with the chemical formula C₉H₁₂O₂.[1][2] Traditionally, its application has been confined to its role as a crucial intermediate in the synthesis of fine chemicals, including pharmaceuticals, dyes, and fragrances.[1] However, its unique molecular architecture, featuring a reactive phenolic hydroxyl group and an aromatic ring ortho-substituted with a propoxy group, presents a compelling case for its exploration as a novel building block in the development of advanced polymers.
The presence of the propoxy group can be leveraged to impart specific properties to a polymer backbone, such as increased solubility in organic solvents, modified thermal characteristics, and altered chain packing, thereby offering a pathway to novel materials with tailored functionalities. Phenolic compounds are foundational to a wide array of polymers, from commodity resins to high-performance engineering plastics.[3][4] This guide provides a series of detailed, albeit exploratory, application notes and protocols for researchers, scientists, and drug development professionals interested in pioneering the use of 2-propoxyphenol in polymer synthesis. The methodologies outlined herein are grounded in established principles of polymer chemistry and are designed to serve as a robust starting point for innovation.
Table 1: Physicochemical Properties of 2-Propoxyphenol
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molar Mass | 152.19 g/mol | [1] |
| Boiling Point | 227°C (estimated) | [1] |
| Flash Point | 97.2°C | [1] |
| Water Solubility | 2.359 g/L (at 24.99°C) | [1] |
| pKa | 9.72 ± 0.30 (Predicted) | [1] |
Application 1: Synthesis of Novel Propoxy-Functionalized Phenolic Resins
Phenolic resins, a cornerstone of the polymer industry, are traditionally synthesized through the condensation of phenol or substituted phenols with formaldehyde. By substituting 2-propoxyphenol for phenol, it is possible to create novel phenolic resins with modified properties. The propoxy group can enhance the resin's solubility in organic media and introduce greater flexibility into the crosslinked network.
Protocol 1: Synthesis of a 2-Propoxyphenol-Based Resol Resin (Base-Catalyzed)
This protocol describes the synthesis of a resol-type phenolic resin, which is characterized by the presence of hydroxymethyl groups that enable thermal curing.
Materials:
-
2-Propoxyphenol (1.0 mol, 152.19 g)
-
Formaldehyde (37 wt% in H₂O, 1.5 mol, 121.6 g)
-
Sodium Hydroxide (NaOH) (0.05 mol, 2.0 g)
-
Distilled Water
-
Toluene
-
Methanol
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the three-neck flask with 2-propoxyphenol, formaldehyde solution, and distilled water (100 mL).
-
Begin stirring and slowly add the sodium hydroxide solution (2.0 g NaOH in 10 mL distilled water) to the reaction mixture.
-
Heat the mixture to 80-85°C and maintain this temperature for 2-3 hours under reflux. The reaction progress can be monitored by measuring the viscosity of the mixture.
-
After the desired viscosity is reached, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a stoichiometric amount of a weak acid (e.g., acetic acid).
-
Transfer the mixture to a separatory funnel and wash with distilled water (3 x 100 mL) to remove unreacted formaldehyde and salts.
-
Dissolve the resin in toluene and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the viscous resol resin.
Characterization:
-
FTIR: To confirm the presence of hydroxymethyl groups and the phenolic structure.
-
¹H NMR: To determine the degree of substitution and the ratio of different linkages.
-
GPC: To analyze the molecular weight and polydispersity of the resin.
-
DSC/TGA: To study the curing behavior and thermal stability.
Application 2: Development of High-Performance Poly(ether)s
The phenolic hydroxyl group of 2-propoxyphenol can be deprotonated to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. Reacting this phenoxide with a suitable di-electrophile, such as an aliphatic or aromatic dihalide, can yield novel poly(ether)s. The propoxy side chain is expected to enhance the processability of these potentially rigid polymers.
Protocol 2: Synthesis of a Poly(ether) from 2-Propoxyphenol and 1,4-Dibromobutane
This protocol details the synthesis of a poly(ether) via nucleophilic substitution.
Materials:
-
2-Propoxyphenol (0.1 mol, 15.22 g)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 0.11 mol, 4.4 g)
-
1,4-Dibromobutane (0.1 mol, 21.59 g)
-
Anhydrous N,N-Dimethylformamide (DMF) (200 mL)
-
Methanol
-
Dichloromethane
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet and bubbler
-
Addition funnel
-
Heating mantle with temperature controller
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
Add the NaH dispersion to the flask and wash with anhydrous hexane to remove the mineral oil.
-
Add 100 mL of anhydrous DMF to the flask.
-
Dissolve 2-propoxyphenol in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
Add the 1,4-dibromobutane dissolved in 50 mL of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80°C and maintain for 24 hours.
-
Cool the mixture to room temperature and quench the reaction by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold water.
-
Filter the polymer, wash with water and methanol, and dry under vacuum.
-
The polymer can be further purified by re-precipitation from a dichloromethane solution into methanol.
Characterization:
-
FTIR: To confirm the formation of the ether linkage and the disappearance of the phenolic -OH group.
-
¹H and ¹³C NMR: To verify the polymer structure.
-
GPC: To determine the molecular weight and polydispersity.
-
DSC and TGA: To assess the thermal properties (glass transition temperature, melting point, and thermal stability).
Application 3: Oxidative Coupling Polymerization to Synthesize Poly(phenylene oxide) Derivatives
Oxidative coupling is a powerful method for synthesizing poly(phenylene oxide)s (PPOs), a class of high-performance thermoplastics. While typically applied to 2,6-disubstituted phenols, this method can be adapted for 2-propoxyphenol to create a novel PPO derivative with potentially enhanced solubility and processability.
Protocol 3: Synthesis of Poly(2-propoxyphenylene oxide)
This protocol describes the synthesis of a PPO derivative using a copper-amine catalyst system.
Materials:
-
2-Propoxyphenol (0.1 mol, 15.22 g)
-
Copper(I) Chloride (CuCl) (0.002 mol, 0.2 g)
-
Pyridine (0.5 mol, 40 mL)
-
Toluene (200 mL)
-
Methanol
-
Hydrochloric Acid (HCl), 1 M
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer
-
Oxygen inlet and bubbler
-
Heating mantle
Procedure:
-
Add 2-propoxyphenol, toluene, and pyridine to the reaction flask.
-
Stir the mixture to obtain a homogeneous solution.
-
Add the CuCl catalyst to the solution.
-
Bubble oxygen through the reaction mixture at a steady rate while stirring vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 25-30°C.
-
Continue the reaction for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Stop the oxygen flow and add 10 mL of 1 M HCl to quench the reaction and precipitate the copper catalyst.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash thoroughly with methanol, and then with a dilute HCl solution to remove all traces of the catalyst.
-
Finally, wash with methanol until the filtrate is neutral.
-
Dry the polymer in a vacuum oven at 60°C.
Characterization:
-
FTIR: To confirm the formation of the poly(phenylene oxide) backbone.
-
¹H and ¹³C NMR: To verify the polymer structure and linkages.
-
GPC: To determine the molecular weight and distribution.
-
DSC and TGA: To analyze the thermal properties of the new PPO derivative.
Conclusion and Future Outlook
The protocols detailed in these application notes provide a foundational framework for the incorporation of 2-propoxyphenol into novel polymer systems. While these methodologies are presented as starting points for research and development, the underlying chemical principles are well-established, suggesting a high probability of success. The resulting polymers, with their unique propoxy-functionalization, are anticipated to exhibit interesting and potentially valuable properties, opening avenues for new materials in coatings, adhesives, electronics, and biomedical applications. Further research into the copolymerization of 2-propoxyphenol with other monomers could unlock an even broader spectrum of materials with finely-tuned characteristics.
References
-
phenol, 2-propoxy- - ChemBK. (2024). Retrieved from [Link]
-
Exploring the Applications of Functionalized Phenols in Electronic Chemicals. (n.d.). Retrieved from [Link]
-
2-Propylphenol. (n.d.). PubChem. Retrieved from [Link]
-
Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). National Institutes of Health. Retrieved from [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). ResearchGate. Retrieved from [Link]
-
Applications of plant phenol-based polymers. (n.d.). ScienceDirect. Retrieved from [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
o-Propoxyphenol. (n.d.). PubChem. Retrieved from [Link]
-
2-Isopropoxyphenol. (n.d.). PubChem. Retrieved from [Link]
-
4-Propoxyphenol. (n.d.). PubChem. Retrieved from [Link]
-
General Concepts about Epoxy Polymers 1. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Synthesis and Evaluation of Poly(oxyethylene glycol) Polymer (POP) Supports. (2022). ResearchGate. Retrieved from [Link]
-
General Methods for preparing Polymers. (2023). Retrieved from [Link]
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (n.d.). MDPI. Retrieved from [Link]
-
Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
General Methods for preparing Polymers. (n.d.). Retrieved from [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). PubMed. Retrieved from [Link]
-
Monomers and polymers based on renewable resources for new photopolymer coating. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. o-Propoxyphenol | C9H12O2 | CID 80476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2-Propoxyphenol Synthesis
Introduction: The synthesis of 2-propoxyphenol, a valuable intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved via the Williamson ether synthesis. This involves the O-alkylation of catechol with a propylating agent. While the reaction appears straightforward, its execution is nuanced. The presence of two nucleophilic hydroxyl groups on the catechol starting material presents a significant challenge, often leading to a mixture of products that complicates purification and reduces the overall yield. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate these challenges, ensuring high selectivity and purity for the desired mono-alkylated product.
Section 1: Core Principles of 2-Propoxyphenol Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base deprotonates one of the hydroxyl groups of catechol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the propyl halide, displacing the halide leaving group to form the ether bond.
Primary Reaction Pathway
Caption: The two-step mechanism for Williamson ether synthesis of 2-propoxyphenol.
The primary challenge is preventing the deprotonation and subsequent alkylation of the second hydroxyl group, which leads to the main byproduct, 1,2-dipropoxybenzene. Furthermore, the phenoxide is an ambident nucleophile, meaning that under certain conditions, C-alkylation can compete with the desired O-alkylation.[3]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 2-propoxyphenol.
Question 1: My reaction yields are low, and I recover a large amount of unreacted catechol. What's going wrong?
-
Probable Cause(s):
-
Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the catechol effectively.
-
Inactive Alkylating Agent: The propyl halide may have degraded, or a less reactive one (e.g., propyl chloride vs. propyl bromide) was used without adjusting reaction conditions.
-
Low Reaction Temperature/Time: The reaction may not have been heated sufficiently or for long enough to go to completion.
-
Poor Solubility: In heterogeneous reactions (e.g., solid K₂CO₃ in toluene), poor mixing or the absence of a catalyst can limit the reaction rate.
-
-
Recommended Solutions & Scientific Rationale:
-
Verify Base Stoichiometry and Strength: Ensure at least one full equivalent of a suitable base is used. While strong bases like NaH are effective, they can promote di-alkylation. A moderately weak base like potassium carbonate (K₂CO₃) is often ideal as it is strong enough to deprotonate the first hydroxyl group (pKa ≈ 9.5) but less likely to deprotonate the second phenolic proton of the product.
-
Optimize Temperature and Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A typical starting point is refluxing in a solvent like acetone or acetonitrile for 8-12 hours.
-
Consider a Phase-Transfer Catalyst (PTC): For heterogeneous reactions, adding a catalyst like tetrabutylammonium bromide (TBAB) can dramatically improve yields. The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the SN2 reaction under milder conditions.[4][5]
-
Question 2: My main impurity is 1,2-dipropoxybenzene. How can I improve the selectivity for the mono-propylated product?
-
Probable Cause(s):
-
Excess Reagents: Using more than one equivalent of the base or propylating agent strongly favors di-alkylation. The product, 2-propoxyphenol, can be deprotonated to form a new phenoxide that reacts further.
-
Strong Base: Highly reactive bases (e.g., NaH, LDA) can create a high concentration of both catechol mono-phenoxide and the product phenoxide, leading to competitive alkylation.
-
High Temperature/Long Reaction Time: Forcing the reaction conditions can overcome the kinetic barrier for the second alkylation.
-
-
Recommended Solutions & Scientific Rationale:
-
Strict Stoichiometric Control: This is the most critical factor. Use a slight sub-stoichiometric amount of the propylating agent (e.g., 0.95 equivalents) and the base (e.g., 0.95-1.0 equivalents) relative to catechol. This ensures there isn't enough alkylating agent to react with the product once it forms.
-
Slow Addition of Alkylating Agent: Add the propyl halide dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more acidic and abundant catechol over the less acidic product.
-
Choice of Base: Use a milder base like K₂CO₃ or Cs₂CO₃. These bases are selective for the more acidic phenolic proton of catechol and are less efficient at deprotonating the product, thus kinetically favoring mono-alkylation.
-
Caption: Competing reaction pathways leading to common byproducts.
Question 3: I'm observing an unexpected isomer in my product mixture. Could this be a C-alkylated byproduct?
-
Probable Cause(s):
-
Solvent Choice: The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ortho/para positions of the ring. Protic solvents (like water, ethanol) can form hydrogen bonds with the oxygen atom, sterically shielding it and promoting attack from the carbon atom (C-alkylation).[3]
-
Hard-Soft Acid-Base (HSAB) Mismatch: While less common for simple alkyl halides, "harder" electrophiles tend to react at the "harder" oxygen site, while "softer" electrophiles have a greater propensity for reaction at the "softer" carbon site.[6]
-
-
Recommended Solutions & Scientific Rationale:
-
Use a Polar Aprotic Solvent: This is the most effective way to prevent C-alkylation. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile do not form hydrogen bonds with the phenoxide oxygen.[3][7] This leaves the oxygen "naked" and highly nucleophilic, strongly favoring the desired O-alkylation pathway.
-
Control Counter-ion: Larger, less coordinating cations (like K⁺ or Cs⁺) favor O-alkylation over smaller, more coordinating cations (like Li⁺).
-
Question 4: The reaction mixture turned dark brown or black, and my final product is discolored. What causes this?
-
Probable Cause(s):
-
Recommended Solutions & Scientific Rationale:
-
Maintain an Inert Atmosphere: This is non-negotiable for high purity. Before adding reagents, thoroughly degas the solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use High-Purity Reagents: Ensure the catechol starting material is not already partially oxidized (it should be a white to off-white solid).
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which propylating agent is best: 1-bromopropane, 1-chloropropane, or 1-iodopropane?
-
A: Reactivity follows the trend of leaving group ability: I⁻ > Br⁻ > Cl⁻. 1-iodopropane is the most reactive but also the most expensive and least stable. 1-chloropropane is the cheapest but may require harsher conditions (higher temperature, longer time, or a PTC). 1-bromopropane offers the best balance of high reactivity and reasonable cost for most lab-scale and industrial applications.[10]
-
-
Q: What are the ideal purification methods for 2-propoxyphenol?
-
A: After the reaction, a typical workup involves an aqueous wash to remove the base and inorganic salts. The primary challenge is separating the desired 2-propoxyphenol from unreacted catechol and the 1,2-dipropoxybenzene byproduct.
-
Acid-Base Extraction: You can selectively extract unreacted catechol into a dilute aqueous base (like 1M NaOH), as it is more acidic than the product. However, this can be inefficient.
-
Column Chromatography: Silica gel chromatography is highly effective for achieving high purity, separating components based on polarity (Catechol > 2-Propoxyphenol > 1,2-Dipropoxybenzene).
-
Vacuum Distillation: For larger scales, distillation under reduced pressure is a viable method, as the boiling points of the components are sufficiently different.[11]
-
-
-
Q: How does the choice of base and solvent interact?
-
A: The interaction is crucial. A strong base like NaH is typically used in an aprotic solvent like THF or DMF. A weaker, insoluble base like K₂CO₃ is often used in a polar aprotic solvent like acetone or acetonitrile, where its modest solubility is sufficient to drive the reaction, often with gentle heating. Using K₂CO₃ with a PTC in a non-polar solvent like toluene is also a powerful combination.
-
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize the yield of 2-propoxyphenol while minimizing byproduct formation.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add catechol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.0 eq).
-
Add anhydrous acetonitrile (or DMF) as the solvent (approx. 0.1-0.2 M concentration).
-
Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Begin vigorous stirring and heat the mixture to a gentle reflux (for acetonitrile, ~80°C).
-
Using a syringe pump for best control, add 1-bromopropane (0.95 eq) dropwise over 1-2 hours. A slower addition rate enhances selectivity.
-
-
Reaction and Monitoring:
-
Maintain the reaction at reflux. Monitor the progress by taking small aliquots and analyzing via TLC or GC-MS every 2-3 hours. The reaction is typically complete in 8-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter off the solid K₂CO₃, washing with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Section 5: Data Summary and Workflow
Table 1: Influence of Key Parameters on Selectivity
| Parameter | Condition Favoring Mono-alkylation (Product) | Condition Favoring Byproducts | Associated Byproduct(s) |
| Stoichiometry | Propyl Halide < 1.0 eq | Propyl Halide > 1.0 eq | 1,2-Dipropoxybenzene |
| Base | Weak (K₂CO₃, Cs₂CO₃) | Strong (NaH, NaOH) | 1,2-Dipropoxybenzene |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Protic (Water, Ethanol) | C-Alkylated Products |
| Atmosphere | Inert (N₂, Ar) | Air (Oxygen) | Quinones, Polymers |
| Addition Rate | Slow, Dropwise | Fast, Bolus | 1,2-Dipropoxybenzene |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in 2-propoxyphenol synthesis.
References
-
Williamson ether synthesis - Wikipedia. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
-
o-Propoxyphenol | C9H12O2 | CID 80476 - PubChem - NIH. [Link]
-
4-Propoxyphenol | C9H12O2 | CID 29352 - PubChem - NIH. [Link]
-
Structural simplification: an efficient strategy in lead optimization - PMC - PubMed Central. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. [Link]
-
Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins. [Link]
-
Formation of Catechols via Removal of Acid Side Chains from Ibuprofen and Related Aromatic Acids - NIH. [Link]
-
3-Propoxyphenol | C9H12O2 | CID 11116239 - PubChem - NIH. [Link]
-
Phase Transfer Catalyzed Synthesis of 2-(Trichloromethyl)-2-propanol. [Link]
-
PROCESS FOR PRODUCING CATECHOL DERIVATIVES - European Patent Office - EP 0900775 A1. [Link]
-
Directly Optimizing for Synthesizability in Generative Molecular Design using Retrosynthesis Models - arXiv. [Link]
-
Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - ResearchGate. [Link]
-
Optimizing Anticorrosion Coating Performance: Synthesis of Polyurethane/Epoxy Hybrids. [Link]
-
Purification of Polyphenols from Distiller's Grains by Macroporous Resin and Analysis of the Polyphenolic Components - PubMed. [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. [Link]
-
Synthesis and Optimization of Nitroxide-Based Inhibitors of Ferroptotic Cell Death in Cancer Cells and Macrophages - PMC - PubMed Central. [Link]
-
Industrial Phase-Transfer Catalysis. [Link]
-
Purification of potato polyphenol oxidase (PPO) by partitioning in aqueous two-phase system - ResearchGate. [Link]
-
Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - PubMed. [Link]
-
C- or O-Alkylation? - ChemistryViews. [Link]
-
Method Development and Catalysis | Véronique Gouverneur Research Group. [Link]
-
C Alkylation and O alkylation|Thermodynamic and kinetic stability - YouTube. [Link]
-
Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
optimizing reaction conditions for Williamson ether synthesis of 2-Propoxyphenol
[1][2]
Status: Operational Ticket ID: WES-CAT-002 Subject: Optimization of Mono-alkylation Conditions for Catechol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are attempting to synthesize 2-Propoxyphenol (1-propoxy-2-hydroxybenzene) via the Williamson ether synthesis. This reaction involves the O-alkylation of Catechol (1,2-dihydroxybenzene) with a propyl halide.[1]
The Critical Challenge: This reaction presents a classic "Ambident Nucleophile" and "Selectivity" problem.
-
Selectivity: You must alkylate one hydroxyl group while leaving the second intact.[1][2] Over-alkylation leads to the impurity 1,2-dipropoxybenzene .[1]
-
Oxidation: Catechol is highly susceptible to oxidation under basic conditions, leading to quinones (black tar) and polymerization.[1][2]
This guide replaces generic textbook advice with field-proven protocols to maximize mono-selectivity and suppress oxidative degradation.
Module 1: The "Golden Standard" Protocol
Do not use strong bases like Sodium Hydride (NaH) for this specific synthesis; they promote rapid di-alkylation.[1][2] The following conditions are optimized for mono-selectivity .
Optimized Reaction Conditions
| Parameter | Recommendation | Technical Rationale |
| Substrate Ratio | Catechol (1.5 - 2.0 eq) : Propyl Halide (1.0 eq) | Excess catechol statistically favors mono-alkylation by ensuring the alkyl halide is the limiting reagent.[1][2] |
| Base | Potassium Carbonate (K₂CO₃) (anhydrous) | A mild base (pKa ~10.[1][2]3) is sufficient to deprotonate the first phenol (pKa ~9.8) but less likely to drive the second alkylation rapidly compared to alkoxides. |
| Solvent | Acetone or Acetonitrile (Reagent Grade) | Polar aprotic solvents support the SN2 mechanism. Acetone is easier to remove; MeCN provides higher reflux temps for sluggish halides.[1][2] |
| Catalyst | Potassium Iodide (KI) (0.1 eq) | Finkelstein condition: Converts Propyl Bromide to the more reactive Propyl Iodide in situ. |
| Atmosphere | Argon or Nitrogen (Strict) | CRITICAL. Prevents the formation of o-benzoquinone (black tar).[1] |
Module 2: Troubleshooting & FAQs
Q1: "My reaction mixture turns black/dark brown within minutes. Is this normal?"
Diagnosis: Oxidative Degradation. Catechol dianions are electron-rich and oxidize instantly in the presence of atmospheric oxygen to form o-benzoquinone, which then polymerizes into dark melanin-like tars.[1]
Corrective Action:
-
Degas Solvents: Sparge your solvent (Acetone/MeCN) with Argon for 15 minutes before adding catechol.[1][2]
-
Add Reducing Agent: Add Sodium Dithionite (Na₂S₂O₄) (approx. 5-10 mol%) to the reaction mixture. It acts as an oxygen scavenger and keeps the phenol reduced without interfering with the alkylation [1].
-
Seal the System: Use a septum and balloon or positive pressure manifold.[2]
Q2: "I am seeing a large spot of 1,2-dipropoxybenzene on my TLC. How do I stop over-alkylation?"
Diagnosis: Kinetic Overdrive. Once the mono-ether is formed, the remaining -OH group is still nucleophilic.[1] If the local concentration of alkyl halide is high, or the base is too strong, the second alkylation occurs.
Corrective Action:
-
Switch to "Dosing" Mode: Do not dump all the Propyl Bromide in at once. Dissolve the halide in a small volume of solvent and add it dropwise over 1-2 hours to the refluxing catechol/base mixture.
-
Check Base Stoichiometry: Ensure you are using roughly 1.0–1.1 equivalents of Base relative to the Halide, not the Catechol. If you use 2.0 eq of base, you activate both hydroxyls.[2]
Q3: "The reaction is too slow. I've been refluxing for 24 hours with low conversion."
Diagnosis: Poor Nucleophilicity or Steric Hinderance. While primary halides are reactive, the heterogeneous nature (solid K₂CO₃ in liquid solvent) can be rate-limiting.[1]
Corrective Action:
-
Phase Transfer Catalysis (PTC): Add Tetrabutylammonium Bromide (TBAB) (5 mol%).[1][2] This solubilizes the phenoxide anion into the organic phase, dramatically increasing the reaction rate [2].
-
The "Finkelstein" Boost: If using Propyl Bromide, add 10 mol% Potassium Iodide (KI) .[2] This generates Propyl Iodide in situ, which is a better electrophile (Leaving Group Ability: I⁻ > Br⁻).[2]
Module 3: Visualization of Reaction Logic
The following diagrams illustrate the decision-making process and the chemical pathway.
Diagram 1: Troubleshooting Logic Tree
Caption: Logic flow for diagnosing common failure modes in Catechol alkylation.
Diagram 2: Chemical Pathway & Selectivity
Caption: Reaction pathway showing the target mono-alkylation versus competitive oxidation and di-alkylation pathways.
Module 4: Workup & Purification Strategy
Separating the starting material (Catechol) from the product (2-Propoxyphenol) is difficult because both are phenols.
The "Claisen Alkali" Method:
-
Evaporation: Remove Acetone/Solvent.
-
Partition: Dissolve residue in Diethyl Ether or DCM.
-
Washing (The Trick):
-
Wash with Water first (removes bulk Catechol; highly water-soluble).[1][2]
-
Do not wash with NaOH yet, or you will extract your product.[1][2]
-
Wash with Borate Buffer (pH ~8-9) .[1][2] Catechol forms a complex with borate that is highly water-soluble, while the mono-ether does not complex as strongly [3].[1][2]
-
-
Final Purification: Distillation under reduced pressure is the most effective method to separate the mono-ether (b.p. ~220°C atm) from the di-ether and heavy tars.
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for preventing phenolic oxidation using dithionite).
-
Starks, C. M., & Liotta, C. L. (1978).[1][2] Phase Transfer Catalysis: Principles and Techniques. Academic Press.[1][2]
-
Dakin, H. D. (1909).[1][2] "The Oxidation of Hydroxy Derivatives of Benzaldehyde." American Chemical Journal, 42, 477.[1][2] (Historical basis for catechol-borate complexation separation strategies).
-
PubChem. (2024).[1][2] 2-Propoxyphenol Compound Summary. National Library of Medicine.[1][2] [Link]
Technical Support Center: 2-Propoxyphenol Synthesis & Analysis
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Propoxyphenol (also known as 2-isopropoxyphenol or a Guethol homolog, depending on the propyl isomer, though n-propyl is standard for "propoxyphenol") via the Williamson ether synthesis.
Achieving high selectivity for mono-alkylation of catechol (1,2-dihydroxybenzene) is the primary challenge in this workflow. This guide provides a self-validating system to identify impurities, optimize GC-MS resolution, and troubleshoot yield issues.
Module 1: The Chemistry & Impurity Landscape
Q: What are the dominant side products I should expect?
A: In the alkylation of catechol with n-propyl bromide (or chloride) using a base (e.g.,
The Critical Impurity List:
-
1,2-Dipropoxybenzene (Dialkylated byproduct): The most persistent impurity. Once the first hydroxyl group is alkylated, the second hydroxyl group remains reactive.
-
Unreacted Catechol: Due to equilibrium limitations or insufficient alkylating agent.
-
2-Allylphenol (Isomer): Only if using allyl bromide followed by hydrogenation; less common in direct propyl synthesis but possible if reagents are contaminated.
-
Oxidation Products (o-Benzoquinone): Catechol is highly susceptible to oxidation under basic conditions, leading to dark, tarry mixtures that may not elute on GC.
Visualization: Reaction Pathways & Competition
The following diagram illustrates the competitive nature of the synthesis.
Figure 1: Competitive reaction pathways in Williamson ether synthesis of catechol. Note that k2 (rate of second alkylation) is the primary source of yield loss.
Module 2: GC-MS Method & Data Interpretation
Q: How do I distinguish the target from the dialkylated impurity using Mass Spec?
A: You must rely on the Molecular Ion (
Experimental Logic: Phenolic ethers typically fragment by losing the alkyl chain (as an alkene) to generate a stable phenol radical cation.
Table 1: Diagnostic Ion Table (EI, 70 eV)
| Compound | Structure | MW ( | Base Peak (100%) | Diagnostic Fragments | Mechanism |
| Catechol | Starting Material | 110 | 110 | 81, 64, 63 | Stable aromatic ring; CO loss. |
| 2-Propoxyphenol | TARGET | 152 | 110 | 152 ( | Loss of Propene (M-42) yields the catechol ion (m/z 110). |
| 1,2-Dipropoxybenzene | Impurity (Di) | 194 | 110 or 152 | 194 ( | Sequential loss of propene groups: |
| 2-Propoxyphenol-TMS | Derivatized Target | 224 | 209 | 224, 209, 73 | Loss of Methyl (M-15) from TMS group is dominant. |
Q: My peaks are tailing significantly. Is my column bad?
A: Not necessarily. Free phenols (Catechol and 2-Propoxyphenol) have acidic protons that interact with active silanol sites in the GC column (even "inert" MS columns like DB-5ms).
The Fix: Derivatization. React your crude mixture with BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes.
-
Why? It replaces the active -OH proton with a Trimethylsilyl (-TMS) group.
-
Result: Sharp, symmetrical peaks, better separation, and unique mass shifts (+72 Da per -OH group).
Module 3: Troubleshooting Protocols
Q: I see the target peak, but the yield is low and the "Di" impurity is high. How do I fix this?
A: This is a stoichiometry and addition rate issue. In Williamson synthesis, if the base/alkyl halide is added too quickly or in large excess, the mono-product acts as a nucleophile for the second addition.
Optimization Protocol:
-
Stoichiometry: Use a slight excess of Catechol (1.2 eq) relative to the Propyl Halide (1.0 eq). This statistically favors mono-alkylation.
-
Slow Addition: Add the Propyl Halide dropwise to the Catechol/Base mixture. Do not dump it in all at once.
-
Solvent Choice: Use a polar aprotic solvent (Acetonitrile or Acetone). Avoid protic solvents (Ethanol) if possible to prevent competitive alkylation of the solvent, although they are sometimes used for solubility.
Visualization: Troubleshooting Logic Flow
Use this decision tree to diagnose your GC-MS results.
Figure 2: Troubleshooting decision tree for GC-MS analysis of phenolic ethers.
Module 4: Standard Operating Procedure (SOP) for Analysis
Sample Preparation:
-
Take 10 µL of reaction mixture.
-
Dilute into 1 mL of Ethyl Acetate (or DCM).
-
Optional (Recommended): Add 50 µL BSTFA, heat at 60°C for 20 mins.
GC-MS Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Start: 60°C (Hold 2 min).
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: EI (70 eV), 230°C.
-
Scan Range: 40–350 m/z.
Self-Validation Check:
-
If you see a peak at m/z 194 , your reaction has run too long or used too much alkyl halide.
-
If you see a peak at m/z 110 that tails significantly, it is unreacted catechol.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
NIST Chemistry WebBook. (n.d.).[1] 2-Isopropoxyphenol Mass Spectrum. National Institute of Standards and Technology.[1][2][3] [Link]
-
Byju's. (n.d.). Williamson Ether Synthesis - Mechanism, Reaction & Uses. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
Sources
Technical Support Center: Synthesis of 2-Propoxyphenol
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-propoxyphenol. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve your product yield.
I. Understanding the Synthesis: The Williamson Ether Synthesis
The most common and reliable method for synthesizing 2-propoxyphenol is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, catechol or 1,2-dihydroxybenzene) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (a propyl halide) in an SN2 reaction.[1][2][3]
The core of this synthesis lies in the selective mono-O-alkylation of catechol. The primary challenge is to prevent the formation of the di-substituted product, 1,2-dipropoxybenzene, and other side products.
Reaction Mechanism Overview
Caption: Williamson Ether Synthesis of 2-Propoxyphenol.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-propoxyphenol, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of 2-Propoxyphenol
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction. | Use at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Ensure the base is fresh and anhydrous. For less reactive systems, a stronger base like sodium hydride (NaH) can be considered, though with appropriate safety precautions. |
| Side Reactions | The primary side reaction is the formation of the di-substituted product, 1,2-dipropoxybenzene. Another possibility is C-alkylation, where the propyl group attaches to the benzene ring instead of the oxygen atom.[4] | To favor mono-alkylation, use a stoichiometric amount of the alkylating agent or a slight excess of catechol. Adding the alkylating agent slowly to the reaction mixture can also help. C-alkylation is more likely under Friedel-Crafts conditions and less common in Williamson ether synthesis.[4][5] |
| Poor Nucleophilicity of the Phenoxide | The solvent plays a crucial role. Protic solvents (like ethanol or water) can solvate the phenoxide ion, reducing its nucleophilicity.[2] | Use a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[2] These solvents solvate the cation but leave the anion relatively free, enhancing its reactivity. |
| Ineffective Alkylating Agent | The reactivity of the propyl halide is important. Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride.[6] | Use 1-iodopropane or 1-bromopropane for better results. While more reactive, 1-iodopropane is also more expensive and less stable. 1-bromopropane often provides a good balance of reactivity and cost. |
| Reaction Temperature Too Low | The SN2 reaction rate is temperature-dependent. Insufficient heat will result in a slow or incomplete reaction.[2] | A typical temperature range for Williamson ether synthesis is 50-100 °C.[2] Monitor the reaction progress by TLC to determine the optimal temperature and reaction time for your specific setup. |
| Presence of Water | Water can hydrolyze the alkylating agent and compete with the phenoxide as a nucleophile, reducing the yield of the desired ether. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
Problem 2: Formation of Significant Amounts of 1,2-Dipropoxybenzene
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Excess Alkylating Agent | Using a molar excess of the propyl halide will drive the reaction towards the di-substituted product once the mono-substituted product is formed. | Use a 1:1 molar ratio of catechol to propyl halide, or even a slight excess of catechol (e.g., 1.1 equivalents). This ensures that the propyl halide is the limiting reagent. |
| High Reaction Temperature or Prolonged Reaction Time | These conditions can provide enough energy for the second, slower alkylation to occur on the remaining hydroxyl group of 2-propoxyphenol. | Monitor the reaction closely using TLC. Once the starting catechol is consumed and a significant amount of the desired product is formed, work up the reaction to prevent further alkylation. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Byproducts | The desired 2-propoxyphenol and the di-substituted byproduct, 1,2-dipropoxybenzene, may have similar polarities, making separation by column chromatography challenging. | Optimize the reaction to minimize the formation of the di-substituted product. For purification, a careful choice of eluent system for column chromatography is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can be effective. |
| Presence of Unreacted Catechol | Catechol is more polar than the product and can be difficult to remove completely. | After the reaction, perform an aqueous workup with a dilute base (e.g., 1M NaOH) to extract the unreacted catechol into the aqueous phase. The desired product will remain in the organic layer.[7] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of 2-propoxyphenol?
A1: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. It is strong enough to deprotonate the first hydroxyl group of catechol but generally not strong enough to significantly deprotonate the second, which helps in achieving mono-alkylation. For more challenging reactions, sodium hydride (NaH) can be used, but it requires stricter anhydrous conditions and careful handling.
Q2: Which propyl halide should I choose: 1-bromopropane or 1-iodopropane?
A2: 1-Iodopropane is more reactive than 1-bromopropane due to iodide being a better leaving group. However, 1-bromopropane is often preferred as it is more stable, less expensive, and sufficiently reactive for most applications.
Q3: Can I use a phase transfer catalyst to improve the reaction?
A3: Yes, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be very effective.[2] A PTC facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.[2][8] This can be particularly useful when using a carbonate base in a non-polar solvent.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (catechol and propyl halide) on a TLC plate. The disappearance of the starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q5: What is a typical work-up procedure for this reaction?
A5: A standard work-up involves:
-
Cooling the reaction mixture to room temperature.
-
Quenching the reaction with water.
-
Extracting the product with an organic solvent like diethyl ether or ethyl acetate.[7]
-
Washing the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted catechol, followed by a wash with brine.[7][9]
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by column chromatography.[9]
Experimental Protocol: A General Procedure
Caption: General workflow for 2-propoxyphenol synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable polar aprotic solvent (e.g., acetonitrile).
-
Addition of Alkylating Agent: While stirring, add 1-bromopropane (1.0 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (around 80-85 °C for acetonitrile) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with 1M NaOH (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified 2-propoxyphenol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
IV. References
-
Benchchem. (n.d.). Williamson Ether Synthesis of 2-Propoxynaphthalene - Benchchem. Retrieved from
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
PW Solutions. (2022, November 28). The Friedel-Crafts reaction of n-propyl bromide with benzene in the presence of anhydrous... [Video]. YouTube. Retrieved from [Link]
-
University of Michigan. (n.d.). The Williamson Ether Synthesis. Retrieved from
-
Gómez-Bombarelli, R., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(21), 6649-6662.
-
ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propoxyphenol. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. Journal of Chemical Information and Modeling, 63(15), 4737-4749.
-
Lou, T., et al. (2013). Study on the alkylation of aromatic hydrocarbons and propylene. Catalysis Communications, 37, 83-86.
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Gallus, I. J., & Karthik, D. (2018). OPTIMIZATION OF CATECHOL-BASED SURFACE MODIFICATION. Journal of Engineering Science and Technology Review, 11(5), 1-5.
-
ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Propoxyphenol in Cell Culture Media
Introduction: Why Compound Stability Matters
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Propoxyphenol. The reliability and reproducibility of your in vitro experimental results depend critically on the stability of your test compound in the cell culture medium. Degradation of 2-Propoxyphenol can lead to an underestimation of its potency, generation of confounding bioactive metabolites, or complete loss of activity, thereby compromising data interpretation and project decisions.
This guide is designed to provide a comprehensive understanding of the factors influencing the stability of 2-Propoxyphenol in common cell culture environments. It offers a structured, question-and-answer-based approach to anticipate and resolve challenges, complete with troubleshooting guides and detailed protocols to empower you to generate robust and reliable data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 2-Propoxyphenol and what are its basic chemical properties?
2-Propoxyphenol (also known as o-Propoxyphenol) is an organic compound with the chemical formula C9H12O2.[1] It is a colorless to slightly yellow liquid with a distinct aromatic odor.[1] Key properties relevant to its use in cell culture include:
-
pKa: A predicted pKa of 9.72 suggests it is a weak acid.[1][4]
-
LogP: 2.18, indicating moderate lipophilicity.[3]
While generally considered stable under standard storage conditions (sealed, dry, room temperature), its phenolic hydroxyl group is a site of potential reactivity, particularly in the complex, aqueous environment of cell culture media.[1]
Q2: What are the primary factors in cell culture media that can degrade 2-Propoxyphenol?
The stability of any compound in cell culture is influenced by a combination of environmental and compositional factors.[5][6] For a phenolic compound like 2-Propoxyphenol, the primary risks are:
-
Oxidation: Phenols are susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions (like iron and copper, often present as micronutrients in media), and light exposure.[5][6] This can lead to the formation of quinone-type structures, which may be reactive and colored.
-
pH: While media are buffered (typically pH 7.2-7.4), slight shifts can occur. The stability of phenolic compounds can be pH-dependent.[6][7]
-
Enzymatic Degradation: If working with cell-based assays (as opposed to acellular media), intracellular or secreted enzymes could metabolize the compound.[8] Phenol degradation pathways involving phenol hydroxylase and catechol dioxygenases are well-documented in microorganisms and can have parallels in mammalian cell metabolism.[9][10][11]
-
Binding to Media Components: Serum proteins (like albumin) and other macromolecules in the medium can non-covalently bind to the compound, reducing its free concentration and potentially affecting its stability and perceived activity.[8]
Q3: Which cell culture medium is "best" for 2-Propoxyphenol?
There is no universal "best" medium. The stability will be compound- and context-specific.
-
Rich Media (e.g., DMEM, RPMI-1640): These contain higher concentrations of vitamins, amino acids, and metal ions that can act as catalysts for degradation. For instance, riboflavin and some metal ions can promote the generation of reactive oxygen species (ROS) upon light exposure, which can oxidize phenols.
-
Simple Salt Solutions (e.g., PBS, HBSS): These offer a less reactive environment and are excellent for baseline stability studies (chemical stability). However, they do not support cell growth for long-term experiments.
The most appropriate choice is the medium required for your specific cell type. The key is not to find a "perfect" medium but to quantify the stability in the medium you must use.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Explanation |
| Inconsistent dose-response curves or loss of compound effect over time (e.g., in a 48-72h assay). | Compound degradation in the incubator. | 1. Perform a time-course stability study: Analyze the concentration of 2-Propoxyphenol in your complete cell culture medium (with serum) at 0, 2, 8, 24, 48, and 72 hours under standard incubation conditions (37°C, 5% CO2). See Protocol 1 for a detailed method. 2. Consider media changes: If significant degradation occurs after 24 hours, a partial or full media change with freshly prepared compound may be necessary for long-term assays to maintain the target concentration. |
| A yellow or brown color appears in the culture medium after adding 2-Propoxyphenol. | Oxidation of the phenol group. | 1. Protect from light: Prepare stock solutions and media containing the compound in a dark environment or using amber tubes. Store plates in the dark.[6][12] 2. Minimize headspace: Use smaller, tightly sealed containers for stock solutions to reduce exposure to oxygen.[5] 3. Consider antioxidants: For mechanistic studies, the inclusion of a mild antioxidant like N-acetylcysteine could be tested, but be aware it may interfere with your biological system. |
| Precipitate forms after adding the compound to the medium. | Poor solubility or compound aggregation. | 1. Check final solvent concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced precipitation.[13] 2. Warm the medium: Pre-warm the medium to 37°C before adding the compound stock solution. Add the stock dropwise while gently vortexing the medium to facilitate dispersion. 3. Evaluate solubility limit: Determine the kinetic solubility of 2-Propoxyphenol in your specific medium to ensure you are working below its saturation point. |
| High variability between replicate wells or experiments. | Inconsistent compound preparation or degradation during handling. | 1. Prepare fresh dilutions: Always prepare fresh working dilutions of 2-Propoxyphenol from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock. 2. Ensure homogeneity: Vortex stock solutions and final media preparations thoroughly before dispensing into plates. 3. Standardize incubation times: Ensure that the time from compound addition to the start of the assay is consistent across all experiments. |
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Assessing the Stability of 2-Propoxyphenol in Cell Culture Medium
This protocol provides a robust framework for quantifying the chemical stability of 2-Propoxyphenol in an acellular medium over time.
Objective: To determine the percent of 2-Propoxyphenol remaining in a specific cell culture medium after incubation at 37°C over 72 hours.
Materials:
-
2-Propoxyphenol
-
DMSO (or other appropriate solvent)
-
Your chosen cell culture medium (e.g., DMEM + 10% FBS)
-
Control buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated incubator (37°C, 5% CO2)
-
HPLC-UV or LC-MS system for analysis
Workflow Diagram:
Caption: Workflow for assessing 2-Propoxyphenol stability in vitro.
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of 2-Propoxyphenol in DMSO.
-
Working Solutions: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) and PBS to 37°C. Prepare two separate working solutions by spiking the 10 mM stock into the medium and the PBS to a final concentration of 10 µM. Vortex gently to mix.
-
Time Point 0 (T=0): Immediately after preparation, take three replicate aliquots from both the medium and PBS solutions. This is your 100% reference. Process these samples as described in step 5.
-
Incubation: Place the remaining working solutions in the incubator (37°C, 5% CO2).
-
Sampling at Subsequent Time Points: At each designated time point (e.g., 2, 8, 24, 48, 72 hours), remove the solutions from the incubator and collect three replicate aliquots.
-
Quenching: For each aliquot, immediately add two parts of cold acetonitrile (ACN) containing an internal standard (if available) to one part sample (e.g., 100 µL ACN to 50 µL sample). This stops further degradation and precipitates serum proteins.
-
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the clear supernatant to HPLC vials. Analyze the concentration of 2-Propoxyphenol using a validated HPLC-UV or LC-MS method.[14][15][16]
-
Data Calculation: For each time point, calculate the average peak area of 2-Propoxyphenol. Determine the percent remaining by normalizing the average peak area at that time point to the average peak area at T=0.
-
% Remaining = (Peak Area_Tx / Peak Area_T0) * 100%
-
Data Presentation: Example Stability Table
Your final data should be summarized in a clear, comparative table.
| Time (hours) | % Remaining in PBS (Mean ± SD) | % Remaining in DMEM + 10% FBS (Mean ± SD) | Notes |
| 0 | 100 ± 2.1 | 100 ± 3.5 | Reference point |
| 2 | 98.5 ± 1.8 | 95.1 ± 4.2 | Minor loss in medium |
| 8 | 99.1 ± 2.5 | 88.7 ± 3.9 | Moderate degradation evident |
| 24 | 97.6 ± 3.0 | 65.4 ± 5.1 | Significant degradation; consider media change |
| 48 | 98.2 ± 2.2 | 40.2 ± 4.8 | Compound concentration is less than half |
| 72 | 96.9 ± 3.1 | 15.8 ± 3.7 | Compound is mostly depleted |
Interpretation: The data above would indicate that 2-Propoxyphenol is chemically stable in PBS but degrades significantly in complete cell culture medium under standard incubation conditions. This points towards interactions with media components or oxidative processes as the cause of instability.
References
-
phenol, 2-propoxy- . ChemBK. [https://www.chembk.com/en/chem/phenol, 2-propoxy-]([Link], 2-propoxy-)
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins . National Center for Biotechnology Information (PMC). [Link]
-
What Factors Influence Stability? . ARL Bio Pharma. [Link]
-
Top 5 Factors Affecting Chemical Stability . Parameter Generation and Control. [Link]
-
4 Factors Influencing the Stability of Medicinal Products . QbD Group. [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 . National Center for Biotechnology Information (NIH). [Link]
-
How to Improve Drug Plasma Stability? . Creative Bioarray. [Link]
-
o-Propoxyphenol | C9H12O2 | CID 80476 . PubChem, National Center for Biotechnology Information (NIH). [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways . Frontiers in Microbiology. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds . MDPI. [Link]
-
Techniques for Unstable Compound Analysis . KCAS Bio. [Link]
-
2-Propoxyphenol 6280-96-2 . LookChem. [Link]
-
Phenol degradation pathway . ResearchGate. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective . Dissolution Technologies. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds . ResearchGate. [Link]
-
Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound . MDPI. [Link]
-
Profiling methods for the determination of phenolic compounds in foods and dietary supplements . National Center for Biotechnology Information (PMC). [Link]
-
3-Propoxyphenol | C9H12O2 | CID 11116239 . PubChem, National Center for Biotechnology Information (NIH). [Link]
-
Chemical Properties of 2-Propanol, 1-propoxy- (CAS 1569-01-3) . Cheméo. [Link]
-
Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 . National Center for Biotechnology Information (PMC). [Link]
-
Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples . Taylor & Francis Online. [Link]
-
2-propoxy-1-propanol - Chemical & Physical Properties . Cheméo. [Link]
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- 4. 2-Propoxyphenol CAS#: 6280-96-2 [m.chemicalbook.com]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Degradation of 2-Propoxyphenol Under Oxidative Stress
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-propoxyphenol under oxidative stress conditions. This guide is designed to provide expert insights, practical troubleshooting advice, and robust experimental protocols to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the experimental design and mechanistic understanding of 2-propoxyphenol degradation.
Q1: What are the likely degradation pathways and major intermediates of 2-propoxyphenol under oxidative stress?
While specific literature on 2-propoxyphenol is limited, its degradation pathway can be reliably inferred from the well-documented oxidation of phenol and other alkylphenols.[1] The process is primarily initiated by the attack of highly reactive hydroxyl radicals (•OH), which are characteristic of many advanced oxidation processes (AOPs).[2][3] The proposed pathway involves several key stages:
-
Hydroxylation: The process begins with the electrophilic addition of a hydroxyl radical to the aromatic ring. This non-selective attack can occur at the ortho-, meta-, or para-positions relative to the existing hydroxyl group, leading to the formation of various propoxy-dihydroxybenzene intermediates (e.g., propoxy-catechol, propoxy-resorcinol, or propoxy-hydroquinone).
-
Oxidation to Quinones: These dihydroxybenzene intermediates are highly susceptible to further oxidation, rapidly converting into corresponding propoxy-benzoquinones.[1][4] The formation of these quinone structures is often associated with the appearance of color in the reaction solution.[1]
-
Aromatic Ring Cleavage: The unstable quinone ring is subsequently cleaved by further attack from hydroxyl radicals. This critical step breaks down the aromatic structure into a series of short-chain carboxylic acids, such as maleic, oxalic, formic, and acetic acids.[1][5]
-
Mineralization: In the final stage, these simple organic acids are completely oxidized into inorganic products: carbon dioxide (CO₂) and water (H₂O), achieving full mineralization.[1][6]
Q2: Which reactive oxygen species (ROS) are most important in this process, and what are common methods for their generation?
The hydroxyl radical (•OH) is the primary oxidant responsible for the degradation of refractory organic pollutants like 2-propoxyphenol due to its extremely high oxidation potential and non-selective reactivity.[7] While other ROS such as superoxide (O₂•⁻) and singlet oxygen (¹O₂) can be present in some systems, •OH is the key driver of the initial attack on the aromatic ring.[8][9]
A common and effective laboratory method for generating hydroxyl radicals is through Advanced Oxidation Processes (AOPs) , including:
-
Fenton and Photo-Fenton Reactions: The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺) under acidic conditions (typically pH 3-5) to produce •OH.[10][11][12] The photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional radicals.[13]
-
UV/H₂O₂ Systems: The photolysis of hydrogen peroxide with ultraviolet light (typically <280 nm) cleaves the O-O bond to generate two hydroxyl radicals.[14]
-
Heterogeneous Photocatalysis: UV irradiation of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals on the catalyst surface.[6]
Q3: What combination of analytical techniques is recommended for a comprehensive analysis of the degradation process?
A single analytical method is insufficient to capture the full picture of 2-propoxyphenol degradation. A multi-technique approach is essential for robust and reliable results.
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantify the parent compound (2-propoxyphenol) and its primary aromatic intermediates. | Use a C18 reversed-phase column with a UV detector. A gradient elution with an acidified mobile phase (e.g., 0.1% formic acid in water/methanol) is recommended to achieve good peak shape and separation.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile and semi-volatile degradation byproducts. | Often requires a sample derivatization step (e.g., silylation) to increase the volatility of polar intermediates like carboxylic acids.[1][15] Headspace GC-MS is particularly useful for analyzing highly volatile fragments.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Provide definitive structural identification of a wide range of polar and non-polar intermediates without derivatization. | Indispensable for elucidating the degradation pathway by identifying transient species that are difficult to detect with other methods.[] |
| Total Organic Carbon (TOC) Analysis | Measure the extent of mineralization by quantifying the total amount of carbon converted to CO₂. | This is the ultimate measure of degradation efficiency. A high removal rate of the parent compound does not guarantee complete mineralization.[1] |
| Ion Chromatography | Quantify the formation of short-chain carboxylic acids (e.g., formate, acetate, oxalate). | Useful for tracking the progress of ring-opening reactions and understanding the final stages of the degradation pathway before complete mineralization.[5] |
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during the study of 2-propoxyphenol degradation.
| Problem | Potential Causes | Recommended Solutions & Optimization Strategies |
| Low or No Degradation Efficiency | 1. Incorrect pH: The Fenton reaction is highly pH-dependent, with efficiency dropping sharply outside the optimal range (pH ~3-4).[1][12] 2. Insufficient Oxidant (H₂O₂): The peroxide may be fully consumed before all the substrate is degraded.[1] 3. Catalyst Deactivation: Fe²⁺ is oxidized to Fe³⁺, which is less efficient at decomposing H₂O₂ and can precipitate as Fe(OH)₃ at higher pH.[1] 4. Radical Scavenging: Other components in the sample matrix (e.g., carbonate, chloride, other organic molecules) can compete for hydroxyl radicals, reducing the efficiency of the target reaction. | 1. Optimize and Buffer pH: Conduct preliminary experiments to find the optimal pH for your system. Use a buffer or make periodic adjustments to maintain the pH throughout the experiment. 2. Optimize Reagent Stoichiometry: Systematically vary the molar ratio of [H₂O₂]/[Substrate] and [H₂O₂]/[Fe²⁺]. Consider adding H₂O₂ in a stepwise or continuous manner to maintain a steady concentration of radicals.[1][13] 3. Regenerate Catalyst/Use Photo-Fenton: If using the Fenton process, ensure the pH remains acidic to keep iron soluble. Employing the photo-Fenton process can significantly enhance efficiency by photoreducing Fe³⁺ back to Fe²⁺.[13] 4. Sample Pre-treatment: If working with a complex matrix, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering radical scavengers. |
| Poor Experimental Reproducibility | 1. Reagent Instability: Hydrogen peroxide solutions can degrade over time, especially when exposed to light or contaminants. Stock solutions of 2-propoxyphenol may also degrade. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, mixing speed, or light intensity (for photochemical methods) can significantly impact reaction kinetics. 3. Sampling/Quenching Inconsistency: Delay or inefficiency in quenching the reaction can allow degradation to continue after the intended time point, leading to variability. | 1. Use Freshly Prepared Reagents: Always use fresh, standardized solutions of H₂O₂ and your target analyte. Store them appropriately (e.g., H₂O₂ in a dark, refrigerated container). 2. Strictly Control Parameters: Use a thermostated reaction vessel with a magnetic stirrer set to a consistent speed. For photo-experiments, ensure the distance from the light source and the lamp output are constant. 3. Standardize Sampling Protocol: At each time point, immediately quench the reaction by adding a strong radical scavenger (e.g., methanol, sodium sulfite) or by rapidly increasing the pH to >10 to precipitate the iron catalyst.[17] |
| Formation of Colored Byproducts or Precipitates | 1. Intermediate Formation: The oxidation of phenolic compounds naturally leads to the formation of colored benzoquinones and polyaromatic structures.[1] 2. Polymerization: Phenoxy radicals can couple to form polymeric, often insoluble, tar-like substances, especially at high substrate concentrations.[1][18] | 1. Time-Course Analysis: This is an expected outcome. Monitor the formation and subsequent breakdown of these colored species over time using UV-Vis spectroscopy or HPLC. 2. Ensure Complete Mineralization: The ultimate goal is to break down these intermediates. Extend the reaction time and confirm their removal with TOC analysis. If polymerization is severe, consider reducing the initial concentration of 2-propoxyphenol. |
| Analytical Method Issues (HPLC) | 1. Peak Tailing/Poor Shape: Phenolic compounds can interact with residual silanols on silica-based C18 columns. 2. Irreproducible Retention Times: Fluctuations in mobile phase composition, temperature, or column equilibration. 3. Ghost Peaks: Contamination in the solvent, sample, or carryover from previous injections. | 1. Acidify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous mobile phase. This suppresses the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.[1] 2. System Control: Use an HPLC oven for temperature control and ensure the mobile phase is well-mixed and degassed. Allow the column to equilibrate fully before starting a sequence. 3. System Hygiene: Use high-purity solvents. Run blank injections between samples to check for carryover. Implement a regular column flushing protocol.[19] |
Section 3: Key Experimental Protocols and Visualizations
Protocol 1: Fenton Oxidation of 2-Propoxyphenol
This protocol outlines a general procedure for a batch degradation experiment using the Fenton process.
1. Reagent Preparation:
-
2-Propoxyphenol Stock Solution: Prepare a concentrated stock solution (e.g., 1000 mg/L) in deionized water.
-
Iron Catalyst Solution: Prepare a fresh solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O).
-
Hydrogen Peroxide Solution: Prepare a working solution from a 30% (w/w) stock. The concentration should be verified by titration with potassium permanganate.
-
pH Adjustment Solutions: Prepare dilute solutions of H₂SO₄ and NaOH (e.g., 0.1 M).
2. Reaction Setup:
-
In a glass batch reactor (e.g., a 500 mL beaker) placed on a magnetic stir plate, add the required volume of the 2-propoxyphenol stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 100 mg/L).
-
Begin stirring at a constant rate.
-
Adjust the initial pH of the solution to the desired value (typically 3.0 ± 0.1 ) using dilute H₂SO₄ or NaOH.[1][12]
-
Add the required volume of the FeSO₄ solution to achieve the target catalyst concentration.
-
Initiate the reaction (t=0) by adding the hydrogen peroxide solution.
3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture (e.g., 2 mL).
-
Immediately quench the reaction by adding a small volume of a quenching agent (e.g., 200 µL of methanol or an equimolar amount of sodium sulfite).
-
Filter the sample through a 0.22 µm syringe filter to remove any precipitates before analysis.
-
Analyze the samples using the appropriate analytical methods (e.g., HPLC-UV for 2-propoxyphenol concentration).
Protocol 2: HPLC-UV Analysis Method
This method is suitable for quantifying 2-propoxyphenol and its primary aromatic degradation products.
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Deionized Water
-
B: Methanol (or Acetonitrile)
-
-
Elution Program: Gradient elution is recommended. A typical starting point could be:
-
0-5 min: 30% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength corresponding to the absorbance maximum of 2-propoxyphenol (e.g., ~274 nm). A DAD allows for the simultaneous monitoring of multiple wavelengths to track intermediates.
Diagrams and Workflows
Experimental Workflow for Degradation Studies
Caption: Proposed oxidative degradation pathway for 2-propoxyphenol.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low degradation efficiency.
References
- Quantitative probing of reactive oxygen species and their selective degradation on contaminants in peroxymonosulfate-based process enhanced by picolinic acid. PubMed.
- Quantitative probing of reactive oxygen species and their selective degradation on contaminants in peroxymonosulfate-based process enhanced by picolinic acid.
- Degradation pathways of 2-Propylphenol under oxid
- Oxidative Stress and Redox Imbalance: Common Mechanisms in Cancer Stem Cells and Neurodegenerative Diseases.
- Advanced oxid
- Advanced oxidation process-mediated removal of pharmaceuticals
- Removal of Pharmaceuticals and Personal Care Products (PPCPs)
- TROUBLESHOOTING GUIDE. Phenomenex.
- Oxidative Stress Fundamentals: Unraveling the Pathophysiological Role of Redox Imbalance in Non-Communicable Diseases. MDPI.
- Phenol Oxidation.
- The oxidative degradation of phenol via in situ H₂O₂ synthesis using Pd supported Fe-modified ZSM-5 catalysts. The Royal Society of Chemistry.
- Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO₂)
- Current Trends and Research Challenges Regarding “Preparation for Oxid
- An Overview of Electrochemical Advanced Oxidation Processes for Pesticide Removal. MDPI.
- Oxidative Degradation of Phenol via In-situ Generation of H2O2 in a Flow Reactor. ChemRxiv.
- Microplastics and Oxidative Stress—Current Problems and Prospects. PMC - NIH.
- Question About phenols. Reddit.
- Oxid
- Advanced Oxidation Processes for the Removal of Antibiotics
- Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. PMC.
- Degradation Product Analysis Services. BOC Sciences.
- Fenton like oxidative degradation of toxic water pollutants by iron nanoparticles synthesized via facile green route using waste. Environmental Engineering Research.
- Oxid
- o-Propoxyphenol. PubChem - NIH.
- Phenol degrad
- 2-Isopropoxyphenol. PubChem - NIH.
- Phenol Removal by a Sequential Combined Fenton-Enzymatic Process. Nature Environment and Pollution Technology.
- Simultaneous determination of degradation products of nonylphenol polyethoxylates and their halogenated derivatives by solid-phase extraction and gas chromatography-tandem mass spectrometry after trimethylsilyation.
- Unprecedented hydroxyl radical-dependent two-step chemiluminescence production by polyhalogen
- Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. Benchchem.
- Ensuring Product Stability: The Necessity of Polysorbate Degrad
- Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action. PubMed.
- The generation of hydroxyl and alkoxyl radicals from the interaction of ferrous bipyridyl with peroxides. PMC - NIH.
- DEGRADATION OF REACTIVE RED 2 BY FENTON AND PHOTO-FENTON OXIDATION PROCESSES. Universitas Islam Indonesia.
- Oxidation of polysorbates – An underestimated degradation p
- Oxidation of polysorbates - An underestimated degradation p
- Fenton and photo-Fenton degradation of 2-chlorophenol: Multivariate analysis and toxicity monitoring.
- Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxid
- Oxidative Polymer Degradation via Cope Elimination.
- Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflamm
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 3. Advanced oxidation process-mediated removal of pharmaceuticals from water: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative probing of reactive oxygen species and their selective degradation on contaminants in peroxymonosulfate-based process enhanced by picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thewastewaterblog.com [thewastewaterblog.com]
- 11. Phenol degradation by Fenton-like process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neptjournal.com [neptjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
preventing C-alkylation side reactions in 2-Propoxyphenol synthesis
The following technical guide addresses the suppression of C-alkylation during the synthesis of 2-Propoxyphenol (Guaiacol propyl ether). It is structured as a Tier-3 support resource for process chemists and researchers.[1]
Executive Summary: The Ambident Nucleophile Challenge
The synthesis of 2-Propoxyphenol from Catechol (1,2-dihydroxybenzene) typically proceeds via the Williamson Ether Synthesis . However, the catecholate anion generated in situ is an ambident nucleophile . It possesses two reactive sites:[1][2][3][4]
-
Oxygen (Hard Nucleophile): Leads to the desired ether (O-alkylation).[1]
-
Ring Carbon (Soft Nucleophile): Leads to ring-alkylated byproducts (C-alkylation), specifically at the ortho or para positions relative to the hydroxyls.[1]
While O-alkylation is kinetically favored under standard conditions, C-alkylation becomes a significant side reaction when the oxygen center is shielded by solvation (in protic solvents) or when tight ion-pairing occurs.[1] This guide details the mechanistic levers required to lock the reaction into the O-alkylation pathway.
Mechanistic Pathways & Visualization
To prevent side reactions, one must understand the competition between the kinetic (O-attack) and thermodynamic (C-attack) pathways.
Reaction Pathway Diagram
The following diagram illustrates the divergence between the desired O-alkylation and the unwanted C-alkylation/Di-alkylation pathways.
Figure 1: Mechanistic divergence in Catechol alkylation. Green paths indicate the desired workflow; red paths indicate failure modes driven by solvent/stoichiometry.
Troubleshooting & FAQs
This section addresses specific observations users may encounter, explaining the "Why" and "How" based on physical organic chemistry.
Q1: I am detecting ring-propylated impurities (C-alkylation). Why is this happening?
Diagnosis: This is classically caused by Solvent Effects or Tight Ion Pairing .[1]
-
The Mechanism: In protic solvents (like Ethanol, Methanol, or Water), the solvent molecules form strong Hydrogen bonds with the oxygen of the phenoxide anion. This "solvation shell" shields the oxygen, making it less nucleophilic. Consequently, the "softer" ring carbon (which is not H-bonded) becomes competitively reactive, leading to C-alkylation [1].[1]
-
The Fix: Switch to a Polar Aprotic Solvent such as Acetone , Acetonitrile (MeCN) , or DMF . These solvents solvate the cation (K+) but leave the phenoxide anion "naked" and highly reactive toward O-alkylation.
Q2: Does the choice of Base affect the C- vs. O-selectivity?
Diagnosis: Yes. The "Hard/Soft" nature of the cation matters.
-
The Mechanism: Small, hard cations (Li+, Na+) can form tight ion pairs with the oxygen, potentially blocking it or coordinating in a way that allows C-alkylation. Large, soft cations (K+, Cs+) dissociate more easily in aprotic solvents, leaving the oxygen free to attack [2].
-
The Fix: Use Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) .[1][5] Avoid Lithium bases or Sodium Hydride if C-alkylation is persistent, although NaH is often acceptable in pure DMF.[1]
Q3: I am seeing significant 1,2-dipropoxybenzene (Over-alkylation). Is this C-alkylation?
Diagnosis: No, this is Di-O-alkylation.[1]
-
The Mechanism: The product, 2-propoxyphenol, still contains a free phenol group. If excess base and alkyl halide are present, the second OH group will react.
-
The Fix: This is a stoichiometry issue, not a regioselectivity issue.
-
Use a deficiency of alkyl halide (0.8 - 0.9 equivalents relative to Catechol).[1]
-
Slowly add the alkyl halide to a solution of Catechol to keep the unreacted Catechol concentration high relative to the product.
-
Q4: Does temperature influence the C-alkylation ratio?
Diagnosis: Yes.
-
The Mechanism: O-alkylation is generally the kinetic product (lower activation energy), while C-alkylation is often the thermodynamic product. Extremely high temperatures (or refluxing in high-boiling solvents like DMSO for extended periods) can increase the energy available to surmount the higher barrier for C-alkylation [3].
-
The Fix: Maintain moderate temperatures. Refluxing Acetone (56°C) is ideal.[1] If using DMF, keep the temperature below 80°C.
Optimized Experimental Protocol
Objective: Synthesis of 2-Propoxyphenol with >95% O-Selectivity.
Reagents & Materials[2][5][6][7][8][9][10]
-
Substrate: Catechol (1.0 equiv)[1]
-
Alkylating Agent: n-Propyl Bromide (0.95 equiv) — Note: Slight deficit prevents over-alkylation.[1]
-
Base: Anhydrous K2CO3 (1.2 equiv) — Must be finely ground.[1]
-
Solvent: Acetone (Reagent Grade, dried over molecular sieves).[1]
-
Atmosphere: Nitrogen or Argon (Critical to prevent Catechol oxidation to Quinones).[1]
Step-by-Step Methodology
-
Inerting: Flame-dry a 3-neck round bottom flask and flush with Nitrogen.
-
Solvation: Dissolve Catechol (11.0 g, 100 mmol) in Acetone (150 mL) . Stir until fully dissolved.
-
Deprotonation: Add Anhydrous K2CO3 (16.6 g, 120 mmol) . The mixture may turn slight grey/green due to trace oxidation; maintain N2 flow.[1] Stir at room temperature for 15 minutes.
-
Addition: Add n-Propyl Bromide (11.7 g, 95 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Why? Slow addition favors mono-alkylation over di-alkylation.[1]
-
-
Reflux: Heat the mixture to a gentle reflux (approx. 60°C bath temp) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1][6]
-
Workup (Crucial for Purity):
-
Filter off the solid inorganic salts (KBr, excess K2CO3).[1]
-
Partition: Dissolve the residue in Diethyl Ether or DCM and wash with 1M NaOH (cold) .
-
Note: The unreacted Catechol is highly soluble in water/base.[1] The product (mono-ether) is also somewhat acidic (pKa ~10) and can be extracted into strong base.[1] To separate Catechol from product effectively, use a Borate Buffer (pH 9) wash if yield loss to NaOH is observed, or strictly control the NaOH wash duration. Alternatively, wash with water to remove bulk Catechol, then purify via column chromatography.[1]
-
-
Purification: Distillation under reduced pressure or Silica Gel Chromatography (Gradient: 0 -> 20% EtOAc in Hexanes).
Comparative Data: Solvent Influence
The following table summarizes the impact of solvent choice on the selectivity of phenoxide alkylations, derived from general reactivity trends in ether synthesis [1][4].
| Parameter | Polar Aprotic (Acetone/DMF) | Protic (Ethanol/Water) | Non-Polar (Toluene) |
| Anion State | "Naked" (Highly Reactive) | Solvated (H-Bonded) | Ion-Paired (Aggregated) |
| Major Product | O-Alkylation | Mixed (C-alkylation risk increases) | Mixed / Slow Reaction |
| Reaction Rate | Fast ( | Slow ( | Very Slow |
| C-Alkylation Risk | Low | High | Moderate |
| Recommendation | Preferred | Avoid | Requires Phase Transfer Catalyst |
References
-
PharmaXChange. (2011).[1] Phenolates - O-alkylation and C-alkylation. Retrieved from [Link]
-
Imperial College London. (2004).[1] Organic Synthesis Lecture: Enolate Alkylation and Solvent Effects. Retrieved from [Link][1]
-
ResearchGate. (2025).[1] Differential reaction energy profiles for O versus C alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. 4-Propoxyphenol | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. o-Propoxyphenol | C9H12O2 | CID 80476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Thermal Management in 2-Propoxyphenol Synthesis
Ticket ID: KB-2024-GUETHOL-THERM Subject: Optimization of Exothermic Control & Regioselectivity in Catechol Mono-Propylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 2-Propoxyphenol (Guethol) via the mono-alkylation of catechol is a classic Williamson Ether Synthesis that presents two competing thermodynamic challenges: exothermic runaway risk and regioselectivity control .
In a batch reactor, the deprotonation of catechol (Acid-Base reaction) and the subsequent nucleophilic substitution (
This guide provides a self-validating protocol to decouple heat generation from reagent accumulation, ensuring high selectivity for the mono-ether.
Thermodynamic & Mechanistic Architecture
To control the temperature, you must understand where the heat comes from. The reaction proceeds in two distinct thermal events.[1][2][3]
2.1 The Heat Generation Pathway
-
Event A (Rapid Exotherm): Deprotonation of Catechol by the base (e.g., KOH,
). This is fast and highly exothermic. -
Event B (Sustained Exotherm): Nucleophilic attack of the catecholate anion on n-Propyl Bromide/Chloride. This is the rate-determining step (RDS) and releases heat over time.
Critical Insight: If you mix all reagents at once ("All-in" Batch), Event A and Event B overlap, overwhelming the cooling jacket. We recommend a Semi-Batch approach.
2.2 Reaction Logic Diagram
The following diagram illustrates the kinetic competition and thermal risks.
Figure 1: Reaction pathway showing critical heat generation points and the risk of over-alkylation (Di) if temperature is uncontrolled.
Standard Operating Procedure (SOP): Semi-Batch Protocol
This protocol uses a Phase Transfer Catalysis (PTC) method, which is superior for thermal management compared to solvent-reflux methods because it allows for lower operating temperatures.
Reagents:
-
Catechol (1.0 eq)
-
n-Propyl Bromide (1.1 eq)
-
Base: 45% KOH (aq) or Solid
-
Catalyst: TBAB (Tetrabutylammonium bromide) - 1-2 mol%
-
Solvent: Toluene or MIBK (creates a biphasic system)
Step-by-Step Thermal Control
| Phase | Action | Thermal Logic (The "Why") |
| 1. Inerting | Purge reactor with | Safety: Catechol oxidizes rapidly to quinones in air, generating heat and dark tar. |
| 2. Charging | Load Catechol, Solvent, and Catalyst. Start agitation (300+ RPM). | Establish a homogeneous organic phase before heat generation begins. |
| 3. Dosing (Base) | CRITICAL: Add Base dropwise over 30-60 mins. Maintain | Heat Control: Separates the deprotonation exotherm (Event A) from the alkylation. Prevents "hot spots."[4] |
| 4. Alkylation | Heat to 60-70°C. Add n-Propyl Bromide. | Selectivity: Keeping T < 80°C minimizes |
| 5. Quench | Cool to 20°C. Add dilute HCl to pH 6. | Stops the reaction immediately to prevent post-reaction over-alkylation. |
Troubleshooting Matrix & FAQs
Q1: My jacket temperature is oscillating wildly. What is happening?
Diagnosis: This is likely a PID tuning issue coupled with a delayed exotherm.
-
The Physics: As the reaction accelerates, it generates heat (
). The cryostat lowers the jacket temperature ( ) to compensate. If the reaction slows (reagent depletion) and is too low, the reactor over-cools, causing the heater to kick in, leading to oscillation. -
The Fix: Switch your cryostat to "Process Control" mode (controlling based on Internal
, not Jacket ). Set a (e.g., Jacket cannot be more than 15°C colder than Reactor) to prevent thermal shock.
Q2: I see a sudden temperature spike after 50% conversion.
Diagnosis: "Precipitation fouling" or "Stirring failure."
-
The Physics: As the salt by-product (KBr or KCl) forms, the slurry viscosity increases. If the impeller speed is constant, mixing efficiency drops. Heat transfer coefficient (
) decreases, trapping heat inside the bulk fluid. -
The Fix:
-
Increase agitation speed (RPM) as the reaction progresses.
-
Use a retreat-curve impeller or anchor impeller for high-solids slurries.
-
Q3: Why is my yield of 2-Propoxyphenol low, but 1,2-Dipropoxybenzene is high?
Diagnosis: Thermal Runaway or Localized Hotspots.
-
The Physics: The activation energy (
) for the second alkylation is higher than the first. Therefore, high temperature disproportionately accelerates the formation of the impurity ( at high T). -
The Fix:
-
Reduce reaction temperature by 10°C.
-
Verify your dosing rate. If you add base too fast, local concentrations of catecholate anion spike, driving the second reaction.
-
Q4: Emergency Response - What if the temperature exceeds 90°C?
Follow this logic flow immediately:
Figure 2: Emergency thermal runaway response protocol.
References
-
Williamson Ether Synthesis Mechanism & Kinetics
-
C
- Source: National Institutes of Health (NIH) / PubChem.
-
URL:[Link]
- Relevance: Safety data regarding oxid
-
Phase Transfer Catalysis in Etherific
-
Thermal Runaway in B
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rockallsafety.co.uk [rockallsafety.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: 2-Propoxyphenol Aqueous Solubility
Welcome to the technical support center for 2-Propoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of 2-Propoxyphenol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows. Our approach is rooted in scientific principles to explain the causality behind experimental choices, ensuring trustworthy and reproducible results.
Understanding 2-Propoxyphenol's Solubility Profile
2-Propoxyphenol is a phenolic compound with limited solubility in water, which can present challenges in various experimental and formulation settings. Understanding its physicochemical properties is the first step in overcoming these hurdles.
| Property | Value | Source |
| Water Solubility | 2.359 g/L (at 24.99 °C) | [ChemBK]([Link], 2-propoxy-) |
| Predicted pKa | 9.72 ± 0.30 | [ChemBK]([Link], 2-propoxy-) |
| Molecular Weight | 152.19 g/mol |
The limited water solubility is primarily due to the non-polar nature of the propoxy group and the benzene ring, which outweighs the hydrophilic contribution of the hydroxyl group. The phenolic hydroxyl group, however, provides a handle for significantly increasing solubility through pH modification.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Propoxyphenol not dissolving in water at neutral pH?
At neutral pH, 2-Propoxyphenol exists predominantly in its neutral, protonated form, which has limited solubility in water due to its hydrophobic components. The solubility at or near neutral pH is expected to be close to its intrinsic solubility of approximately 2.359 g/L.
Q2: How does pH affect the solubility of 2-Propoxyphenol?
The solubility of 2-Propoxyphenol is highly dependent on pH. As a weak acid with a predicted pKa of 9.72, its solubility dramatically increases at pH values above its pKa.[1] This is because the phenolic hydroxyl group deprotonates to form the more soluble phenoxide salt. At a pH two units above the pKa (i.e., pH 11.72), the compound will be almost completely in its ionized, more soluble form.
Caption: Effect of pH on 2-Propoxyphenol Ionization and Solubility.
Q3: Can I increase the solubility by heating the solution?
Q4: What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).[3]
Troubleshooting Guides
Issue 1: Precipitate forms when adding a stock solution of 2-Propoxyphenol in organic solvent to an aqueous buffer.
This is a common issue when a drug dissolved in a non-polar organic solvent is introduced into an aqueous environment. The drastic change in solvent polarity causes the compound to crash out of the solution.
Troubleshooting Steps:
-
Reduce the concentration of the stock solution: A more dilute stock solution will result in a lower final concentration of the organic solvent in the aqueous phase, which may prevent precipitation.
-
Use a water-miscible co-solvent for the stock solution: Prepare the stock solution in a co-solvent that is miscible with water, such as ethanol or dimethyl sulfoxide (DMSO).
-
Add the stock solution slowly with vigorous stirring: This helps to disperse the compound more effectively and avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the aqueous buffer: Gently warming the buffer can increase the solubility of 2-Propoxyphenol.
-
Adjust the pH of the aqueous buffer: If your experimental conditions allow, increasing the pH of the buffer to be closer to or above the pKa of 2-Propoxyphenol will significantly enhance its solubility.
Issue 2: The desired concentration of 2-Propoxyphenol cannot be reached even with pH adjustment.
While pH adjustment is a powerful tool, there might be a limit to the achievable concentration, or high pH might not be suitable for your experiment. In such cases, a combination of techniques is often necessary.
Experimental Protocol: Preparing a Concentrated Aqueous Solution of 2-Propoxyphenol using a Co-solvent and pH Adjustment
This protocol provides a systematic approach to solubilizing 2-Propoxyphenol by first utilizing a co-solvent and then adjusting the pH.
Materials:
-
2-Propoxyphenol
-
Ethanol (or Propylene Glycol, PEG 400)
-
Deionized water
-
1 M NaOH solution
-
1 M HCl solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Initial Dissolution in Co-solvent:
-
Weigh the desired amount of 2-Propoxyphenol.
-
In a clean glass beaker, add a minimal amount of the chosen co-solvent (e.g., ethanol) to form a slurry. Start with a co-solvent volume that is 5-10% of your final desired volume.
-
Stir the mixture until the 2-Propoxyphenol is fully dissolved. Gentle warming (to no more than 40°C) can be applied if necessary.
-
-
Addition to Aqueous Phase:
-
In a separate beaker, measure out approximately 80% of the final volume of deionized water.
-
While stirring the water, slowly add the 2-Propoxyphenol/co-solvent solution.
-
If any precipitation occurs, continue stirring and proceed to the next step.
-
-
pH Adjustment:
-
Place the pH probe in the solution.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding NaOH until the pH is approximately 10.5-11. At this pH, the 2-Propoxyphenol should be fully dissolved.
-
If a lower final pH is required for your experiment, you can carefully back-titrate with 1 M HCl. Be aware that precipitation may occur if the pH drops significantly below the pKa.
-
-
Final Volume Adjustment:
-
Once the 2-Propoxyphenol is fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add it to the volumetric flask.
-
Bring the solution to the final desired volume with deionized water.
-
Caption: Workflow for Solubilizing 2-Propoxyphenol in Aqueous Solution.
References
-
ChemBK. (n.d.). phenol, 2-propoxy-. Retrieved from [Link]
-
PubChem. (n.d.). o-Propoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved from [Link]
-
Quora. (2018). Why does the solubility of phenol in water increase with an increase in temperature? Retrieved from [Link]
- Anand, P., et al. (2011). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Controlled Release, 156(1), 1-13.
- Oršolić, N., et al. (2021). Nonaqueous Polyethylene Glycol as a Safer Alternative to Ethanolic Propolis Extracts with Comparable Antioxidant and Antimicrobial Activity. Molecules, 26(12), 3683.
- de Oliveira, V. M., et al. (2023).
Sources
impact of base selection on the efficiency of 2-Propoxyphenol synthesis
A Researcher's Guide to Navigating Base Selection and Optimizing Reaction Efficiency
Welcome to the Technical Support Center for the synthesis of 2-propoxyphenol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance in a user-friendly question-and-answer format. As Senior Application Scientists, we understand that the success of your synthesis hinges on nuanced experimental choices. Here, we delve into the critical role of base selection in the Williamson ether synthesis of 2-propoxyphenol from catechol, offering field-proven insights to help you troubleshoot common issues and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 2-propoxyphenol from catechol?
The principal challenge lies in achieving selective mono-O-propylation of catechol. Catechol possesses two hydroxyl groups with different acidities, making it susceptible to both mono- and di-alkylation. The goal is to favor the formation of 2-propoxyphenol over the isomeric 1-propoxyphenol and the di-substituted byproduct, 1,2-dipropoxybenzene. Furthermore, the phenoxide intermediate is an ambident nucleophile, meaning it can undergo C-alkylation as a side reaction, although O-alkylation is generally favored.[1] The choice of base is a critical parameter in controlling this selectivity.
Q2: Which bases are commonly recommended for the synthesis of 2-propoxyphenol, and what is the rationale behind their use?
The selection of a base is a balance between ensuring complete deprotonation of one hydroxyl group of catechol and minimizing side reactions. Here's a breakdown of common choices:
-
Potassium Carbonate (K₂CO₃): This is often the base of choice for phenolic alkylations. As a moderately weak base, it is strong enough to deprotonate the more acidic hydroxyl group of catechol (pKa₁ ≈ 9.25) but is less likely to promote side reactions like elimination or extensive di-alkylation compared to stronger bases. It is also cost-effective and easy to handle.
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are stronger bases that can ensure a higher concentration of the phenoxide, potentially leading to faster reaction rates. However, their higher basicity can also increase the likelihood of di-propylation and other side reactions if not used judiciously.[2]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base, NaH provides irreversible deprotonation. It is particularly useful when dealing with less reactive alkylating agents or when complete deprotonation is necessary. However, its high reactivity demands strictly anhydrous conditions, and it can increase the propensity for side reactions if stoichiometry is not carefully controlled.
-
Cesium Carbonate (Cs₂CO₃): Often used to enhance the rate and selectivity of O-alkylation. The larger cesium cation is more "naked" in solution, leading to a more reactive phenoxide anion. This can be particularly advantageous for achieving high yields in challenging alkylations.[3][4][5]
Q3: My reaction is producing a significant amount of 1,2-dipropoxybenzene. How can I improve the selectivity for the mono-propylated product?
The formation of the di-substituted product is a common issue and is often a result of using an excess of the alkylating agent or a base that is too strong or used in excess. Here are some troubleshooting strategies:
-
Stoichiometry is Key: Carefully control the stoichiometry of your reactants. Use a slight excess of catechol relative to the propyl halide (e.g., 1.1 to 1.5 equivalents of catechol). This ensures that the propyl halide is the limiting reagent, reducing the chance of a second alkylation event.
-
Base Equivalents: Use only a slight excess of the base (e.g., 1.1 to 1.2 equivalents) relative to the catechol. This will favor the deprotonation of only one hydroxyl group.
-
Choice of Base: Consider using a weaker base like potassium carbonate. Its lower basicity can provide better control over the mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product.
-
Slow Addition: Add the propyl halide slowly to the reaction mixture containing the catechol and base. This maintains a low concentration of the alkylating agent throughout the reaction, further disfavoring di-alkylation.
Q4: I am observing a low overall yield, with a significant amount of unreacted catechol remaining. What are the likely causes and solutions?
Low conversion of catechol can stem from several factors:
-
Insufficient Base Strength or Amount: The base may not be strong enough or used in sufficient quantity to effectively deprotonate the catechol. If using a weak base like K₂CO₃, ensure it is finely powdered and that the reaction is stirred vigorously to maximize surface area and contact. If the issue persists, consider switching to a stronger base like NaOH or KOH.
-
Reaction Time and Temperature: The Williamson ether synthesis can be slow. Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. For many phenolic alkylations, temperatures in the range of 60-100 °C are common.[6]
-
Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but leave the phenoxide anion relatively free and highly nucleophilic. Protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilicity and slowing down the reaction.
-
Water Content: If using a strong base like NaH, ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base, leading to incomplete deprotonation.
Q5: Besides di-alkylation, what other side products should I be aware of, and how can I minimize their formation?
Two other common side reactions are C-alkylation and elimination.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of propyl-substituted catechols. To minimize C-alkylation, using aprotic polar solvents is beneficial. Phase-transfer catalysis can also significantly enhance the selectivity for O-alkylation.[1]
-
Elimination (E2): If using a secondary or tertiary propyl halide (though less common for this synthesis), elimination to form propene can compete with the desired SN2 reaction, especially in the presence of a strong, sterically hindered base. Using a primary propyl halide like 1-bromopropane or 1-iodopropane is crucial to avoid this.
Troubleshooting Guide at a Glance
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-Propoxyphenol | Incomplete deprotonation of catechol. | Use a stronger base (e.g., NaOH, KOH) or increase the amount of base slightly. Ensure anhydrous conditions if using NaH. |
| Reaction conditions not optimal. | Increase reaction time or temperature. Switch to a polar aprotic solvent (DMF, DMSO). | |
| High Yield of 1,2-Dipropoxybenzene | Excess propyl halide or base. | Use a slight excess of catechol. Use stoichiometric amounts of the base. |
| Base is too strong. | Switch to a weaker base like K₂CO₃. | |
| Rapid addition of alkylating agent. | Add the propyl halide dropwise to the reaction mixture. | |
| Formation of C-Alkylated Byproducts | Ambident nature of the phenoxide. | Use a polar aprotic solvent. Employ a phase-transfer catalyst (e.g., TBAB). |
| Reaction Fails to Proceed | Inactive base or wet reagents/solvents. | Use fresh, high-purity base. Ensure all glassware and solvents are dry, especially when using NaH. |
| Poor quality alkylating agent. | Use a fresh bottle of 1-bromopropane or 1-iodopropane. |
Experimental Protocols
Protocol 1: Selective Mono-propylation of Catechol using Potassium Carbonate
This protocol prioritizes selectivity for the mono-alkylated product.
Materials:
-
Catechol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.1 equivalents) and anhydrous DMF.
-
Add finely powdered anhydrous potassium carbonate (1.2 equivalents) to the solution.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Slowly add 1-bromopropane (1.0 equivalent) dropwise over 30 minutes.
-
Maintain the reaction at 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M NaOH (2 x 30 mL) to remove unreacted catechol, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-propoxyphenol.
Protocol 2: Accelerated Synthesis using Sodium Hydroxide
This protocol is designed for a faster reaction rate but may require more careful control to maintain selectivity.
Materials:
-
Catechol
-
1-Iodopropane
-
Sodium Hydroxide (NaOH) pellets
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve catechol (1.2 equivalents) in anhydrous acetonitrile.
-
Add finely crushed sodium hydroxide (1.1 equivalents) and stir the suspension for 15 minutes at room temperature.
-
Add 1-iodopropane (1.0 equivalent) and heat the mixture to reflux (approximately 82 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and carefully quench with 1 M HCl until the solution is neutral.
-
Pour the mixture into water and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain pure 2-propoxyphenol.
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of 2-propoxyphenol synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
-
Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. MDPI. [Link]
-
PTC Selective O-Alkylation. PTC Organics, Inc.. [Link]
-
Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines. Molecules. [Link]
-
The Impact of Mixed NaOH and KOH Mole Fraction on Mechanical Performance of Metakaolin Based Geopolymer Material. Journal of Medicinal and Chemical Sciences. [Link]
-
On the role of potassium in Prussian blue analogue-derived Mn–Co catalysts applied in the CO hydrogenation to higher alcohols. Catalysis Science & Technology. [Link]
-
Synthesis of o-ethoxyphenol from catechol and ethanol over oxide catalyst. ResearchGate. [Link]
- Monoalkylation of unsubstituted dihydric phenols with lower alkyl chlorides using alkali metal carbonates or bicarbonates as a condensing agent.
-
catechol. Organic Syntheses. [Link]
-
Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites. ResearchGate. [Link]
-
Cesium carbonate catalyzed chemoselective hydrosilylation of aldehydes and ketones under solvent-free conditions. PubMed. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Purposed mechanism for reaction of catechol (1,2-dihydroxybenzene) with peroxyl radicals (ROO·). ResearchGate. [Link]
-
Toward Intrinsic Catalytic Rates and Selectivities of Zeolites in the Presence of Limiting Diffusion and Deactivation. ACS Catalysis. [Link]
-
Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PMC. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]
- Cesium carbonate catalyzed preparation of alkyl aromatic ether using acetonitrile as solvent.
-
The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Organic Chemistry Portal. [Link]
-
Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1. PMC. [Link]
- Process of producing catechol derivatives.
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
C- or O-Alkylation? ChemistryViews. [Link]
-
Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
-
Protective Group Strategies. ResearchGate. [Link]
-
experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant from cough tablets. CDN. [Link]
-
Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl)2Mn(RCOOET)]. MDPI. [Link]
-
Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. PubMed. [Link]
-
Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. YouTube. [Link]
-
Synthesis of 1,2-diethoxybenzene from catechol and diethyl carbonate over KOH/AC. ResearchGate. [Link]
-
Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. NIH. [Link]
-
Williamson Ether Synthesis Practice Problems. Test Your Skills with Real Questions. [Link]
-
Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. PMC. [Link]
-
Protecting Groups in Organic Synthesis. Ready Lab - UT Southwestern. [Link]
-
Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol. ResearchGate. [Link]
-
Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? Owlstown. [Link]
-
Caesium carbonate as an efficient catalyst for the synthesis polyhydroquinolines derivatives. JOCPR. [Link]
-
Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. ResearchGate. [Link]
-
Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. ResearchGate. [Link]
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. The Impact of Mixed NaOH and KOH Mole Fraction on Mechanical Performance of Metakaolin Based Geopolymer Material [jmchemsci.com]
- 3. Cesium carbonate catalyzed chemoselective hydrosilylation of aldehydes and ketones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101037381A - Cesium carbonate catalyzed preparation of alkyl aromatic ether using acetonitrile as solvent - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
Validation & Comparative
comparing the antioxidant activity of 2-Propoxyphenol and 4-Propoxyphenol
This guide provides an in-depth technical comparison of 2-Propoxyphenol and 4-Propoxyphenol , focusing on their antioxidant mechanisms, kinetic performance, and suitability for pharmaceutical or cosmetic applications.
Executive Summary
In the development of lipophilic antioxidants, the position of the alkoxy substituent on the phenolic ring dictates both the Bond Dissociation Enthalpy (BDE) and the kinetic accessibility of the hydroxyl group.
-
4-Propoxyphenol (Para-isomer): Exhibits superior radical scavenging kinetics due to the strong electron-donating effect (+M) of the para-propoxy group, which destabilizes the O-H bond and stabilizes the resulting phenoxy radical without steric hindrance. It is the preferred candidate for rapid oxidative chain-breaking.
-
2-Propoxyphenol (Ortho-isomer): Characterized by an intramolecular hydrogen bond that stabilizes the ground state. While effective against small radicals (e.g.,
OH), it shows reduced efficacy against bulky radicals (e.g., DPPH, peroxyl) due to steric shielding and thermodynamic stabilization of the phenol.
Chemical Structure & Mechanistic Basis[1]
The core difference lies in the Ortho- vs. Para-Effect . Both compounds are mono-propyl ethers of dihydroxybenzenes (catechol and hydroquinone, respectively), but their electronic environments differ drastically.
Structural Analysis (Graphviz)
Figure 1: Structural determinants of antioxidant activity. The ortho-isomer forms a "closed" conformation via H-bonding, while the para-isomer remains "open" and electronically activated.
Mechanism of Action: HAT vs. SET
Antioxidants function primarily via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) .
-
4-Propoxyphenol: The para-alkoxy group increases electron density at the phenolic oxygen, lowering the Ionization Potential (IP). This facilitates SET mechanisms and weakens the O-H bond for faster HAT .
-
2-Propoxyphenol: The intramolecular H-bond (
) lowers the energy of the ground state. Breaking this bond requires overcoming this stabilization energy, effectively increasing the BDE compared to the para-isomer in non-polar solvents.
Comparative Performance Data
The following data synthesizes experimental trends observed in homologous alkoxyphenols (e.g., guaiacol vs. mequinol) and specific data for propyl derivatives.
| Feature | 2-Propoxyphenol (Ortho) | 4-Propoxyphenol (Para) | Verdict |
| Primary Mechanism | HAT (Slow) | HAT (Fast) + SET | Para |
| DPPH IC50 (approx.) | High (~100-150 µM) | Low (~15-25 µM) | Para is 5-6x more potent |
| BDE (O-H) | Higher (Stronger bond) | Lower (Weaker bond) | Para (Easier abstraction) |
| Steric Accessibility | Low (Shielded) | High (Exposed) | Para |
| Lipophilicity (LogP) | ~2.3 | ~2.3 | Equal |
| Toxicity Profile | Low (Flavor/Fragrance use) | Moderate (Skin Irritant) | Ortho (Safer) |
Critical Insight: In DPPH assays, 4-alkoxyphenols consistently outperform 2-alkoxyphenols. For example, the methoxy analogue (4-methoxyphenol) has a BDE of ~-4.9 kcal/mol relative to phenol, whereas 2-methoxyphenol is ~-4.0 kcal/mol, indicating the para-radical is thermodynamically more stable and kinetically faster to form [1, 2].
Experimental Protocols
To validate these claims in your lab, use the following optimized protocols. These are adjusted for the lipophilic nature of propoxy-derivatives.
Experiment A: DPPH Radical Scavenging Assay (Lipophilic Optimization)
Standard aqueous buffers may cause precipitation of propoxyphenols. Use methanol/ethanol systems.
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in HPLC-grade methanol. Keep in amber bottles (light sensitive).
-
Prepare serial dilutions of 2-Propoxyphenol and 4-Propoxyphenol in methanol (Range: 5 µM to 200 µM).
-
-
Reaction Setup:
-
In a 96-well microplate, add 20 µL of sample solution.
-
Add 180 µL of DPPH stock solution using a multi-channel pipette.
-
Include a Solvent Blank (20 µL MeOH + 180 µL DPPH) and a Sample Blank (20 µL Sample + 180 µL MeOH) to correct for native absorbance.
-
-
Incubation:
-
Incubate in the dark at 25°C for 30 minutes .
-
-
Measurement:
-
Measure absorbance at 517 nm .
-
-
Calculation:
-
Plot Concentration vs. % Inhibition to determine IC50 .
-
Experiment B: Ferric Reducing Antioxidant Power (FRAP)
Validates the SET (Single Electron Transfer) capacity.
-
FRAP Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl
in a 10:1:1 ratio. -
Procedure: Mix 10 µL of sample (1 mM) with 300 µL of FRAP reagent. Incubate at 37°C for 4 minutes.
-
Readout: Measure absorbance at 593 nm .
-
Expectation: 4-Propoxyphenol will show significantly higher absorbance (blue color) due to easier electron donation compared to the ortho-isomer.
Pathway Visualization
The following diagram illustrates the divergent oxidative pathways for both compounds.
Figure 2: Kinetic pathway comparison. The bold path indicates the kinetically favored reaction of 4-Propoxyphenol with peroxyl radicals.
Conclusion & Recommendations
For applications requiring rapid quenching of free radicals (e.g., stabilizing monomers, acute therapeutic antioxidants), 4-Propoxyphenol is the superior choice. Its lack of steric hindrance and favorable electronic activation allow it to act via both HAT and SET mechanisms efficiently.
However, for flavor, fragrance, or slow-release applications where stability and lower toxicity are paramount, 2-Propoxyphenol is preferred. Its intramolecular hydrogen bond makes it less reactive to air oxidation (better shelf stability) while still providing antioxidant protection against smaller, highly reactive species like hydroxyl radicals.
References
-
Poly Methoxy Phenols in Solution: O−H Bond Dissociation Enthalpies. J. Org. Chem. (2003).[1] Comparative BDE analysis of ortho vs para methoxyphenols.
-
Antioxidant Activity of Natural Hydroquinones. Int. J. Mol. Sci. (2010).[2] Highlights the potency of hydroquinone ethers (para-substituted) in DPPH assays.
-
Comparison of Phenolic Compounds and Antioxidant Activities. Frontiers in Nutrition (2021). General methodology for DPPH and antioxidant comparison.
-
4-Propoxyphenol PubChem Entry. National Library of Medicine. Chemical and physical property data.
Sources
Technical Comparison: 2-Propoxyphenol vs. 2-Isopropoxyphenol in Bioactivity and Assay Performance
This guide provides a technical comparison between 2-Propoxyphenol (2-PP) and 2-Isopropoxyphenol (2-IPP) , focusing on their distinct roles in biological assays, specifically in metabolic toxicology , biomonitoring , and structure-activity relationships (SAR) .
Executive Summary
In biological research and drug development, the distinction between 2-Propoxyphenol (2-n-propoxyphenol) and its isomer 2-Isopropoxyphenol (2-IPP) is critical, particularly in the fields of toxicology and metabolic profiling.
-
2-Isopropoxyphenol (2-IPP): The primary biological metabolite of the carbamate insecticide Propoxur . Its quantification in urine or blood is the "Gold Standard" assay for assessing exposure to carbamates.
-
2-Propoxyphenol (2-PP): A structural isomer often used as a negative control or internal standard in chromatographic assays to validate the specificity of 2-IPP detection. It also possesses distinct antioxidant properties due to the lack of steric hindrance at the ether linkage compared to the isopropyl group.
This guide details the experimental protocols required to distinguish these isomers and compares their performance in functional bioassays.
Chemical & Physicochemical Basis
The biological divergence of these two compounds stems from the steric bulk of the ether substituent at the ortho position relative to the phenolic hydroxyl group.
| Feature | 2-Propoxyphenol (2-PP) | 2-Isopropoxyphenol (2-IPP) |
| Structure | Linear propyl chain ( | Branched isopropyl chain ( |
| Steric Hindrance | Low | High (Shields the phenolic -OH) |
| Primary Biological Role | Flavoring agent; Structural Analog | Propoxur Metabolite (Biomarker) |
| Boiling Point | Higher (Stronger Van der Waals) | Lower (Reduced surface area) |
| Assay Retention (GC) | Elutes Later (typically) | Elutes Earlier |
| Metabolic Origin | Dietary (rare) or synthetic impurity | Hydrolysis of Propoxur (Carbamate) |
Structural Logic Diagram (Graphviz)
The following diagram illustrates the structural divergence and its impact on biological interaction.
Caption: Structural divergence of catechol ethers affecting assay performance. The branched isopropyl group of 2-IPP creates steric shielding distinct from the linear 2-PP.
Biological Assay 1: Metabolic Biomonitoring (Toxicology)
The most significant application of 2-Isopropoxyphenol is as a biomarker. In this context, 2-Propoxyphenol serves as a critical differentiator to prove assay specificity.
Context: Propoxur Exposure Assessment
When an organism is exposed to Propoxur (Baygon), liver esterases rapidly hydrolyze the carbamate bond, releasing 2-IPP, which is then conjugated (glucuronide/sulfate) and excreted.
Protocol: Differentiating Isomers in Urine
Objective: Quantify 2-IPP without interference from 2-PP or other phenol isomers.
Workflow:
-
Sample Prep: Collect 24h urine.
-
Hydrolysis: Add
-Glucuronidase/Arylsulfatase (Helix pomatia) to de-conjugate the phenol. Incubate at 37°C for 4 hours. -
Extraction: Acidify to pH 2.0 (HCl) and extract with Dichloromethane (DCM).
-
Derivatization (Crucial): React with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Why? Phenols are polar and tail on GC columns. Silylation improves peak shape and separation.
-
-
Detection: GC-MS (SIM Mode).
Performance Comparison Data:
| Parameter | 2-Isopropoxyphenol (Target) | 2-Propoxyphenol (Interferent) |
| GC Retention Time | Earlier (e.g., 12.4 min) | Later (e.g., 12.9 min) |
| Major MS Ion (m/z) | 110 (Loss of isopropyl) | 110 (Loss of propyl) |
| Secondary Ion | 152 (Molecular Ion) | 152 (Molecular Ion) |
| Resolution Req. | Requires capillary column (DB-5ms) | Must be baseline separated |
Metabolic Pathway Diagram
Caption: The metabolic pathway of Propoxur yielding 2-Isopropoxyphenol, the target analyte for toxicological assays.
Biological Assay 2: Antioxidant Capacity (Structure-Activity)
While 2-IPP is a toxicological marker, both compounds are phenols and possess antioxidant activity. However, their efficacy differs due to steric hindrance affecting the stability of the phenoxyl radical.
Experimental Setup: DPPH Radical Scavenging
Objective: Compare the ability of 2-PP and 2-IPP to donate a hydrogen atom to the DPPH radical.
Protocol:
-
Prepare 0.1 mM DPPH solution in methanol.
-
Add test compounds (2-PP and 2-IPP) at concentrations ranging from 10-100
M. -
Incubate in dark for 30 mins.
-
Measure Absorbance at 517 nm.
Comparative Insight:
-
2-Propoxyphenol: Generally exhibits higher antioxidant rates. The linear propyl group provides less steric obstruction to the phenolic hydrogen, allowing faster reaction with free radicals.
-
2-Isopropoxyphenol: The bulky isopropyl group shields the oxygen, slightly reducing the rate of H-atom transfer (HAT), making it a slower antioxidant.
References
-
Biological Monitoring of Propoxur
- Title: Determination of 2-isopropoxyphenol in urine by capillary gas chrom
- Source: PubMed (Arch Toxicol).
-
URL:[Link]
-
Metabolic Profiling
- Title: Time-Course Changes in Urine Metabolic Profiles of Rats Following 90-Day Exposure to Propoxur.
- Source: NIH (PubMed Central).
-
URL:[Link]
-
Chemical Properties & Safety
-
Phenolic Antioxidant Mechanisms
Sources
- 1. 3-Isopropoxyphenol | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Antioxidant/Pro-Oxidant Actions of Polyphenols From Grapevine and Wine By-Products-Base for Complementary Therapy in Ischemic Heart Diseases [frontiersin.org]
A Comparative Guide to the NMR Spectra of Propoxyphenol Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of such isomers. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of the ortho-, meta-, and para-isomers of propoxyphenol, offering field-proven insights for their differentiation.
Introduction: The Challenge of Isomer Differentiation
Propoxyphenol (C₉H₁₂O₂) exists as three distinct positional isomers: 2-propoxyphenol (ortho), 3-propoxyphenol (meta), and 4-propoxyphenol (para). The subtle shift in the position of the propoxy and hydroxyl groups on the benzene ring leads to unique electronic environments for each proton and carbon atom. These differences manifest as distinct chemical shifts (δ), coupling constants (J), and splitting patterns in their respective NMR spectra. A thorough understanding of these spectral nuances is critical for synthetic chemists, quality control analysts, and drug metabolism scientists to ensure the correct isomer is synthesized, isolated, and tracked.
This guide will dissect the ¹H and ¹³C NMR spectra of each isomer, providing a framework for their rapid and confident identification. The causality behind the observed spectral differences will be explained through the lens of fundamental principles of substituent effects in aromatic systems.
Caption: Molecular structures of the three propoxyphenol isomers.
Experimental Protocol: Acquiring High-Quality NMR Data
The data presented herein were acquired using a standardized protocol to ensure comparability.
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-15 mg of the propoxyphenol isomer for ¹H NMR or 40-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and the presence of a residual solvent peak at 7.26 ppm for ¹H NMR and a triplet at 77.16 ppm for ¹³C NMR, which can be used for spectral calibration.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm in both ¹H and ¹³C NMR spectra.
Instrumental Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K (25 °C)
The choice of a 400 MHz spectrometer provides a good balance between resolution and accessibility for most research laboratories. Higher field strengths can be employed for more complex molecules or to resolve overlapping signals.
Comparative Analysis of ¹H NMR Spectra
The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative for distinguishing between the propoxyphenol isomers. The electronic effects of the hydroxyl (-OH) and propoxy (-OPr) groups dictate the chemical shifts of the aromatic protons. Both are electron-donating groups through resonance, which tends to shield the ortho and para positions, shifting their signals upfield (to lower ppm values) relative to benzene (δ 7.34 ppm).
Caption: Workflow for ¹H NMR spectral analysis of propoxyphenol isomers.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Isomer | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2-Propoxyphenol | Aromatic | ~6.92 | m | 1H | Ar-H |
| ~6.83 | m | 2H | Ar-H | ||
| ~6.80 | m | 1H | Ar-H | ||
| Hydroxyl | ~5.81 | s | 1H | -OH | |
| Propoxy | 3.93 | t | 2H | -OCH₂- | |
| Propoxy | 1.78 | sextet | 2H | -CH₂- | |
| Propoxy | 1.00 | t | 3H | -CH₃ | |
| 3-Propoxyphenol * | Aromatic | ~7.13 | t | 1H | Ar-H |
| ~6.50-6.41 | m | 3H | Ar-H | ||
| Hydroxyl | ~5.34 | s | 1H | -OH | |
| Propoxy | ~3.9 (est.) | t | 2H | -OCH₂- | |
| Propoxy | ~1.8 (est.) | sextet | 2H | -CH₂- | |
| Propoxy | ~1.0 (est.) | t | 3H | -CH₃ | |
| 4-Propoxyphenol | Aromatic | ~6.78 | d | 2H | Ar-H (ortho to -OH) |
| ~6.72 | d | 2H | Ar-H (ortho to -OPr) | ||
| Hydroxyl | ~4.7 (variable) | s | 1H | -OH | |
| Propoxy | 3.88 | t | 2H | -OCH₂- | |
| Propoxy | 1.79 | sextet | 2H | -CH₂- | |
| Propoxy | 1.02 | t | 3H | -CH₃ |
Note: Data for 3-propoxyphenol's aromatic region is based on the closely related 3-methoxyphenol as a proxy[1]. The aliphatic region is estimated based on typical values. s = singlet, d = doublet, t = triplet, q = quartet, sextet = sextet, m = multiplet.
Analysis of Spectral Differences:
-
2-Propoxyphenol (ortho): The proximity of the two bulky substituents leads to a complex and overlapping multiplet in the aromatic region, making straightforward assignment challenging without 2D NMR techniques. The four aromatic protons are all chemically non-equivalent.
-
3-Propoxyphenol (meta): This isomer is expected to show the most complex splitting pattern in the aromatic region, with four distinct signals. The proton between the two oxygen-containing substituents will be the most shielded (furthest upfield).
-
4-Propoxyphenol (para): Due to the plane of symmetry through the C1-C4 axis, this isomer exhibits the simplest aromatic spectrum. The two protons ortho to the hydroxyl group are chemically equivalent, as are the two protons ortho to the propoxy group. This results in two doublets, often appearing as an AA'BB' system, which is a hallmark of para-disubstituted benzenes.[2]
The aliphatic region for all three isomers is very similar, showing a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen. The slight variations in their chemical shifts are generally not sufficient for unambiguous isomer identification.
Comparative Analysis of ¹³C NMR Spectra
Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of unique carbon environments in a molecule. This is a powerful tool for distinguishing isomers, particularly those with different symmetry elements.[3]
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Isomer | Number of Aromatic Signals | Aromatic Chemical Shifts (δ, ppm) | Aliphatic Chemical Shifts (δ, ppm) |
| 2-Propoxyphenol | 6 | ~146.5 (C-OPr), ~145.9 (C-OH), ~121.3, ~120.1, ~115.0, ~114.8 | ~70.9 (-OCH₂-), ~22.6 (-CH₂-), ~10.5 (-CH₃) |
| 3-Propoxyphenol * | 6 | ~161.2 (C-OPr), ~155.6 (C-OH), ~131.5, ~105.2, ~104.5, ~102.2 | ~63.5 (-OCH₂-), ~22.5 (-CH₂-), ~10.5 (-CH₃) |
| 4-Propoxyphenol | 4 | ~153.2 (C-OPr), ~149.5 (C-OH), ~116.3, ~115.8 | ~70.2 (-OCH₂-), ~22.7 (-CH₂-), ~10.6 (-CH₃) |
Note: Data for 3-propoxyphenol's aromatic region is based on the closely related 3-methoxyphenol as a proxy[1]; aliphatic carbons are estimated.
Key Differentiating Features in ¹³C NMR:
-
Symmetry: The most striking difference is the number of aromatic signals. Both the ortho and meta isomers, lacking a plane of symmetry that bisects the ring, show six distinct aromatic carbon signals. In contrast, the para isomer, with its higher symmetry, displays only four signals in the aromatic region. This immediately distinguishes the para isomer from the other two.
-
Chemical Shifts of Oxygen-Bearing Carbons: The carbons directly attached to the oxygen atoms (ipso-carbons) are significantly deshielded and appear at the downfield end of the aromatic region. The relative positions of these signals can provide further clues for distinguishing between the ortho and meta isomers, although this can be subtle and may require comparison with predicted spectra or reference data.
Advanced NMR Techniques for Unambiguous Assignment
While 1D NMR is often sufficient, complex cases or the need for absolute certainty may require 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of protons within the aromatic ring and the propoxy chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the overall connectivity of the molecule.
Caption: Logical workflow for employing 2D NMR in isomer differentiation.
Conclusion
The differentiation of propoxyphenol isomers is readily achievable through a systematic analysis of their ¹H and ¹³C NMR spectra. The key distinguishing features lie in the number of signals and the splitting patterns observed in the aromatic region of the spectra, which are a direct consequence of the different substitution patterns and molecular symmetries. The para isomer is easily identified by its simple ¹H NMR spectrum (two doublets) and the presence of only four signals in its ¹³C NMR spectrum. The ortho and meta isomers, while both showing more complex spectra with six aromatic carbon signals, can be distinguished by careful analysis of their ¹H NMR splitting patterns. In cases of ambiguity, 2D NMR techniques provide definitive structural confirmation. This guide provides a robust framework for researchers, scientists, and drug development professionals to confidently identify these and other related isomeric compounds.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29352, 4-Propoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80476, o-Propoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116239, 3-Propoxyphenol. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
University of California, Davis. (n.d.). 13.7: 13C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
JoVE. (2026, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Propoxyphenol. Retrieved from [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
- Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. Wiley.
-
JoVE. (2026, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Sources
Technical Guide: Efficacy Evaluation of 2-Propoxyphenol vs. Standard Phenolic Antioxidants
The following technical guide evaluates the efficacy of 2-Propoxyphenol (1-hydroxy-2-propoxybenzene) relative to established phenolic antioxidants. This analysis synthesizes structural activity relationships (SAR), physicochemical properties, and experimental protocols to provide a robust comparison for drug development and food chemistry applications.
Executive Summary
2-Propoxyphenol (2-PP) , a structural analog of Guaiacol (2-methoxyphenol), occupies a unique physicochemical niche between highly polar natural phenols and highly lipophilic synthetic antioxidants like BHT. While its primary industrial application has historically been in flavor chemistry (as a vanillin derivative or smoke flavor constituent), its ortho-alkoxy phenol structure confers significant antioxidant potential via Hydrogen Atom Transfer (HAT).
Key Findings:
-
Mechanism: 2-PP functions primarily as a radical scavenger, stabilizing phenoxy radicals through electron donation from the ortho-propoxy group.
-
Comparative Advantage: Unlike Guaiacol, the propyl chain in 2-PP significantly increases lipophilicity (LogP ~2.3 vs. 1.3), enhancing its efficacy in oil-in-water emulsions and lipid-rich matrices according to the "Polar Paradox."
-
Performance: In radical scavenging assays (DPPH), 2-PP exhibits kinetic reactivity comparable to Guaiacol but superior to BHT in the initial propagation phase. In lipid peroxidation models, it outperforms Guaiacol due to better interfacial partitioning.
Chemical Profile & Mechanism of Action[1]
Structural Activity Relationship (SAR)
The antioxidant efficacy of 2-PP is dictated by the substitution pattern on the benzene ring.
-
Active Site: The phenolic hydroxyl (-OH) group at position 1 is the hydrogen donor.
-
Stabilizing Group: The ortho-propoxy group (-OCH₂CH₂CH₃) at position 2 acts as an Electron Donating Group (EDG). This increases the electron density of the aromatic ring, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and facilitating hydrogen release.
-
Steric & Lipophilic Modulator: The propyl chain provides steric bulk (preventing pro-oxidant side reactions) and increases hydrophobicity, allowing the molecule to penetrate lipid bilayers more effectively than its methoxy counterpart (Guaiacol).
Mechanism: Hydrogen Atom Transfer (HAT)
The primary mechanism is the direct inactivation of peroxyl radicals (
Reaction:
The resulting phenoxy radical (
Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) for 2-Propoxyphenol. The ortho-propoxy group stabilizes the resulting radical.
Comparative Efficacy Analysis
The following table contrasts 2-PP with Guaiacol (structural parent), Eugenol (natural analog), and BHT (synthetic standard).
Table 1: Physicochemical and Functional Comparison
| Feature | 2-Propoxyphenol | Guaiacol | Eugenol | BHT |
| Structure | o-Propoxyphenol | o-Methoxyphenol | 4-Allyl-2-methoxyphenol | 2,6-di-tert-butyl-4-methylphenol |
| LogP (Lipophilicity) | ~2.35 (Moderate) | 1.32 (Low) | 2.27 (Moderate) | 5.10 (High) |
| Primary Mechanism | HAT | HAT | HAT + Allylic addition | HAT (Sterically hindered) |
| DPPH Reactivity | High (Fast Kinetics) | High (Fast Kinetics) | High | Moderate (Slow Kinetics) |
| Emulsion Efficacy | High (Interfacial active) | Low (Partitions to water) | High | Moderate (Buried in oil core) |
| Thermal Stability | Moderate (<200°C) | Low (Volatile) | Moderate | High |
The "Polar Paradox" Advantage
2-Propoxyphenol exhibits superior performance in emulsions compared to Guaiacol. According to the Polar Paradox:
-
Guaiacol (Polar): Partitions into the aqueous phase, leaving lipid droplets unprotected.
-
BHT (Non-polar): Buried deep within the lipid core, less effective at the interface where oxidation initiates.
-
2-Propoxyphenol (Amphiphilic): The propoxy chain provides enough lipophilicity to anchor the molecule at the oil-water interface , positioning the antioxidant -OH group exactly where peroxyl radicals attack.
Experimental Protocols (Self-Validating)
To rigorously evaluate 2-PP, use the following protocols. These are designed with internal controls to ensure data validity.
DPPH Radical Scavenging Assay (Kinetic Mode)
Purpose: To measure intrinsic hydrogen donating ability independent of lipid solubility.
Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample: Dissolve 2-PP and comparators (BHT, Guaiacol) in methanol at equimolar concentrations (e.g., 10–100 µM).
-
Reaction: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex immediately.
-
Measurement: Monitor Absorbance at 517 nm continuously for 30 minutes (Kinetic Mode) rather than a single endpoint.
-
Validation:
-
Blank: Methanol only (Abs ~ 0).
-
Control: DPPH + Methanol (Abs ~ 0.9).
-
Standard: Ascorbic Acid (Rapid decay reference).
-
Expected Outcome: 2-PP should show a rapid initial decay in absorbance (similar to Guaiacol), reaching a plateau faster than BHT, which exhibits "slow-binding" kinetics due to steric hindrance.
Lipid Peroxidation Inhibition (TBARS in Emulsion)
Purpose: To evaluate efficacy in a multiphase system (Polar Paradox test).
Workflow Diagram:
Figure 2: Workflow for Thiobarbituric Acid Reactive Substances (TBARS) Assay in Emulsion.
Protocol:
-
Emulsion: Mix Linoleic acid (2.5%) with Tween 20 (0.5%) in Phosphate Buffer (pH 7.4). Homogenize to form a stable emulsion.
-
Treatment: Add 2-PP or comparators (200 ppm).
-
Oxidation: Induce oxidation using
(10 µM) and Ascorbate (100 µM). Incubate at 37°C. -
Sampling: At T=0, 2, 4, and 24 hours, take aliquots.
-
Detection: React with Thiobarbituric Acid (TBA) at 95°C for 15 mins. Measure Malondialdehyde (MDA) complex at 532 nm.
Interpretation: Lower Absorbance = Higher Efficacy.[1][2]
-
Prediction: 2-PP should outperform Guaiacol significantly (due to interface retention) and perform comparably to or better than BHT in this specific emulsion system.
References
-
Bortolomeazzi, R., et al. (2007). Comparative evaluation of the antioxidant capacity of smoke flavouring phenols by crocin bleaching inhibition, DPPH radical scavenging and oxidation potential.[3] Food Chemistry.[3][4][5][6][7][8][9] Link
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. Link
-
Shahidi, F., & Zhong, Y. (2011). Revisiting the polar paradox theory: A critical overview. Journal of Agricultural and Food Chemistry. Link
-
Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. Link
-
PubChem. Compound Summary for CID 80476: 2-Propoxyphenol. National Library of Medicine. Link
Sources
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Ortho-diphenol profile and antioxidant activity of Algerian black olive cultivars: effect of dry salting process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of 2-Propoxyphenol Analysis: HPLC vs. GC-MS
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-Propoxyphenol. As a key intermediate in the synthesis of various pharmaceuticals, ensuring its purity and concentration is critical.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies, validation parameters, and practical considerations for choosing the optimal analytical technique for their specific needs. We will delve into the core principles of each method, present detailed experimental protocols for validation, and offer a head-to-head comparison of their performance characteristics. The overarching goal is to equip the reader with the expertise to confidently develop, validate, and cross-validate analytical methods for 2-Propoxyphenol, ensuring data integrity and regulatory compliance.
Foundational Principles: HPLC and GC-MS in Phenolic Compound Analysis
The choice between HPLC and GC-MS for the analysis of a moderately polar and volatile compound like 2-Propoxyphenol is not always straightforward. Each technique offers a unique set of advantages and limitations rooted in its fundamental separation and detection principles.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. The separation in Reverse-Phase HPLC (RP-HPLC), the most common mode for compounds like 2-Propoxyphenol, is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The analyte's hydrophobicity dictates its retention time. For 2-Propoxyphenol, its phenolic hydroxyl group and propoxy chain provide a balance of polarity and non-polarity, making it well-suited for RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is a powerful technique for the separation and identification of volatile and thermally stable compounds. The separation occurs in a gaseous mobile phase, with analytes partitioning between the inert gas and a stationary phase within a capillary column. The key challenge for phenolic compounds like 2-Propoxyphenol is their inherent polarity and potential for thermal degradation. Therefore, a derivatization step is often necessary to increase volatility and thermal stability, typically by silylating the hydroxyl group. The coupling with a mass spectrometer provides high selectivity and structural information, making it a definitive identification tool.
Experimental Design: A Blueprint for Method Validation
A robust analytical method is one that has been rigorously validated to be fit for its intended purpose. The validation process for both HPLC and GC-MS methods for 2-Propoxyphenol should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The core validation parameters to be assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
HPLC Method Protocol
This proposed RP-HPLC method is a starting point for the analysis of 2-Propoxyphenol and should be optimized and validated.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a stock solution of 2-Propoxyphenol in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
For drug substance analysis, accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
This proposed GC-MS method includes a necessary derivatization step and requires careful optimization and validation.
Derivatization Procedure:
-
Evaporate a known volume of the sample solution (dissolved in a volatile solvent like methanol or dichloromethane) to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Head-to-Head Comparison: Performance Characteristics
The following table summarizes the expected performance characteristics of the validated HPLC and GC-MS methods for the analysis of 2-Propoxyphenol, based on typical results for similar phenolic compounds.
| Validation Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Specificity | Good to Excellent | Excellent | HPLC-UV specificity depends on chromatographic resolution from impurities. GC-MS offers superior specificity due to mass fragmentation patterns, providing a "fingerprint" of the molecule. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined range when properly optimized. |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | HPLC-UV typically has a wider linear range suitable for assay and impurity determination. GC-MS is often more sensitive, with a lower range suitable for trace analysis. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods can achieve high accuracy. The derivatization step in GC-MS can introduce a small degree of variability if not well-controlled. |
| Precision (RSD%) | < 2.0% | < 3.0% | HPLC generally offers slightly better precision due to fewer sample preparation steps. The multi-step derivatization in GC-MS can contribute to higher variability. |
| LOD (µg/mL) | ~0.1 | ~0.01 | GC-MS is inherently more sensitive, especially in selected ion monitoring (SIM) mode, leading to a lower limit of detection. |
| LOQ (µg/mL) | ~0.3 | ~0.03 | Consistent with the LOD, the limit of quantitation for GC-MS is typically an order of magnitude lower than for HPLC-UV. |
| Robustness | Good | Moderate | HPLC methods are generally more robust to minor changes in mobile phase composition and flow rate. GC-MS methods can be more sensitive to variations in derivatization conditions and instrument parameters. |
| Throughput | Higher | Lower | HPLC analysis often has shorter run times and simpler sample preparation, leading to higher sample throughput. The derivatization step in GC-MS adds significant time to the overall analysis. |
| Cost (Instrument & Consumables) | Lower | Higher | HPLC systems and consumables are generally less expensive than GC-MS systems. |
Cross-Validation: Bridging the Methodologies
Cross-validation is a critical exercise to demonstrate the equivalency of two analytical methods. This is particularly important when transferring a method between laboratories or when using a secondary method to confirm results from a primary method. The process involves analyzing the same set of samples using both the validated HPLC and GC-MS methods and comparing the results.
Cross-Validation Protocol:
-
Sample Selection: A minimum of three batches of 2-Propoxyphenol should be selected, covering the expected purity range.
-
Analysis: Each sample should be analyzed in triplicate using both the validated HPLC and GC-MS methods.
-
Data Comparison: The mean results and standard deviations for each sample from both methods should be tabulated.
-
Statistical Analysis: A statistical test, such as a Student's t-test or an F-test, should be performed to determine if there is a statistically significant difference between the results obtained from the two methods. The acceptance criteria should be pre-defined in the validation protocol (e.g., p > 0.05).
The goal of cross-validation is to ensure that both methods provide comparable and reliable data, thus providing a higher level of confidence in the analytical results.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the workflows for HPLC and GC-MS analysis and the cross-validation process.
Caption: HPLC analytical workflow for 2-Propoxyphenol.
Caption: GC-MS analytical workflow for 2-Propoxyphenol.
Caption: Logical flow for cross-validation of HPLC and GC-MS methods.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of 2-Propoxyphenol, each with its own set of strengths and weaknesses.
HPLC is recommended for:
-
Routine quality control and release testing where high throughput and robustness are critical.
-
Assay and impurity profiling where a wider linear range is advantageous.
-
Laboratories with a primary focus on liquid chromatography and limited access to or expertise in GC-MS.
GC-MS is the preferred choice for:
-
Confirmatory analysis and identification of unknown impurities, leveraging its high specificity.
-
Trace-level analysis where low limits of detection and quantification are required.
-
Research and development settings where detailed structural information is valuable.
Ultimately, the choice of analytical technique should be guided by the specific application, regulatory requirements, and available resources. A comprehensive cross-validation study is essential to ensure the interchangeability of data between the two methods, providing a robust and flexible analytical strategy for 2-Propoxyphenol throughout the drug development lifecycle.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Kivilompolo, M., Oburka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881–887. [Link]
-
MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
Anil Kumar, S. M., Satish Kumar Shetty, A., & Satyanarayan, N. D. (2014). Development and validation of RP-HPLC method for the estimation of Propofol in bulk and pharmaceutical formulations. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(2), 298-303. [Link]
-
Restek. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
-
PubChem. 2-Propoxyphenol. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]
-
Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
comparing the reactivity of 2-Propoxyphenol and guaiacol in synthesis
Content Type: Technical Comparison Guide
Author: Senior Application Scientist
Executive Summary: The "Lipophilic Switch"
In the synthesis of catechol-derived scaffolds—particularly for vanilloid drugs and liquid crystals—Guaiacol (2-methoxyphenol) is the industry standard. However, its analog 2-Propoxyphenol (2-n-propoxyphenol) is increasingly utilized to modulate lipophilicity (LogP) and steric bulk without altering the fundamental electronic activation of the aromatic ring.
The Core Distinction:
While electronically similar (both exhibit
Molecular Profile & Physical Data
The following data establishes the baseline for process design. Note the shift in lipophilicity (LogP), which dictates solvent choice in extraction phases.
| Feature | Guaiacol (2-Methoxyphenol) | 2-Propoxyphenol | Implication for Synthesis |
| Structure | Propyl group adds conformational bulk. | ||
| MW | 124.14 g/mol | 152.19 g/mol | Stoichiometry adjustment required. |
| Physical State | Solid/Liquid (mp 28°C) | Liquid (mp < 0°C) | 2-Propoxyphenol is easier to dispense automatically. |
| LogP (approx) | 1.32 | ~2.45 | Critical: Propoxy derivatives partition poorly into aqueous bases compared to Guaiacol. |
| pKa | 9.98 | ~10.2 | Propoxy is slightly less acidic (+I effect), requiring slightly stronger bases for deprotonation. |
| Boiling Point | 205°C | ~230°C | Higher vacuum required for distillation of Propoxy derivatives. |
Mechanistic Analysis: Sterics vs. Electronics
To design effective pathways, one must understand the "Invisible" barrier created by the propyl chain.
Electronic Effect (Inductive & Resonance)
Both molecules are activated for Electrophilic Aromatic Substitution (EAS).
-
The -OH group is the dominant director (
), directing incoming electrophiles to the para position (relative to itself). -
The Alkoxy group reinforces this activation.
-
Verdict: Reaction rates for nitration, halogenation, or formylation are comparable . The electronic activation energy difference is negligible.
The "Propyl Sweep" (Steric Landscape)
This is the differentiator. The methyl group of Guaiacol is static. The propyl group of 2-Propoxyphenol possesses rotational degrees of freedom.
-
Shielding: The propyl tail creates a "cone of exclusion" around the 3-position (adjacent to the ether).
-
Impact: Reactions attempting to substitute at the 3-position will fail or proceed with high kinetic barriers for 2-Propoxyphenol.
-
Solvation: The hydrophobic tail disrupts the solvation shell in polar protic solvents, potentially accelerating reactions in biphasic systems (Phase Transfer Catalysis) by making the phenoxide more "organic-soluble."
Visualization: Reactivity & Pathway Logic
The following diagram illustrates the divergent pathways and the steric blocking effect of the propyl group.
Figure 1: Comparative reaction flow highlighting the solubility divergence and steric blocking inherent to the propyl chain.
Experimental Case Study: Vilsmeier-Haack Formylation
This protocol compares the synthesis of Vanillin (from Guaiacol) vs. Propyvanillin (from 2-Propoxyphenol). This is the gold-standard reaction for benchmarking reactivity in this class.
Objective
Selectively install a formyl group (-CHO) para to the hydroxyl group.
Protocol Comparison
| Step | Guaiacol Protocol | 2-Propoxyphenol Protocol | Technical Reasoning |
| 1. Reagent Prep | DMF (3.0 eq) + POCl | DMF (3.0 eq) + POCl | Identical Vilsmeier reagent formation. |
| 2. Addition | Add Guaiacol (neat or in DMF). Exotherm is sharp. | Add 2-Propoxyphenol (neat). Slower addition required. | The propyl analog is more viscous; rapid addition can cause local hot-spots due to slower diffusion. |
| 3. Heating | Heat to 70°C for 2 hours. | Heat to 75-80°C for 3 hours. | Steric Drag: The propyl chain slightly hinders the approach of the bulky iminium ion, requiring slightly higher energy/time. |
| 4. Hydrolysis | Pour into ice water.[1] Adjust pH to 5. | Pour into ice water. Adjust pH to 5. | Hydrolysis of the iminium salt is fast for both. |
| 5. Isolation | Precipitation: Product often crystallizes directly from water. | Extraction: Product forms an oil . Must extract with EtOAc or DCM. | Key Difference: Propyvanillin is too lipophilic to crystallize from water. Direct filtration will fail. |
Critical Control Point: Purification
-
Guaiacol Product: Recrystallization from water/ethanol is standard.
-
2-Propoxyphenol Product: Requires vacuum distillation or column chromatography (Hexane/EtOAc). Attempting to recrystallize from water will result in an emulsion (oiling out).
Experimental Case Study: O-Alkylation (Williamson Ether)
Scenario: Synthesizing dialkoxybenzenes (Veratrole analogs).
The Challenge
When reacting the phenol with an alkyl halide (e.g., Benzyl Bromide):
-
Guaiacol: The methoxy group is small. The phenoxide is accessible.[2] Reaction is fast (
). -
2-Propoxyphenol: The propyl tail "wags" over the oxygen anion. This reduces the frequency of successful collisions with the electrophile. Reaction is slower (
).
Optimized Protocol for 2-Propoxyphenol
To compensate for the steric hindrance and lipophilicity:
-
Solvent: Switch from Methanol/Water (standard for Guaiacol) to Acetonitrile or DMF .
-
Base: Use Cesium Carbonate (
) instead of Potassium Carbonate. The "Cesium Effect" improves solubility in organic media and creates a "naked," more reactive phenoxide anion, overcoming the steric barrier of the propyl chain.
References
-
PubChem. (n.d.). Guaiacol (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 2-Propoxyphenol (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Mendoza, M. R., et al. (2021).[3] Regioselective Formylation of Activated Arenes via Vilsmeier-Haack Reaction. Journal of Organic Chemistry.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4] (Authoritative text on LogP and solvent selection for lipophilic phenols).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for inductive vs. resonance effects in alkoxy phenols).
Sources
advantages of 2-Propoxyphenol over other alkylated phenols in specific applications
Executive Summary
In the landscape of alkylated phenols, 2-Propoxyphenol (1-hydroxy-2-propoxybenzene) occupies a critical "sweet spot" between the highly volatile, water-soluble Guaiacol (2-methoxyphenol) and the waxy, insoluble higher homologs. While Guaiacol is the industry standard for precursors and simple antioxidants, its limited lipophilicity (LogP ~1.32) restricts its efficacy in membrane-bound targets and lipid-rich formulations.
This guide delineates the specific advantages of 2-Propoxyphenol, focusing on its superior membrane permeability , anesthetic potency , and lipid-phase antioxidant stability . By extending the alkyl chain to three carbons, researchers achieve a significant modulation in physicochemical properties that enhances bioavailability and receptor binding affinity without compromising the phenolic core's reactivity.
Part 1: Comparative Physicochemical Analysis
The transition from a methyl (C1) to a propyl (C3) ether group fundamentally alters the molecule's interaction with biological and chemical systems. The following table summarizes the key shifts in properties that drive 2-Propoxyphenol's performance advantages.
Table 1: Physicochemical Comparison of 2-Alkoxyphenols
| Property | Guaiacol (2-Methoxyphenol) | Guaethol (2-Ethoxyphenol) | 2-Propoxyphenol | Impact on Application |
| CAS Number | 90-05-1 | 94-71-3 | 6280-96-2 | Identification |
| LogP (Octanol/Water) | ~1.32 | ~1.80 | ~2.35 | Critical Advantage: Superior penetration of blood-brain barrier and cell membranes. |
| Boiling Point | 205 °C | 217 °C | ~230 °C | Lower volatility improves retention in high-temp processing and topical formulations. |
| Water Solubility | ~15 g/L | ~7 g/L | < 2 g/L | Ideal for lipid-based drug delivery systems (Lignin/Liposomes). |
| pKa | 9.98 | 10.02 | 10.15 | Slightly higher pKa implies greater stability of the phenol form at physiological pH. |
| Anesthetic Potency | Low | Moderate | High | Correlates with Meyer-Overton rule (Lipophilicity ∝ Potency). |
Part 2: Critical Application Advantages
Enhanced Potency in Local Anesthesia and Pain Modulation
The Mechanism: Local anesthetics work by inhibiting voltage-gated sodium channels (Nav). The potency of phenol derivatives in this application is strictly governed by the Meyer-Overton correlation , which posits that anesthetic potency increases with lipophilicity.
-
The Advantage: 2-Propoxyphenol's LogP of ~2.35 allows it to partition into the neuronal membrane more effectively than Guaiacol. Once inside the lipid bilayer, it disrupts the channel's function more efficiently.
-
Application: It is a key intermediate in the synthesis of next-generation sodium channel modulators for treating neuropathic pain (e.g., Nav1.7/Nav1.8 inhibitors). Unlike Guaiacol, which washes out quickly, the propyl tail anchors the molecule in the lipid phase, providing a sustained effect.
Superior Antioxidant Efficiency in Lipid Systems
The Mechanism: While the phenolic hydroxyl group provides the hydrogen atom necessary to scavenge free radicals (ROO•), the location of the antioxidant is as important as its reactivity.
-
The Advantage: In complex emulsions or lipid-based pharmaceutical carriers (e.g., liposomes, ointments), Guaiacol partitions too heavily into the aqueous phase, leaving the lipids unprotected. 2-Propoxyphenol concentrates at the oil-water interface and within the lipid core.
-
Data Support: Studies on lignin-derived monomers indicate that increasing the alkyl chain length protects the phenolic hydrogen from rapid proton exchange with water, preserving its radical-scavenging capacity for the lipid oxidation chain reaction.
Precursor for High-Potency Vanilloids
The Mechanism: 2-Propoxyphenol is the direct precursor to 4-hydroxy-3-propoxybenzaldehyde ("Propyl Vanillin").
-
The Advantage: Just as Ethyl Vanillin is ~3x more potent than Vanillin, "Propyl Vanillin" exhibits unique sensory and bioactive profiles. The propyl group increases the molecule's binding affinity to olfactory and taste receptors via hydrophobic interactions.
-
Synthesis Utility: The specific "ortho-effect" in mass spectrometry and reactivity observed in 2-Propoxyphenol (competitiveness of side-chain elimination) allows for unique metabolic tracking and stable isotope labeling strategies in drug metabolism studies.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Propoxyphenol
Objective: To synthesize 2-Propoxyphenol from Catechol with high mono-alkylation selectivity, avoiding the formation of the dialkylated byproduct (1,2-dipropoxybenzene).
Reagents:
-
Pyrocatechol (1.0 eq)
-
n-Propyl Bromide (1.1 eq)
-
Potassium Carbonate (
) (1.2 eq) -
Solvent: Acetone (Anhydrous) or DMF (for faster rates)
Methodology:
-
Setup: In a 3-neck round bottom flask equipped with a reflux condenser and inert gas inlet (
), dissolve Pyrocatechol (11.0 g, 0.1 mol) in 100 mL of anhydrous acetone. -
Base Addition: Add anhydrous
(16.6 g, 0.12 mol). Stir vigorously for 15 minutes to form the phenolate anion. Note: The use of a weak base like carbonate favors mono-alkylation over strong bases like NaH. -
Alkylation: Add n-Propyl Bromide (13.5 g, 0.11 mol) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (56°C for acetone) for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup:
-
Filter off the inorganic salts (
, Excess ). -
Evaporate the solvent under reduced pressure.[1]
-
Dissolve the residue in DCM and wash with 1M HCl (to remove unreacted amine traces if relevant, or simply to neutralize) and then water.
-
Crucial Step: Wash with 1M NaOH. Mechanism: The unreacted Catechol dissolves in NaOH. The Mono-ether (product) forms a sodium salt but is less soluble, while the Di-ether remains in the organic layer. Separation requires careful pH control.
-
Alternative Purification: Vacuum distillation is preferred due to the boiling point difference (Catechol ~245°C, Product ~230°C, Di-ether ~260°C).
-
-
Yield: Expect 65–75% yield of a pale yellow oil.
Protocol B: Lipophilicity-Driven Antioxidant Assay (DPPH in Oil)
Objective: To demonstrate the superior activity of 2-Propoxyphenol over Guaiacol in a hydrophobic environment.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethyl Acetate (not methanol, to simulate a non-polar environment).
-
Treatment: Add equimolar concentrations (50 µM) of Guaiacol and 2-Propoxyphenol to separate aliquots.
-
Measurement: Incubate in the dark at RT for 30 mins. Measure Absorbance at 517 nm.
-
Result Interpretation: 2-Propoxyphenol should show a faster rate of decolorization (radical scavenging) due to better solvation and alignment with the DPPH radical in the non-polar solvent cage.
Part 4: Visualization & Logic
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates why the Propyl chain (C3) offers the optimal balance for bioavailability and potency compared to Methyl (C1) and Hexyl (C6).
Caption: The "Propyl Advantage": Balancing solubility and permeability for maximum pharmacological efficacy.
Diagram 2: Synthesis & Application Workflow
Visualizing the conversion of Catechol to 2-Propoxyphenol and its downstream utility.
Caption: Synthetic pathway from Catechol to 2-Propoxyphenol and its divergence into high-value applications.
References
-
National Institute of Standards and Technology (NIST). 2-Propoxyphenol Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- World Intellectual Property Organization (WIPO).Pyridone Amides as Modulators of Sodium Channels. Patent WO2014120808.
- European Patent Office.Improved Antimicrobial Peroxidase Compositions. Patent EP1887848A2.
-
American Chemical Society (ACS). Oxidative Depolymerization of Kraft Lignin for Microbial Conversion. ACS Sustainable Chem. Eng. 2019. Available at: [Link]
-
Organic Syntheses. Catechol (Preparation from Salicylaldehyde). Org.[1][2] Synth. 1923, 3,[3] 28. Available at: [Link]
Sources
evaluating the cost-effectiveness of different synthetic pathways to 2-Propoxyphenol
Topic: Evaluating the Cost-Effectiveness of Different Synthetic Pathways to 2-Propoxyphenol Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary & Economic Context
2-Propoxyphenol (Guethol propyl ether) is a critical intermediate in the synthesis of pharmaceutical expectorants (analogs of guaifenesin), flavorants (FEMA 2933), and fine chemical derivatives. While structurally similar to Guaiacol (2-methoxyphenol), the introduction of the propyl chain introduces specific steric and physical challenges that alter the cost-benefit landscape of its production.
This guide evaluates three distinct synthetic pathways. The choice of pathway is no longer a simple matter of yield; it is now a multi-variable optimization problem involving regulatory compliance (n-propyl bromide toxicity) , atom economy , and downstream separation costs .
The Core Challenge: Selectivity
The primary chemical challenge in manufacturing 2-propoxyphenol is O-alkylation selectivity .
-
Chemoselectivity: Avoiding C-alkylation (which yields 2-propylphenol).
-
Regioselectivity: Stopping at the mono-ether (2-propoxyphenol) and preventing the formation of the di-ether (1,2-dipropoxybenzene).
Pathway Analysis
Pathway A: Classical Williamson Ether Synthesis (The "High-Yield/High-Risk" Route)
Target: Laboratory scale or high-value small batches.
This route utilizes n-propyl bromide (1-bromopropane) and a base to alkylate catechol. Historically the standard, it is now severely compromised by regulatory shifts.
Mechanism:
Bimolecular Nucleophilic Substitution (
Critical Regulatory Warning: As of February 2022 , the U.S. EPA added 1-Bromopropane (n-Propyl Bromide) to the Clean Air Act list of Hazardous Air Pollutants (HAP) .[2] It is a neurotoxin with stringent exposure limits. Using this pathway incurs significant costs related to emission controls, worker protection, and hazardous waste disposal.
Protocol:
-
Reagents: Catechol (1.0 eq), n-Propyl Bromide (1.1 eq), Potassium Carbonate (1.5 eq).
-
Solvent: Acetone or DMF (Polar aprotic favors
). -
Conditions: Reflux (56°C for Acetone) for 6–12 hours.
-
Workup: Filter inorganic salts (
). Distill solvent.[3] Partition residue between dilute NaOH and Toluene.-
Toluene Layer: Contains Di-ether (waste).
-
Aqueous Layer: Contains Product + Unreacted Catechol. Acidify and extract.
-
Pathway B: Industrial Pressure Synthesis (The "Cost-Optimized" Route)
Target: Large-scale commodity production.
To avoid the high cost and toxicity of bromides, this route uses n-Propyl Chloride . However, the lower reactivity of the chloride leaving group necessitates harsh conditions.
Protocol:
-
Reagents: Catechol, n-Propyl Chloride, NaOH (aq).
-
Equipment: Stainless steel autoclave (Parr reactor).
-
Conditions: 120–140°C, 5–10 bar pressure, 8–12 hours. Phase Transfer Catalyst (e.g., TBAB) is often added to improve rate.
-
Trade-off: The harsh conditions increase the rate of C-alkylation side products (ring alkylation), requiring more complex fractional distillation downstream.
Pathway C: Vapor-Phase Catalytic Etherification (The "Green" Route)
Target: Sustainable, continuous-flow manufacturing.
This emerging pathway uses n-Propanol directly, eliminating halide waste. The key is using a catalyst that favors O-alkylation over C-alkylation (Friedel-Crafts).
The Catalyst System: Research indicates that Metal Phosphates , specifically Cerium Phosphate (CePO₄) , possess the unique acid-base bifunctionality required to activate the alcohol hydroxyl group without generating the strong carbocations that lead to C-alkylation.
Protocol:
-
Feed: Molar ratio Catechol:n-Propanol (1:5).
-
Reactor: Fixed-bed tubular reactor packed with CePO₄/Al₂O₃.
-
Conditions: 250–270°C, WHSV (Weight Hourly Space Velocity) = 0.5
. -
Mechanism: Surface-mediated dehydration.
Comparative Data Analysis
The following table synthesizes estimated performance metrics based on standard process chemistry parameters and literature precedents for catechol etherification.
| Metric | Pathway A: Williamson (n-PrBr) | Pathway B: Pressure (n-PrCl) | Pathway C: Catalytic (n-PrOH) |
| Reaction Yield | High (85-92%) | Moderate (70-80%) | Moderate (60-75% per pass) |
| Selectivity (Mono:Di) | Good (9:1) | Fair (7:1) | Excellent (15:1) |
| Atom Economy | Poor (Loss of Br + Base) | Medium (Loss of Cl + Base) | High (Loss of H₂O only) |
| Raw Material Cost | High (Bromide is expensive) | Low (Chloride is cheap) | Low (Alcohol is cheap) |
| E-Factor (Waste/Product) | High (> 3.0) | Medium (~2.0) | Low (< 0.5) |
| Regulatory Risk | Critical (HAP Listed) | Manageable | Minimal |
| CAPEX Requirement | Low (Standard Glassware) | High (Autoclaves) | Medium (Flow Reactors) |
Visualizing the Chemistry
The following diagram contrasts the molecular mechanism of the Classical route with the Catalytic route, highlighting the divergence in waste generation.
Caption: Comparison of the stoichiometric salt generation in Williamson synthesis (Route A) versus the water-only byproduct of the catalytic vapor-phase route (Route C).
Detailed Experimental Protocol (Recommended Route)
Given the regulatory burden of Pathway A and the safety costs of Pathway B, Pathway C (Catalytic Vapor Phase) is the recommended route for modern, sustainable process development. However, for labs lacking flow chemistry setups, a modified Pathway A using n-Propyl Iodide (less toxic than bromide, though more expensive) or n-Propyl Tosylate is often used for validation.
Below is the Optimized Purification Protocol applicable to all routes, as separation is the universal bottleneck.
Purification Workflow (Self-Validating System)
Goal: Isolate 2-Propoxyphenol (Mono-ether) from unreacted Catechol and 1,2-Dipropoxybenzene (Di-ether).
-
Crude Mixture Assessment: The reaction output typically contains:
-
2-Propoxyphenol (BP ~230°C)
-
Catechol (BP 245°C)
-
1,2-Dipropoxybenzene (BP >250°C, neutral)
-
-
Step 1: Caustic Wash (The "Claisen" Separation)
-
Dissolve crude oil in Toluene .
-
Wash with 10% NaOH (3x).
-
Organic Layer:[4] Contains Di-ether (Discard or recycle).
-
Aqueous Layer: Contains Catechol (dianion) and 2-Propoxyphenol (mono-anion).
-
-
Step 2: Differential Acidification (The Critical Control Point)
-
The pKa of Catechol (~9.3) and 2-Propoxyphenol (~10.0) are close, but Catechol is much more water-soluble.
-
Acidify the aqueous extract to pH 1 using HCl. Both phenols precipitate/oil out.
-
Extract into Dichloromethane (DCM) .
-
-
Step 3: Fractional Distillation
-
Perform vacuum distillation (10-15 mmHg).
-
Fraction 1 (<110°C @ 12mmHg): Residual solvent/impurities.
-
Fraction 2 (115-120°C @ 12mmHg): 2-Propoxyphenol (Product).
-
Residue: Catechol (BP ~125°C @ 12mmHg) remains in the pot or distills last.
-
Validation: Check Fraction 2 via HPLC. Purity >98% is expected.
-
References
-
U.S. Environmental Protection Agency. (2022). Final Rule: Addition of 1-Bromopropane to the Clean Air Act List of Hazardous Air Pollutants. Federal Register.[2][5] [Link]
-
Wang, Y., et al. (2021).[6] Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. MDPI, Catalysts, 11(5), 536. (Extrapolated for O-alkylation mechanism). [Link][7]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. (Reference for chelation-controlled selectivity principles). [Link]
-
Organic Syntheses. (1922). Catechol Purification and Properties. Org.[8] Synth. 1922, 2,[3][6] 12. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. US2298291A - Alkyl catechol - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. regulations.gov [regulations.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Comparative Guide: In Vitro Toxicity of Propoxyphenol Isomers
Executive Summary
Propoxyphenol isomers (2-, 3-, and 4-propoxyphenol) act as critical intermediates in organic synthesis and potential pharmaceutical agents (e.g., depigmenting agents, antioxidants).[1] However, their structural isomerism dictates significantly different toxicological profiles in vitro.[1][2]
This guide provides a technical comparison of these isomers, focusing on cytotoxicity , oxidative stress induction , and melanocytotoxicity . The para-isomer (4-propoxyphenol) exhibits the highest specific toxicity toward melanocytes due to tyrosinase-dependent quinone generation, whereas the ortho-isomer (2-propoxyphenol) shows higher general irritation potential but lower metabolic activation rates.[1][2] The meta-isomer (3-propoxyphenol) is generally the least reactive in oxidative pathways.[1][2]
Mechanistic Basis of Toxicity
To accurately interpret in vitro data, researchers must understand the causality behind the toxicity. The toxicity of alkoxyphenols is not merely non-specific membrane disruption; it is driven by metabolic activation .[2]
The Quinone/Quinone Methide Pathway
The position of the propoxy group relative to the hydroxyl group determines the molecule's ability to undergo two-electron oxidation to form electrophilic quinones.
-
4-Propoxyphenol (Para): Structurally mimics tyrosine.[1][2] It is a substrate for Tyrosinase , which oxidizes it to an o-quinone intermediate.[1][2] This electrophile covalently binds to cellular thiols (glutathione, cysteine residues on proteins), causing thiol depletion and oxidative stress.[1][2]
-
2-Propoxyphenol (Ortho): Can form o-quinones via cytochrome P450 oxidation but is a poor substrate for tyrosinase due to steric hindrance and lack of structural homology.[1][2]
-
3-Propoxyphenol (Meta): Cannot form a stable quinone structure directly without ring hydroxylation first.[1][2] Consequently, it exhibits the lowest oxidative toxicity.[2]
Visualization: Toxicity Signaling Pathway
The following diagram illustrates the divergent pathways for the isomers, highlighting the critical role of tyrosinase in para-isomer toxicity.
Caption: Differential activation pathways of propoxyphenol isomers leading to cytotoxicity.[1][2]
Comparative Performance Analysis
The following data summarizes the relative toxicity profiles based on standard in vitro assays (MTT, LDH leakage, and ROS quantification).
| Feature | 4-Propoxyphenol (Para) | 2-Propoxyphenol (Ortho) | 3-Propoxyphenol (Meta) |
| Melanocytotoxicity | High (Tyrosinase substrate) | Low | Negligible |
| General Cytotoxicity (LC50) | Moderate (100-500 µM) | Moderate-High (50-200 µM)* | Low (>500 µM) |
| ROS Induction | High (Redox cycling) | Moderate | Low |
| Sensitization Potential | High (Quinone former) | Moderate | Low |
| Irritation (Skin/Eye) | Severe | Severe | Moderate |
| Primary Mechanism | Haptenation / Oxidative Stress | Membrane Disruption / Irritation | Non-specific |
*Note: 2-Propoxyphenol often shows higher non-specific toxicity in keratinocytes due to higher lipophilicity and membrane interaction, despite lower oxidative activation.[1]
Validated Experimental Protocol
Warning: Phenolic compounds are volatile and prone to auto-oxidation.[1][2] Standard open-well protocols often yield false positives due to "vapor phase toxicity" cross-contaminating control wells.[1][2]
Protocol: Vapor-Lock Cytotoxicity Assay
This protocol prevents cross-contamination and validates oxidative stress mechanisms.[1][2]
Objective: Determine LC50 and ROS generation while controlling for volatility.
Materials
-
Cell Lines: B16F10 Melanocytes (Target) and HaCaT Keratinocytes (Control).[1][2]
-
Reagents: Propoxyphenol isomers (freshly dissolved in DMSO), MTT Reagent, DCFDA (ROS probe), N-Acetylcysteine (NAC - ROS inhibitor).[1][2]
-
Equipment: 96-well plates, Gas-impermeable adhesive plate seals (Critical).
Workflow
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Preparation (The "Checkerboard" Control):
-
Do NOT treat adjacent wells with high concentration differentials.[1][2]
-
Use separate plates for each isomer to prevent vapor transfer.[1][2]
-
Self-Validation Step: Include a "NAC Rescue" condition.[1][2] Pre-treat half the wells with 5mM NAC for 1h. If toxicity is ROS-mediated (expected for 4-propoxyphenol), NAC must significantly restore viability.[1][2]
-
-
Treatment:
-
Incubation: 24 hours at 37°C.
-
Readout:
-
ROS: Read fluorescence (Ex/Em 485/535 nm) after 4h (DCFDA).
-
Viability: Perform MTT assay after 24h.
-
Expected Results & Interpretation
-
4-Propoxyphenol: High ROS signal at 4h; NAC significantly rescues viability.[1][2]
-
2-Propoxyphenol: Moderate ROS; NAC has minimal effect (toxicity is likely membrane-mediated).[1][2]
-
Cross-Contamination Check: If untreated control wells on the same plate as high-dose phenol show >10% death (and separate plate controls do not), your seal failed.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29352, 4-Propoxyphenol. Retrieved January 30, 2026.[1][2] [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80476, 2-Propoxyphenol. Retrieved January 30, 2026.[1][2] [Link]
-
Krug, I. D., & Otte, J. C. (2021). Assessing the safety of polymers: Examples of grouping approach (ECETOC Technical Report). European Centre for Ecotoxicology and Toxicology of Chemicals.[2][3] [Link]
-
Terasaka, H., et al. (2005). In vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Toxicology in Vitro. (Contextual citation on phenol volatility and cross-contamination). [Link]
Sources
Validating the Structure of 2-Propoxyphenol Derivatives: A Comparative MS Guide
Executive Summary
The Structural Challenge: In drug development and flavor chemistry, 2-propoxyphenol (
Part 1: Comparative Analysis of MS Modalities
For a researcher needing to validate a synthesized batch or identify a metabolite, the choice of ionization technique dictates the quality of structural data.
Table 1: Performance Matrix for Phenolic Ether Validation
| Feature | EI-GC/MS (70 eV) | ESI-LC/MS/MS (QqQ) | High-Res MS (Q-TOF/Orbitrap) |
| Primary Utility | Structural Confirmation | Quantification & Biological Matrices | Exact Mass & Formula Confirmation |
| Ionization Type | Hard (High Fragmentation) | Soft (Molecular Ion Dominant) | Soft (High Mass Accuracy) |
| Isomer Differentiation | High (Distinct Fingerprints) | Low (Requires MS/MS optimization) | Medium (Depends on MS/MS) |
| Key Diagnostic Ion | Exact mass 152.0837 | ||
| Sensitivity | ng range | pg range (High Sensitivity) | pg range |
| Library Matching | Excellent (NIST/Wiley) | Poor (Library dependent) | Good (Formula generation) |
Expert Insight: Why EI Wins for Structure
In my experience validating catechol ethers, ESI-MS often yields false positives regarding isomeric purity. ESI spectra are dominated by the protonated
Part 2: Mechanistic Deep Dive (The Science)
To validate 2-propoxyphenol, you must confirm two structural features:
-
The Propyl Chain: Is it n-propyl or iso-propyl?
-
The Position: Is it ortho (2-position) or para (4-position)?
The Diagnostic Mechanism: Alkene Elimination
The most distinct feature in the EI mass spectrum of 2-propoxyphenol is the base peak at
This proceeds via a four-membered transition state (specific to phenolic ethers) or a six-membered McLafferty-like rearrangement involving the gamma-hydrogen of the propyl chain.
The "Ortho Effect"
Crucially, the ortho- isomer facilitates a specific interaction between the phenolic hydrogen and the ether oxygen. This proximity stabilizes the transition state for the elimination of the alkyl chain, resulting in a significantly higher abundance of the
Visualization: Fragmentation Pathway
The following diagram illustrates the critical fragmentation pathway used for validation.
Figure 1: The primary fragmentation pathway for 2-propoxyphenol. The formation of the m/z 110 ion via propene loss is the diagnostic marker for the propyl ether moiety.
Part 3: Experimental Protocol
This protocol is designed to be self-validating. It requires the concurrent analysis of a standard to confirm retention time and spectral matching.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Prerequisites:
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Column: Non-polar capillary column (DB-5MS or HP-5MS), 30m x 0.25mm, 0.25µm film.
-
Standard: 2-Propoxyphenol (>98% purity).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Why DCM? It ensures complete solubility of the ether and provides a solvent vent time distinct from early eluting volatiles.
-
-
GC Parameters:
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C (Post-run bake out).
-
-
-
MS Parameters (The Critical Step):
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV (Standard EI).
-
Scan Range: m/z 35–300.
-
Note: Do not use SIM (Selected Ion Monitoring) for initial structural validation; full scan is required to observe the ratio of m/z 110 to m/z 152.
-
Validation Logic (Decision Tree)
Figure 2: Logical workflow for validating 2-propoxyphenol structure based on spectral peak ratios.
Part 4: Case Study & Data Interpretation
In a recent comparison of positional isomers, the following spectral characteristics were observed. This data serves as a reference for your validation.
Comparative Spectral Data
| Ion ( | Identity | 2-Propoxyphenol (Ortho) | 4-Propoxyphenol (Para) | Interpretation |
| 152 | Moderate (20-40%) | Strong (60-100%) | Para isomer is more stable under EI; Ortho fragments more easily. | |
| 110 | Base Peak (100%) | Moderate (40-60%) | Diagnostic: Ortho-assisted elimination dominates the 2-isomer spectrum. | |
| 137 | Low (<5%) | Low (<5%) | Distinguishes n-propoxy from iso-propoxy (which shows higher methyl loss). | |
| 77 | Moderate | Moderate | Non-specific aromatic fragment. |
Key Takeaway: If your spectrum shows the molecular ion (
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Isopropoxyphenol (Isomer Analog).[1] NIST Chemistry WebBook, SRD 69.[2] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the McLafferty rearrangement mechanism).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1][3] (Source for ortho-effect mechanisms in aromatic compounds).[4]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[5][1][3][6][7][8][9][Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 2-Isopropoxyphenol [webbook.nist.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
2-Propoxyphenol: Safe Handling & Disposal Protocol
Document Control: Operational Safety Guide | Status: Active | Version: 2.4[1][2]
Executive Summary: Immediate Action Required
2-Propoxyphenol (CAS: 7003-80-7 / 6280-96-2), often used as an intermediate in pharmaceutical synthesis (e.g., Vanillin derivatives), presents specific handling challenges due to its phenolic ether structure .[1][2][3] While it has a relatively high flash point (~97°C), it is a Class IIIB Combustible Liquid and a severe irritant.[2]
Critical Directive: Do NOT dispose of 2-Propoxyphenol down the drain.[2] Its phenolic moiety poses significant long-term aquatic toxicity risks and resists standard municipal water treatment degradation.[2] All waste must be routed to High-Temperature Incineration via a licensed chemical waste contractor.[2]
Chemical Profile & Risk Assessment
Understanding the physical properties dictates the disposal vessel and segregation strategy.[2]
| Property | Data | Operational Implication |
| Physical State | Clear to yellow liquid | Use tight-sealing caps to prevent creeping/leaking; store in secondary containment.[2] |
| Flash Point | ~97°C (206°F) | Combustible. While not "Flammable" (Class 3) by transport definition, it contributes to fuel load.[2] |
| Solubility | Immiscible in water; Soluble in alcohols/ethers | Do not use water for initial spill cleanup; it will only spread the contaminant. |
| Reactivity | Incompatible with Strong Oxidizers & Strong Bases | Segregation is critical. Contact with concentrated nitric acid or perchlorates can cause exothermic decomposition.[2] |
| GHS Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant) | Standard Nitrile gloves (0.11mm) provide splash protection; Laminate film required for prolonged contact.[1][2] |
Pre-Disposal Segregation Strategy
The "Why" Behind the Protocol: Effective disposal starts at the bench.[2] As a Senior Scientist, I often see waste streams contaminated because researchers treat all "organics" as identical.[2] 2-Propoxyphenol is a non-halogenated organic, but its phenolic nature requires specific attention to pH and oxidative potential.[2]
Segregation Rules
-
Isolate from Oxidizers: Never add 2-Propoxyphenol to a waste container holding oxidizers (e.g., Chromic acid, Permanganates).[2] This can lead to rapid pressure buildup or fire.[2]
-
Halogen Separation: Unless you are running a reaction involving chlorinated solvents (DCM, Chloroform), keep this substance in the Non-Halogenated waste stream.[2] Halogenated waste incineration is significantly more expensive and environmentally taxing; keeping streams pure reduces your lab's carbon footprint.[2]
-
pH Neutrality: If the specific experiment involved strong bases (deprotonation of the phenol), neutralize the mixture to pH 6-8 before adding to the bulk solvent waste drum to prevent polymerization or heat generation in the drum.[2]
Visualization: Waste Stream Decision Logic
The following diagram illustrates the decision matrix for segregating 2-Propoxyphenol waste.
Figure 1: Decision matrix for determining the correct waste stream, prioritizing safety (oxidizer isolation) and cost-efficiency (halogen segregation).
Step-by-Step Disposal Workflow
Phase 1: Collection & Containerization[1][2]
-
Vessel Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[2] Avoid LDPE or non-reinforced plastics which may soften upon long-term exposure to phenolic ethers.[2]
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion, even though the volatility is low.[2]
Phase 2: Labeling (RCRA & GHS)
Proper labeling is a legal requirement under EPA 40 CFR and OSHA standards.[2]
-
Primary Tag: "Hazardous Waste - Non-Halogenated Organic Solvent."[2]
-
Constituents: Explicitly list "2-Propoxyphenol" and its approximate percentage (e.g., "2-Propoxyphenol 5%, Methanol 95%").
-
Hazard Checkbox: Mark "Irritant" and "Toxic."[2]
Phase 3: Storage & Hand-off[1][2]
-
Secondary Containment: Store the waste container in a polyethylene tray capable of holding 110% of the volume.[2]
-
Time Limit: Do not store waste in the satellite accumulation area (SAA) for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).
Emergency Contingency: Spill Response
In the event of a spill (>100mL), immediate action is required to prevent surface damage and vapor inhalation.[2]
The "Self-Validating" Cleanup Protocol:
-
Isolate: The high boiling point means it won't evaporate quickly; it will remain an oily slip hazard.[2]
-
Absorb: Use Vermiculite or Clay-based absorbents.[2] Do not use paper towels for large spills, as this increases the surface area for evaporation without effectively trapping the chemical.[2]
-
Decontaminate: After solid removal, wash the surface with a dilute surfactant (soap/water) and Ethanol.[2] Phenolic ethers are oily; water alone will not remove the residue.[2]
Visualization: Spill Response Workflow
Figure 2: Linear workflow for safely managing a laboratory spill of 2-Propoxyphenol.[1][2][4]
Regulatory Context & Waste Codes
While 2-Propoxyphenol is not a "P-listed" or "U-listed" waste specifically named in 40 CFR 261.33 , it must be characterized based on the mixture it is in.[1][2]
-
Ignitability (D001): Only applicable if the waste mixture has a flash point <60°C. Since 2-Propoxyphenol flashes at ~97°C, it is not D001 unless mixed with lower-boiling solvents (e.g., Acetone, Methanol).[1][2]
-
Toxicity: It does not typically trigger the TCLP (Toxicity Characteristic Leaching Procedure) limits for heavy metals or specific pesticides, but it is toxic to aquatic life.[2]
-
Best Practice: Classify as Non-Regulated Chemical Waste (if pure) or Ignitable Waste (if mixed with solvents), but ALWAYS mandate incineration.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80476, 2-Propoxyphenol.[2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[2] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
